Azide-PEG9-amido-C4-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O12/c1-30(2,3)46-29(36)7-5-4-6-28(35)32-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-33-34-31/h4-27H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROUPDBSTXCBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azide-PEG9-amido-C4-Boc: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of Azide-PEG9-amido-C4-Boc, a heterobifunctional linker critical in the field of bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based molecule featuring a terminal azide (B81097) group and a Boc-protected amine. This structure allows for sequential and specific conjugation reactions. The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The PEG9 spacer enhances solubility and provides flexibility to the linked molecules.[3] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled deprotection and subsequent conjugation.
| Property | Data |
| Synonyms | 5-(Azide-PEG9-ethylcarbamoyl)pentanoic t-butyl ester[1][4] |
| Molecular Formula | C29H55N5O12 (Note: This is an estimated formula based on the structure, precise molecular weight should be confirmed by a certificate of analysis from the supplier) |
| Appearance | Typically a solid or oil (based on similar PEG compounds) |
| Purity | Generally offered at ≥95% purity by commercial suppliers.[2] |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. The PEG spacer imparts some aqueous solubility, but complete solubility in aqueous buffers may require an organic co-solvent. |
| Storage and Stability | Store at -20°C for long-term stability.[5] The molecule is moisture-sensitive, and vials should be equilibrated to room temperature before opening to prevent condensation.[6] Solutions should be prepared fresh, and any unused reconstituted reagent should be discarded.[6] |
Experimental Protocols
The primary application of this compound involves the use of its azide functionality in click chemistry reactions. The two main types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein ligand)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; must be free of chelating agents like EDTA)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1 mg/mL).
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction tube, combine the solution of the alkyne-functionalized molecule and the this compound stock solution. A 2 to 10-fold molar excess of the azide linker is typically used.[7]
-
Add the copper-binding ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation:
-
Add the CuSO4 stock solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Once the reaction is complete (monitored by LC-MS or other suitable methods), purify the conjugate using an appropriate technique such as size-exclusion chromatography to remove unreacted reagents and byproducts.[7]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., a protein)
-
Reaction buffer (e.g., PBS, pH 7.4; must be azide-free)[6]
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[6]
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Incubation:
-
Purification:
-
Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove the excess unreacted azide linker.[10]
-
Visualizations
Caption: Workflow for CuAAC bioconjugation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. targetmol.com [targetmol.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
The Role of PEG9 Linkers in Biocompatibility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on short, discrete PEG chains like PEG9, in enhancing the biocompatibility of therapeutic molecules. As the development of complex biologics and targeted drug delivery systems continues to advance, the choice of linker technology has become a critical determinant of clinical success. This document will delve into the core principles of how PEG linkers modulate biocompatibility, present available quantitative data, detail relevant experimental protocols, and visualize key concepts to aid in the rational design of next-generation therapeutics.
Core Principles of PEG Linkers in Biocompatibility
Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1][2] When used as a linker in bioconjugation, PEGylation—the covalent attachment of PEG chains—imparts several beneficial properties that enhance the biocompatibility of the conjugated molecule.[] Discrete PEG (dPEG®) linkers, such as PEG9, are single molecular weight compounds with a defined number of ethylene oxide units, offering high purity and batch-to-batch consistency.[4][5][6]
The primary mechanisms by which PEG linkers, including short-chain variants like PEG9, improve biocompatibility are:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG increases the water solubility of hydrophobic drugs and proteins, which can improve their formulation and bioavailability.[1][] The flexible PEG chain can also form a protective hydrophilic cloud around the molecule, shielding it from enzymatic degradation.[7]
-
Reduced Immunogenicity and Antigenicity: The PEG chain can mask epitopes on the surface of proteins and other therapeutic moieties, reducing their recognition by the immune system and thereby decreasing the risk of an immune response.[8][9]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation reduces renal clearance, leading to a longer circulation time in the bloodstream.[10][11] This can allow for less frequent dosing and sustained therapeutic effect.[12]
-
Improved Pharmacokinetics: The culmination of these effects leads to a more favorable pharmacokinetic (PK) profile, with altered absorption, distribution, metabolism, and excretion (ADME) characteristics.[11][]
It is important to note that while PEG is generally considered non-immunogenic, the emergence of anti-PEG antibodies has been observed in some patients, which can lead to accelerated blood clearance of PEGylated therapeutics.[14][15] The immunogenicity of PEG is influenced by factors such as molecular weight, with higher molecular weight PEGs showing increased immunogenicity.[16]
Quantitative Data on the Biocompatibility of Short PEG Linkers
While specific quantitative biocompatibility data for PEG9 linkers is limited in publicly available literature, we can infer its properties from studies on other short, discrete PEG linkers such as PEG4, PEG8, and PEG12. The following tables summarize relevant data from such studies.
Table 1: In Vitro Cytotoxicity of PEG-Containing Conjugates
| Conjugate/Compound | Cell Line | IC50 Value | PEG Length | Reference |
| Free MMAE | NCI-N87 | 4.94 nM | N/A | [17] |
| ZHER2-SMCC-MMAE | NCI-N87 | 4.94 nM | No PEG | [17] |
| ZHER2-PEG4K-MMAE | NCI-N87 | 31.9 nM | 4 kDa | [17] |
| ZHER2-PEG10K-MMAE | NCI-N87 | 111.3 nM | 10 kDa | [17] |
| Dox/FL-2K | KB | 0.1197 µg/mL | 2 kDa | [18] |
| Dox/FL-5K | KB | 0.1077 µg/mL | 5 kDa | [18] |
| Dox/FL-10K | KB | 0.1125 µg/mL | 10 kDa | [18] |
| PEG 400 | HeLa | > 5 mg/mL | ~9 units | [19] |
| PEG 1000 | HeLa | > 5 mg/mL | ~22 units | [19] |
| PEG 2000 | HeLa | > 5 mg/mL | ~45 units | [19] |
| PEG 4000 | L929 | > 5 mg/mL | ~90 units | [19] |
Note: The data for ZHER2 conjugates demonstrates that while longer PEG chains can reduce in vitro cytotoxicity, the conjugates remain highly potent. The data on Doxorubicin-folate liposomes shows no significant difference in IC50 with varying PEG linker length in that specific formulation. PEG oligomers themselves are generally non-toxic at high concentrations.
Table 2: Pharmacokinetics of PEGylated Proteins
| Protein | PEG Molecular Weight | Half-life (t1/2) | Clearance | Reference |
| Asparaginase (native) | N/A | 20 hr (human) | - | [12] |
| PEG-Asparaginase | - | 357 hr (human) | Decreased | [12] |
| Monoclonal Antibody A7 (native) | N/A | - | - | [12] |
| PEG-Monoclonal Antibody A7 | 5 kDa | 2x that of native | - | [12] |
Note: This data illustrates the general principle that PEGylation significantly increases the circulation half-life of proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biocompatibility of PEG9-containing bioconjugates.
Synthesis and Purification of a Heterobifunctional PEGylated Conjugate (e.g., Maleimide-PEG-NHS Ester)
This protocol describes a two-step process for conjugating an amine-containing molecule (e.g., a protein) to a sulfhydryl-containing molecule (e.g., a peptide or small molecule drug) using a heterobifunctional Maleimide-PEG-NHS ester linker.
Materials:
-
Amine-containing protein
-
Sulfhydryl-containing molecule
-
Maleimide-PEGn-NHS Ester (where n=9)
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Reaction of NHS Ester with Amine-containing Protein:
-
Dissolve the amine-containing protein in PBS to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Maleimide-PEG-NHS Ester in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS.
-
-
Reaction of Maleimide with Sulfhydryl-containing Molecule:
-
Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
The final conjugate can be purified by size-exclusion or ion-exchange chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a PEGylated compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
PEGylated conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the PEGylated conjugate in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate solutions. Include untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the log of the conjugate concentration to determine the IC50 value.
-
Purification of PEGylated Peptides by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a standard method for the purification of peptides and their conjugates based on hydrophobicity.[20]
Materials:
-
Crude PEGylated peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude PEGylated peptide in a small volume of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30-60 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.[20]
Visualization of Key Concepts
Signaling Pathways and Cellular Uptake
The introduction of a PEG linker can influence how a therapeutic molecule interacts with its target cell. While specific signaling pathways affected by PEG9 are not well-documented, the general effects of PEGylation on cellular uptake are known. Shorter PEG chains, such as PEG9, are expected to have a less pronounced steric hindrance effect compared to longer chains, which may influence receptor binding and subsequent internalization.
The cellular uptake of PEGylated nanoparticles can occur through various endocytic pathways. The length of the PEG chain can influence the preferred pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols detailed in section 3.0.
Conclusion
Short, discrete PEG linkers like PEG9 play a crucial role in enhancing the biocompatibility of therapeutic molecules. By improving solubility and stability, reducing immunogenicity, and prolonging circulation half-life, these linkers contribute to more effective and safer biopharmaceuticals. While specific quantitative data for PEG9 is not abundant, the available information on other short PEG chains provides a strong basis for its favorable biocompatibility profile. The experimental protocols and conceptual frameworks presented in this guide offer a practical resource for researchers and drug developers working to optimize the performance of their next-generation therapies through advanced linker technology. Further studies focusing specifically on the biocompatibility and signaling effects of PEG9 and other discrete, short PEG linkers will be invaluable in further refining their application in drug development.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 14. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
The Azide Functional Group: A Technical Guide to its Reactivity in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azide (B81097) functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable covalent attachment of synthetic molecules to biological targets. Its small size, metabolic stability, and unique reactivity make it a bioorthogonal chemical reporter, meaning it can participate in specific chemical reactions within a complex biological environment without interfering with native biochemical processes.[1][2] This technical guide provides an in-depth exploration of the core reactions involving the azide functional group for bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and drug development.
The primary advantage of the azide group lies in its ability to undergo highly selective and efficient "click chemistry" reactions.[3] These reactions are characterized by high yields, mild reaction conditions, and the formation of stable covalent bonds.[4] The most prominent of these are the Staudinger ligation and azide-alkyne cycloadditions.
Core Bioconjugation Reactions Involving Azides
The versatility of the azide functional group is demonstrated through several key bioorthogonal reactions. The choice of reaction often depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
Staudinger Ligation
The Staudinger ligation is a metal-free reaction between an azide and a phosphine (B1218219), which forms a stable amide bond. This reaction is highly chemoselective, as both azides and phosphines are absent in most biological systems. The reaction proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[] The mechanism involves the initial formation of an aza-ylide intermediate, which then rearranges to form the final amide linkage.[6][7] While highly specific, a notable drawback of the Staudinger ligation is its relatively slow reaction kinetics compared to other click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[8][] This reaction boasts fast kinetics and proceeds with high yields under a range of conditions, including in aqueous buffers across a wide pH range.[8] The resulting triazole ring is exceptionally stable, resisting cleavage by proteases, oxidation, and hydrolysis.[10] A key consideration for in vivo applications is the potential cytotoxicity of the copper(I) catalyst.[11] However, the use of copper-chelating ligands can mitigate this toxicity and also accelerate the reaction.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative.[] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole ring without the need for a catalyst.[] The driving force for this reaction is the release of ring strain in the cyclooctyne.[14] SPAAC is highly bioorthogonal and has been successfully used for labeling molecules in living cells and organisms.[1] While generally slower than CuAAC, the reaction rates of SPAAC can be significantly enhanced through the design of more reactive cyclooctynes.[15][16]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the primary azide-based bioconjugation reactions, allowing for easy comparison of their kinetic properties and the stability of the resulting linkages.
| Reaction Type | Reactant Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Reference(s) |
| Staudinger Ligation | Phosphine | 7.7 x 10⁻³ | Metal-free, forms an amide bond, but has slower kinetics. | [17] |
| CuAAC | Terminal Alkyne | 10¹ - 10⁴ | Requires a copper(I) catalyst, fast kinetics, forms a stable triazole. Rate is influenced by ligands. | [18] |
| SPAAC | Strained Alkyne | 10⁻³ - 3.60 | Catalyst-free, bioorthogonal for in vivo use. Rate is highly dependent on the cyclooctyne structure. | [18][19] |
| Linkage | Formation Method | Stability Characteristics | Reference(s) |
| Amide | Staudinger Ligation | Generally stable, but can be susceptible to enzymatic cleavage depending on the context. | |
| 1,2,3-Triazole | CuAAC, SPAAC | Highly stable and resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions. Considered a bioisostere for the amide bond. | [10][20] |
Experimental Protocols
Detailed methodologies for performing these key bioconjugation reactions are crucial for successful implementation. The following are generalized protocols that can be adapted to specific experimental needs.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the conjugation of an azide-modified drug to an alkyne-modified antibody.[12][21]
Materials:
-
Antibody with an alkyne group
-
Drug with an azide group
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the azide-modified drug)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a stock solution of the azide-labeled drug (e.g., 10 mM in DMSO).
-
Prepare a solution of the alkyne-labeled antibody in PBS.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow it to stand for a few minutes to form the Cu(I)-THPTA complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody solution with the azide-modified drug (a molar ratio of 1:4 to 1:10 is typical).
-
Add the premixed Cu(I)/THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
The resulting antibody-drug conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove excess reagents.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized antibody to an azide-modified oligonucleotide.[22]
Materials:
-
DBCO-activated antibody
-
Azide-modified oligonucleotide
-
PBS or similar buffer (sodium azide-free)
-
DMSO (optional, for up to 20% of the final volume)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the DBCO-antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.
-
The recommended solvent is a buffer such as PBS. If necessary, up to 20% DMSO can be used.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.
-
-
Validation and Purification:
-
Conjugate formation can be verified by SDS-PAGE, where the antibody-oligonucleotide conjugate will show a higher molecular weight band compared to the unmodified antibody.
-
Excess oligonucleotide can be removed by liquid chromatography (e.g., reverse-phase or ion-exchange HPLC).
-
General Protocol for Staudinger Ligation
This protocol outlines the basic steps for a Staudinger ligation to label a biomolecule.[6][7]
Materials:
-
Azide-functionalized biomolecule
-
Phosphine reagent (e.g., a triphenylphosphine (B44618) derivative with an ortho-ester for amide bond formation)
-
Aqueous buffer, pH 7.0-7.4
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing biomolecule in the aqueous buffer.
-
Add the phosphine reagent to the solution. The optimal molar ratio of phosphine to azide will depend on the specific reactants and should be empirically determined.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. Reaction times can vary significantly (from hours to days) depending on the specific phosphine and azide used.
-
-
Monitoring and Purification:
-
The reaction progress can be monitored by techniques such as mass spectrometry or HPLC.
-
Once the reaction is complete, the conjugate can be purified using standard biochemical techniques like chromatography to remove unreacted starting materials and the phosphine oxide byproduct.
-
Visualizing the Chemistry: Diagrams of Reactions and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical experimental workflow for bioconjugation.
References
- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging | Biophysics Reviews | AIP Publishing [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 6. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 7. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 8. bioclone.net [bioclone.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 22. docs.aatbio.com [docs.aatbio.com]
The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the optimization of a therapeutic candidate's physicochemical properties is as critical as its pharmacological activity. Many promising small molecules, peptides, and biologics are hindered by poor water solubility, rapid in vivo clearance, and immunogenicity. Poly(ethylene glycol) (PEG) linkers have emerged as a powerful tool to overcome these challenges. The inherent hydrophilicity of the PEG polymer chain, a repeating series of ethylene (B1197577) oxide units, imparts a range of favorable characteristics to conjugated drug molecules. This in-depth technical guide explores the core principles of PEG linker hydrophilicity and its profound impact on drug design and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically enhance the aqueous solubility of hydrophobic drugs, a crucial factor for viable intravenous formulations.[1] Furthermore, the flexible PEG chain forms a protective hydration shell around the drug, shielding it from enzymatic degradation and recognition by the immune system.[1] This "stealth" effect leads to a longer circulation half-life and reduced immunogenicity.[2][3] The versatility of PEG chemistry allows for the creation of linkers with varying lengths and architectures (linear or branched), enabling fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile.[2][4] This guide will delve into the specifics of how these properties are measured and optimized in a drug discovery setting.
Quantitative Impact of PEG Linker Hydrophilicity
The hydrophilicity of PEG linkers directly translates into measurable improvements in a drug conjugate's properties. The following tables summarize key quantitative data from various studies, highlighting the impact of PEG chain length and structure on solubility, pharmacokinetics, and other critical parameters.
| Table 1: Effect of PEG Linker Length on Pharmacokinetic Parameters of Antibody-Drug Conjugates (ADCs) | ||
| PEG Linker Size | Half-Life (t½) Extension | Clearance Rate |
| No PEG | - | High |
| < PEG8 | - | Rapidly increased for PEGs smaller than PEG8[5] |
| 4 kDa | 2.5-fold increase[6] | - |
| 10 kDa | 11.2-fold increase[6] | Slower clearance observed[7] |
| > PEG8 | - | Clearance was not significantly impacted beyond this length[8] |
| Table 2: Influence of PEG Linker Architecture on ADC Properties | |
| Linker Architecture | Observed Effects |
| Linear (24-unit PEG) | Less effective in improving stability compared to pendant structures[7] |
| Pendant (two 12-unit PEG chains) | Improved physical and chemical stability under thermal stress[7] |
| Slower clearance rates and reduced aggregation tendency[7] | |
| Branched/Multi-arm | Enables higher drug-to-antibody ratios (DAR) without aggregation[2] |
| Can enhance potency 10 to 100-fold in vivo[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately characterizing the properties of PEGylated drug candidates. The following sections provide methodologies for key assays.
Determination of Aqueous Solubility by UV-Vis Spectrophotometry
This protocol provides a general method for determining the aqueous solubility of a PEGylated compound.
Materials:
-
PEGylated compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
UV-Vis spectrophotometer and cuvettes or 96-well UV-compatible plates
-
Orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the PEGylated compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Create a series of standard solutions by serially diluting the stock solution with PBS to known concentrations.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of the PEGylated compound to a known volume of PBS in a vial to create a slurry.
-
Incubate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.
-
Generate a standard curve by plotting absorbance versus concentration.
-
Measure the absorbance of the filtered supernatant from the saturated solution.
-
Use the standard curve to determine the concentration of the dissolved PEGylated compound, which represents its aqueous solubility.
-
Determination of Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the LogP of a compound.
Materials:
-
PEGylated compound of interest
-
n-Octanol (pre-saturated with water)
-
Water or PBS, pH 7.4 (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., HPLC-UV)
-
Vials and a vortex mixer or shaker
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water/PBS and the water/PBS with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning:
-
Dissolve a known amount of the PEGylated compound in one of the phases.
-
Add an equal volume of the other phase to the vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Let the vial stand until the two phases have clearly separated.
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
In Vitro Plasma Stability Assay for ADCs
This assay assesses the stability of an ADC in plasma, which is crucial for predicting its in vivo performance.
Materials:
-
Antibody-Drug Conjugate (ADC) with PEG linker
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A magnetic beads)
-
LC-MS system
Procedure:
-
Incubation:
-
Time Points:
-
Collect aliquots at various time points, for example, Day 0, 1, 3, and 7.[9]
-
-
Sample Processing:
-
Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A magnetic beads.[9]
-
-
Analysis:
-
Data Interpretation:
-
A stable ADC will exhibit minimal loss in DAR over the incubation period. A significant decrease in DAR indicates premature drug deconjugation.[9]
-
Signaling Pathways and Logical Relationships
The strategic use of PEG linkers influences the entire lifecycle of a drug conjugate, from its initial behavior in circulation to its interaction with target cells.
Impact of PEGylation on Pharmacokinetics
PEGylation fundamentally alters the pharmacokinetic profile of a drug. The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, while the hydrophilic shield minimizes opsonization and subsequent uptake by the reticuloendothelial system (RES).[1][3] This leads to a prolonged circulation half-life and increased drug exposure.
General Workflow for Antibody-Drug Conjugate (ADC) Development with PEG Linkers
The development of an ADC is a multi-step process where the PEG linker plays a crucial role in connecting the antibody to the cytotoxic payload and ensuring the final conjugate has desirable properties.
Conclusion
The hydrophilicity of PEG linkers is a cornerstone of modern drug delivery, offering a robust strategy to enhance the therapeutic potential of a wide range of molecules. By improving solubility, extending circulation time, and reducing immunogenicity, PEGylation can transform a challenging drug candidate into a viable therapeutic. The ability to modulate these properties through the rational design of PEG linker length and architecture provides drug developers with a powerful tool for optimizing drug performance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to harness the hydrophilic advantage of PEG linkers in their drug discovery programs. As our understanding of the nuanced effects of PEGylation continues to grow, so too will the opportunities for developing safer and more effective medicines.
References
- 1. purepeg.com [purepeg.com]
- 2. adcreview.com [adcreview.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Spatially Extended Linkers for PROTAC Design: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The length, composition, and geometry of this linker are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide provides a comprehensive overview of the design and application of spatially extended linkers in PROTACs. We delve into the rationale behind employing longer linkers, their impact on ternary complex formation, and the resulting degradation kinetics. This guide offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams to facilitate a deeper understanding and aid in the rational design of next-generation protein degraders.
Introduction: The Pivotal Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3] The linker is not merely a passive tether but an active modulator of this process. An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a conformationally strained complex that is unproductive for ubiquitination.[4]
Initially, PROTAC design often involved empirical screening of various linker lengths and compositions. However, a more rational approach is emerging, recognizing that the linker's characteristics, including its length, rigidity, and chemical nature, are critical determinants of a PROTAC's biological activity.[5][6]
The Rationale for Spatially Extended Linkers
While shorter linkers can be effective, there is a growing body of evidence supporting the utility of spatially extended or longer linkers in PROTAC design. The primary rationales for their use include:
-
Overcoming Steric Hindrance: Longer linkers can provide the necessary flexibility and distance to allow the warhead and the E3 ligase ligand to bind their respective proteins without steric clashes, which is particularly important for targets with deep or constrained binding pockets.
-
Optimizing Ternary Complex Geometry: The length and composition of the linker dictate the relative orientation of the POI and the E3 ligase within the ternary complex. Extended linkers can enable the formation of a productive ternary complex with optimal geometry for efficient ubiquitination of surface-accessible lysine (B10760008) residues on the target protein.
-
Enhancing Cooperativity: A well-designed extended linker can facilitate favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity in ternary complex formation and increased degradation efficiency.[7]
-
Improving Physicochemical Properties: The chemical nature of the linker significantly influences the overall properties of the PROTAC molecule. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility and cell permeability, which are often challenges for these high molecular weight compounds.[8]
Below is a diagram illustrating the general mechanism of action of a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Types of Spatially Extended Linkers
The chemical composition of the linker is a key design element. The most common types of spatially extended linkers include:
-
Polyethylene Glycol (PEG) Linkers: These are the most frequently used linkers due to their hydrophilicity, which can improve the solubility and permeability of the PROTAC molecule.[9][10] PEG linkers are synthetically versatile, allowing for easy modification of their length.[11]
-
Alkyl Chains: Simple alkyl chains offer a more hydrophobic and rigid alternative to PEG linkers.[9][] They are synthetically accessible and can be of varying lengths.
-
Piperazine-Containing Linkers: The incorporation of piperazine (B1678402) moieties into the linker can impart a degree of rigidity and may improve solubility upon protonation.[13][][15][16] These linkers can also influence the conformational preferences of the PROTAC.
-
Alkyne-Based Linkers: Alkynes and the resulting triazoles (formed via "click chemistry") can be used to create more rigid linkers.[5] Click chemistry offers a highly efficient and modular approach to PROTAC synthesis, allowing for the rapid generation of libraries with diverse linker lengths and compositions.[2]
Quantitative Analysis of Linker Length on PROTAC Efficacy
The optimal linker length is target- and E3 ligase-dependent and is typically determined empirically. The following tables summarize quantitative data from the literature, illustrating the impact of linker length and composition on the degradation of various target proteins. The key metrics used are DC50 (the concentration of PROTAC required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC Name/Series | E3 Ligase | Linker Type & Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | PEG, 12 | THP-1 | <1 | >95 | [17] |
| PROTAC 8 | CRBN | Not specified | 22Rv1 | <1 | >99 | [17] |
| ZXH-3-26 | VHL | Alkyl, 12 | HEK293T | 5 | >90 | [2] |
| PROTAC 1 | CRBN | PEG | Burkitt's Lymphoma cells | <1 | >90 | [17] |
Table 2: Impact of Linker Length on BTK Degradation
| PROTAC Name/Series | E3 Ligase | Linker Type & Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | CRBN | PEG | Ramos | 0.5 | >95 | [18] |
| PTD13 | CRBN | PEG (shorter) | Ramos | >3000 | <20 | [18] |
| PTD15 | CRBN | PEG (longer) | Ramos | >3000 | <20 | [18] |
| RC-3 | CRBN | PEG | Mino | 2.2 | 97 | [19] |
| PS-RC-2 | CRBN | PEG | Mino | 10-100 | >90 | [1] |
| PS-RC-3 | CRBN | PEG (longer) | Mino | 1-10 | >90 | [1] |
| PS-RC-4 | CRBN | PEG (longest) | Mino | 1-10 | >90 | [1] |
Table 3: Impact of Linker Length on Other Targets
| PROTAC Name/Series | Target | E3 Ligase | Linker Type & Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether, 21 | Not specified | 3 | 96 | [2] |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether, 29 | Not specified | 292 | 76 | [2] |
| PROTAC(H-PGDS)-1 | H-PGDS | CRBN | PEG | KU812 | 0.0187 | >90 | [20] |
| PROTAC(H-PGDS)-3 | H-PGDS | CRBN | PEG | KU812 | 0.0714 | >90 | [20] |
| HDAC PROTAC 7 | HDAC1/3 | VHL | PEG | HCT116 | ~910 (HDAC1), ~640 (HDAC3) | >50 | [21] |
| HDAC PROTAC 9 | HDAC1/3 | VHL | PEG (longer) | HCT116 | ~550 (HDAC1), ~530 (HDAC3) | >50 | [21] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[17][22][23]
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and detect the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
Biophysical Characterization of Ternary Complex Formation
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[24]
Caption: Workflow for SPR analysis of ternary complex formation.
Procedure Outline:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Interaction Analysis: Inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase to determine the ternary complex binding affinity.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Procedure Outline:
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the E3 ligase to determine the binary KD1.
-
Titrate the PROTAC into a solution of the POI to determine the binary KD2.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the POI to determine the apparent KD for ternary complex formation.
-
Cooperativity Calculation: Cooperativity can be calculated from the thermodynamic parameters obtained.
Future Perspectives
The field of PROTACs is rapidly evolving, with a growing appreciation for the critical role of the linker. Future research in spatially extended linkers will likely focus on:
-
Rational Linker Design: The "trial and error" approach is being superseded by more rational, structure-guided strategies.[8] Advances in structural biology (e.g., cryo-EM) and computational modeling will provide a more detailed understanding of the ternary complex, enabling the in silico design of optimal linkers.[25]
-
Novel Linker Chemistries: The exploration of new linker scaffolds beyond PEG and alkyl chains will continue to expand the chemical space for PROTAC design, offering opportunities to fine-tune properties such as rigidity, solubility, and metabolic stability.
-
"Smart" Linkers: The development of linkers that are responsive to specific stimuli (e.g., light, pH) could enable spatiotemporal control of protein degradation.[26]
-
Tissue-Selective PROTACs: Linker design may play a role in developing PROTACs that are selectively taken up by or active in specific tissues, thereby reducing off-target effects.
Conclusion
Spatially extended linkers are a crucial element in the design of potent and selective PROTACs. Their length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. A thorough understanding of the principles of linker design, supported by robust experimental validation, is essential for the successful development of this promising new class of therapeutics. This guide provides a foundational resource for researchers in the field, offering a compilation of current knowledge and practical methodologies to aid in the rational design and evaluation of PROTACs with spatially extended linkers.
References
- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. aragen.com [aragen.com]
- 25. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules. Their unique architecture, possessing two distinct reactive groups, allows for controlled and specific conjugation, minimizing the formation of unwanted polymers that can occur with homobifunctional crosslinkers.[1][2] This guide provides a comprehensive overview of heterobifunctional crosslinkers, including their classification, quantitative properties, detailed experimental protocols for key applications, and visual representations of their use in studying complex biological systems.
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers consist of three key components: two different reactive groups and a spacer arm that connects them. The distinct reactivity of the end groups enables a two-step conjugation process.[3] First, one biomolecule is reacted with one end of the crosslinker. After removing the excess unreacted crosslinker, the second biomolecule is introduced to react with the other end. This sequential approach provides greater control over the conjugation process, which is crucial for applications such as the creation of antibody-drug conjugates (ADCs) and the study of protein-protein interactions.[1][2]
The spacer arm's length and chemical composition are critical features that influence the properties of the final conjugate. The length of the spacer arm dictates the distance between the two conjugated molecules, while its composition can affect properties like solubility and cleavability.[1]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The most common classes include:
-
Amine-reactive and Sulfhydryl-reactive Crosslinkers: These are the most widely used type. One end targets primary amines (e.g., on lysine (B10760008) residues) via an N-hydroxysuccinimide (NHS) ester, while the other end targets sulfhydryl groups (e.g., on cysteine residues) using a maleimide (B117702) or pyridyl disulfide group.[1]
-
Carbonyl-reactive and Sulfhydryl-reactive Crosslinkers: These link molecules containing carbonyl groups (aldehydes or ketones) to those with sulfhydryl groups.
-
Amine-reactive and Photoreactive Crosslinkers: These crosslinkers have an amine-reactive group on one end and a photoreactive group (e.g., an aryl azide (B81097) or diazirine) on the other. The photoreactive group remains inert until activated by UV light, at which point it can react non-specifically with nearby molecules.[1]
-
Sulfhydryl-reactive and Photoreactive Crosslinkers: Similar to the above, these have a sulfhydryl-reactive group and a photoreactive group, allowing for targeted attachment to a cysteine residue followed by light-induced crosslinking to an interacting partner.[1]
Data Presentation: Properties of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for the success of a conjugation experiment. The following table summarizes the quantitative properties of several common heterobifunctional crosslinkers to facilitate this selection process.
| Crosslinker Acronym | Full Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Toward | Cleavable/ Reversible |
| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3 | Primary Amine + Sulfhydryl | No |
| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 8.3 | Primary Amine + Sulfhydryl | No |
| MBS | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | 314.25 | 9.9 | Primary Amine + Sulfhydryl | No |
| GMBS | N-γ-Maleimidobutyryloxysuccinimide ester | 280.23 | 6.8 | Primary Amine + Sulfhydryl | No |
| EMCS | N-(ε-Maleimidocaproyloxy)succinimide ester | 308.29 | 9.4 | Primary Amine + Sulfhydryl | No |
| SIA | N-Succinimidyl iodoacetate | 282.02 | 1.5 | Primary Amine + Sulfhydryl | No |
| SIAB | N-Succinimidyl(4-iodoacetyl)aminobenzoate | 402.14 | 10.6 | Primary Amine + Sulfhydryl | No |
| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | 312.36 | 6.8 | Primary Amine + Sulfhydryl | Yes (by reducing agents) |
| LC-SPDP | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate | 425.53 | 15.7 | Primary Amine + Sulfhydryl | Yes (by reducing agents) |
| ANB-NOS | N-5-Azido-2-nitrobenzyloxysuccinimide | 305.20 | 7.7 | Primary Amine | Yes (by photolysis) |
| SANPAH | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | 431.39 | 18.2 | Primary Amine + Photoreactive | No |
| Sulfo-SANPAH | Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate | 533.44 | 18.2 | Primary Amine + Photoreactive | No |
| SDA | Succinimidyl 4,4'-azipentanoate | 252.23 | 7.7 | Primary Amine + Photoreactive | No |
| Sulfo-SDA | Sulfosuccinimidyl 4,4'-azipentanoate | 354.28 | 7.7 | Primary Amine + Photoreactive | No |
| ABH | p-Azidobenzoyl hydrazide | 177.19 | 11.9 | Carbohydrates | No |
| EMCH | N-(ε-Maleimidocaproic acid) hydrazide | 225.24 | 11.8 | Sulfhydryl + Carbohydrate | No |
Experimental Protocols
This section provides detailed methodologies for two key applications of heterobifunctional crosslinkers: the preparation of antibody-drug conjugates and the study of protein-protein interactions via co-immunoprecipitation.
Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the amine- and sulfhydryl-reactive crosslinker SMCC.
Materials:
-
Antibody of interest
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing drug
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Reducing agent (e.g., DTT or TCEP), if antibody reduction is needed
-
Desalting columns
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
If the antibody does not have free sulfhydryl groups, it may be necessary to reduce its disulfide bonds. Incubate the antibody with a 10-20 fold molar excess of DTT or TCEP in reaction buffer for 30-60 minutes at 37°C.
-
Remove the reducing agent using a desalting column equilibrated with reaction buffer.
-
-
Antibody Modification with SMCC:
-
Immediately dissolve SMCC in DMSO to a concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with reaction buffer. The resulting product is the maleimide-activated antibody.
-
-
Conjugation of the Thiol-containing Drug:
-
Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).
-
Add a 2-5 fold molar excess of the drug solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add a quenching solution (e.g., L-cysteine or N-acetylcysteine) to a final concentration of 1-5 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unconjugated drug and other reaction components using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its integrity and activity.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) with Chemical Crosslinking to Study Protein-Protein Interactions
This protocol describes a method to capture and identify protein-protein interactions using a heterobifunctional crosslinker in combination with co-immunoprecipitation. This example utilizes an amine- and photoreactive crosslinker like Sulfo-SANPAH.
Materials:
-
Cultured cells expressing the protein of interest ("bait")
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads
-
Heterobifunctional crosslinker (e.g., Sulfo-SANPAH)
-
UV lamp (365 nm)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents and equipment
-
Mass spectrometry reagents and equipment
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Crosslinking Reaction (Two-Step):
-
Step 1: Amine Reaction:
-
Add the amine-reactive photoreactive crosslinker (e.g., Sulfo-SANPAH) to the cell lysate to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature in the dark to allow the NHS-ester to react with primary amines.
-
-
Step 2: Photo-activation:
-
Expose the lysate to UV light (365 nm) for 5-10 minutes on ice to activate the photoreactive group and crosslink interacting proteins.
-
-
-
Quenching the Crosslinking Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes to quench any unreacted NHS-ester groups.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the bait-specific antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the crosslinked protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Neutralize the eluate by adding neutralization buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify the interacting partners by mass spectrometry.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional crosslinkers.
Two-Step Heterobifunctional Crosslinking Workflow
References
The Strategic Application of Azide-PEG9-amido-C4-Boc in Targeted Drug Delivery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Azide-PEG9-amido-C4-Boc, a heterobifunctional linker playing a pivotal role in the development of next-generation targeted therapeutics. This document outlines its core physicochemical properties, detailed experimental protocols for its application in bioconjugation, and quantitative data on the impact of PEG linker length on the efficacy of resulting conjugates, particularly Proteolysis-Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool designed for the precise and stable conjugation of molecules. Its structure is engineered with three key functional domains:
-
An Azide (N₃) group: This moiety serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent linkage to molecules functionalized with an alkyne group.[1][]
-
A Polyethylene Glycol (PEG) spacer (PEG9): The nine-unit PEG chain is a hydrophilic spacer that imparts favorable pharmacokinetic properties to the final conjugate. PEGylation is known to enhance solubility, reduce immunogenicity, prolong circulation half-life, and provide optimal spatial orientation between the conjugated molecules.[3]
-
A Boc-protected Amine: The terminal amine group is protected by a tert-Butyloxycarbonyl (Boc) group. This protecting group is stable under various conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This allows for a second, orthogonal conjugation step, enabling the stepwise and controlled assembly of complex biomolecules like Antibody-Drug Conjugates (ADCs) or PROTACs.
This heterobifunctional nature makes this compound an ideal linker for constructing therapeutic agents that require the connection of two distinct components, such as a targeting ligand and a therapeutic payload.[1][4]
Core Properties and Specifications
The fundamental properties of this compound are summarized below. These values are representative and may vary slightly between suppliers.
| Property | Value |
| Molecular Formula | C₃₀H₅₈N₄O₁₂ |
| Molecular Weight | 666.80 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DCM, DMF, DMSO |
| Purity (Typical) | ≥95% |
| Storage Conditions | Store at -20°C for long-term stability |
The Critical Role of Linker Length in PROTAC Efficacy
The length of the PEG linker is not merely a spacer but a critical determinant of the biological activity of a PROTAC. The linker's length dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding and reduced efficacy.[5][6]
The following table summarizes data from a comparative study on PROTACs designed to degrade TANK-binding kinase 1 (TBK1), illustrating the profound impact of linker length on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Comparative Efficacy of TBK1-Targeting PROTACs with Varying Linker Lengths
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | 7 | >1000 | ~0 |
| Compound B | 12 | 31 | 94 |
| Compound C | 21 | 3 | 96 |
| Compound D | 29 | 292 | 76 |
Data adapted from literature reports on TBK1 degraders. This table demonstrates that degradation is highly sensitive to linker length, with no activity observed with a very short linker (7 atoms) and optimal performance achieved with a 21-atom linker. The PEG9 component of this compound contributes significantly to this critical length parameter.[5]
Experimental Protocols
The following section provides detailed methodologies for the sequential use of this compound to synthesize a targeted drug conjugate. The workflow involves three main stages: Boc deprotection, payload conjugation, and click chemistry for targeting ligand attachment.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (e.g., 10 mL DCM per 100 mg of linker) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting product, the TFA salt of Azide-PEG9-amido-C4-NH₂, can often be used directly in the next step without further purification.
Protocol 2: Payload Conjugation via Amide Coupling
This protocol outlines the conjugation of a payload containing a carboxylic acid to the newly deprotected amine via NHS ester chemistry.
Materials:
-
Azide-PEG9-amido-C4-NH₂ (from Protocol 4.1)
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or a pre-activated NHS-ester payload.
-
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
If starting with a carboxylic acid payload, pre-activate it by dissolving the payload, DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF. Stir at room temperature for 4-6 hours to form the NHS ester.
-
Dissolve the Azide-PEG9-amido-C4-NH₂ TFA salt in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to neutralize the TFA salt and deprotonate the amine.
-
Add the solution of the NHS-activated payload to the amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the resulting Azide-PEG9-amido-C4-amido-Payload conjugate using reverse-phase HPLC.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final "click" reaction to conjugate the azide-functionalized linker-payload construct to an alkyne-modified targeting moiety (e.g., a peptide, antibody, or small molecule).[7]
Materials:
-
Azide-PEG9-amido-C4-amido-Payload
-
Alkyne-modified targeting molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., Phosphate-buffered saline, PBS)
-
DMSO (for dissolving components)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Prepare Stock Solutions:
-
Azide-Payload: Prepare a 10 mM stock solution in DMSO.
-
Alkyne-Targeting Moiety: Prepare a 1 mM stock solution in an appropriate buffer (e.g., PBS).
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
THPTA: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution should be made fresh.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
The Alkyne-Targeting Moiety solution.
-
The Azide-Payload solution (typically at 4-10 molar equivalents relative to the targeting moiety).
-
The THPTA solution (to a final concentration of ~1 mM).
-
The CuSO₄ solution (to a final concentration of ~0.2 mM). Vortex briefly.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of ~3 mM). Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Purify the final targeted conjugate using a suitable method such as SEC to remove unreacted components, copper catalyst, and by-products.
-
Analysis: Characterize the final product using methods like SDS-PAGE, LC-MS, and functional assays to confirm conjugation and purity.
Visualizations
Molecular Structure and Functional Components
Caption: Functional domains of the this compound linker.
Experimental Workflow for Targeted Conjugate Synthesis
Caption: Stepwise synthesis of a targeted therapeutic agent.
PROTAC Mechanism of Action
Caption: PROTACs induce degradation via the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
The Nexus of Precision: An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the ability to precisely and efficiently conjugate molecules to biomacromolecules is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] These bioorthogonal reactions, capable of proceeding in complex biological environments without interfering with native biochemical processes, have revolutionized the field of bioconjugation.[2][3] This technical guide delves into the core principles of the most prominent click chemistry reactions, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their application.
Core Principles of Click Chemistry in Bioconjugation
The foundation of click chemistry's utility in biological systems lies in its bioorthogonality. The reactive partners, typically an azide (B81097) and an alkyne, are abiotic and thus do not participate in or interfere with the vast majority of biological reactions.[4] This allows for the specific and covalent labeling of biomolecules in their native environments, including in living cells.[5][6] The two most widely employed click chemistry reactions for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, involving the [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[7][8] This reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of what would otherwise be a very slow reaction.[9]
Mechanism: The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate.[10] This intermediate then reacts with the azide, leading to a six-membered copper-containing ring which then rearranges and, upon protonation, releases the triazole product and regenerates the copper(I) catalyst.[8]
Key Features:
-
High Reaction Rates: CuAAC reactions are generally very fast, often reaching completion in minutes to a few hours.[11]
-
High Yields: The reactions are highly efficient, typically providing near-quantitative yields of the desired bioconjugate.[12]
-
Regiospecificity: The copper catalyst ensures the exclusive formation of the 1,4-regioisomer of the triazole product.[11]
-
Biocompatibility Challenges: The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[13] To mitigate this, the reactions are often performed with copper-chelating ligands that stabilize the Cu(I) oxidation state and reduce cellular toxicity.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed as a copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[14][15] The relief of ring strain provides the thermodynamic driving force for the reaction, eliminating the need for a cytotoxic metal catalyst.[12]
Mechanism: SPAAC is a concerted [3+2] cycloaddition reaction where the azide reacts directly with the strained triple bond of the cyclooctyne to form the triazole linkage.[11]
Key Features:
-
Bioorthogonality: The absence of a copper catalyst makes SPAAC highly suitable for applications in living cells and whole organisms.[14]
-
Clean Reactions: SPAAC reactions are generally very clean, with minimal byproduct formation.[11]
-
Variable Reaction Rates: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. While some strained cyclooctynes exhibit reaction rates approaching those of CuAAC, many react more slowly.[16]
-
Lack of Regiospecificity: SPAAC typically yields a mixture of regioisomers (1,4 and 1,5-disubstituted triazoles).[17]
Quantitative Data Presentation
A critical aspect of selecting the appropriate click chemistry for a given application is understanding the quantitative differences in their performance. The following tables summarize key kinetic and yield data for CuAAC and SPAAC reactions.
Table 1: Comparative Reaction Kinetics of CuAAC and SPAAC
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference(s) |
| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴ | Cu(I) catalyst, Aqueous buffer, Room Temp | [10] |
| SPAAC | Benzyl azide + [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO, 25°C | [2] |
| SPAAC | Benzyl azide + [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO, 25°C | [2] |
| SPAAC | Benzyl azide + m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO, 25°C | [2] |
| SPAAC | 1-azido-1-deoxy-β-D-glucopyranoside + DBCO-Her | 0.18 - 0.37 | PBS, pH 7 | [12] |
| IEDDA | Tetrazine + TCO/Norbornene/BCN | 1 - 10⁶ | Water, 25°C | [10][16] |
CPP: Cycloparaphenylene, DBCO: Dibenzocyclooctyne, TCO: trans-cyclooctyne, BCN: Bicyclo[6.1.0]nonyne, IEDDA: Inverse-electron-demand Diels-Alder.
Table 2: Influence of Ligands and Copper Concentration on CuAAC Yield
| Ligand | Ligand:Cu Ratio | Cu(II) Concentration (µM) | Reducing Agent | Reaction Time | Yield | Reference(s) |
| THPTA | 5:1 | 50-100 | Sodium Ascorbate (B8700270) | 1 hour | Near-quantitative | [12][18] |
| THPTA | 2:1 | 50 | Sodium Ascorbate | 1 hour | ~32% | [5] |
| BTTAA | 2:1 | 50 | Sodium Ascorbate | 1 hour | ~20% | [5] |
| THPTA | 5:1 | 20 | Sodium Ascorbate | - | Efficient labeling | [19] |
| None/1:1 | - | 50 | Sodium Ascorbate | - | Maximum signal | [3][20] |
| (BimC₄A)₃ | - | - | - | - | 88% | [21] |
| THPTA | - | - | - | - | 66% | [21] |
THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, BTTAA: 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid, (BimC₄A)₃: a benzimidazole (B57391) ligand.
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful implementation of click chemistry in a research setting.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing fluorescent dye stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, 100 mM in water)
-
Microcentrifuge tubes
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is commonly used to protect the biomolecule from oxidative damage.[12] For a final reaction volume of 500 µL with a final copper concentration of 100 µM, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[14]
-
Add the azide-containing fluorescent dye to the protein solution. A 2 to 10-fold molar excess of the dye over the protein is typically sufficient.
-
Add the catalyst premix to the protein-dye mixture.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM to scavenge reactive byproducts of ascorbate oxidation.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[14]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light if using a photosensitive dye.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
-
Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the conjugation of a dibenzocyclooctyne (DBCO)-modified drug-linker to an azide-functionalized antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized drug-linker stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column
-
Protein concentrator
Procedure:
-
Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Prepare the DBCO-functionalized drug-linker stock solution in DMSO.
-
Add the DBCO-drug-linker solution to the antibody solution. A 3 to 10-fold molar excess of the drug-linker is typically used. The final concentration of DMSO in the reaction mixture should generally be kept below 10% (v/v) to maintain antibody stability.
-
Gently mix the reaction and incubate at room temperature for 4-16 hours. The reaction can also be performed at 4°C for an extended period if the antibody or drug-linker is unstable at room temperature.
-
Remove the excess, unreacted drug-linker using a desalting column equilibrated with PBS, pH 7.4.
-
Concentrate the resulting ADC using a protein concentrator with an appropriate molecular weight cutoff.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
Mandatory Visualization
Visual representations of complex biological and experimental processes are invaluable for comprehension and communication.
Signaling Pathway: Phosphatidic Acid Signaling
Click chemistry has been instrumental in elucidating complex signaling pathways. For instance, metabolic labeling with clickable alcohol reporters allows for the visualization of phosphatidic acid (PA) production by phospholipase D (PLD) enzymes.[18][22] PA is a critical lipid second messenger involved in diverse cellular processes.[23]
Experimental Workflow: Bioconjugation via Click Chemistry
The following diagram illustrates a generalized workflow for a bioconjugation experiment using click chemistry, from the preparation of reactants to the final analysis of the conjugate.
Conclusion
Click chemistry has undeniably transformed the landscape of bioconjugation, offering an unparalleled combination of efficiency, specificity, and biocompatibility. The choice between the two cornerstone reactions, CuAAC and SPAAC, depends on the specific requirements of the application, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. By understanding the core principles, quantitative performance metrics, and detailed experimental protocols, researchers, scientists, and drug development professionals can effectively harness the power of click chemistry to advance their scientific endeavors, from fundamental biological discovery to the development of next-generation therapeutics like antibody-drug conjugates. This guide provides a foundational framework to enable the confident and successful application of these powerful chemical tools.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 5. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency [ouci.dntb.gov.ua]
- 10. Flowchart Creation [developer.mantidproject.org]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 19. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
- 23. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, is a cornerstone strategy in drug development for enhancing the solubility and stability of pharmaceuticals. This guide provides an in-depth technical overview of the core principles governing the solubility and stability of PEGylated compounds. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to optimize formulation strategies and accelerate the development of more effective and stable therapeutics. This document details the impact of PEGylation on aqueous solubility and delineates the mechanisms of degradation. Furthermore, it furnishes detailed experimental protocols for the characterization and stability assessment of these complex molecules, complemented by visual representations of key biological pathways and experimental workflows.
The Role of PEGylation in Enhancing Solubility
The covalent attachment of hydrophilic PEG chains to a drug molecule can significantly increase its aqueous solubility. This is particularly beneficial for hydrophobic drugs, which often face challenges in formulation and delivery. The enhanced solubility stems from the ability of the PEG polymer to form hydrogen bonds with water molecules, creating a hydrophilic shell around the drug.[1][2] This "stealth" effect not only improves solubility but also reduces aggregation and precipitation.[2]
The extent of solubility enhancement is influenced by several factors, including the molecular weight of the PEG, its structure (linear vs. branched), and the number of PEG chains attached to the molecule.
Table 1: Quantitative Impact of PEGylation on Drug Solubility
| Compound | PEG Derivative | Fold Increase in Aqueous Solubility | Reference(s) |
| Paclitaxel (B517696) | PEG (5 kDa)-Succinyl | > 66,000 | [3][4] |
| Paclitaxel | PEG-valine citrulline-paminobenzylcarbonyl | ~1000 | [4] |
| Interferon alfa-2a | N-terminus PEGylation (5, 10, 20 kDa) | Enhanced solubility (quantitative fold-increase not specified) | [5] |
Note: The dramatic increase in paclitaxel solubility highlights the transformative potential of PEGylation for poorly soluble drugs.
Understanding the Stability of PEGylated Compounds
PEGylation is a widely adopted strategy to improve the in vivo and in vitro stability of therapeutic proteins and other molecules.[6] The attached PEG chains provide a protective hydrophilic shield that can sterically hinder the approach of proteolytic enzymes and opsonins, thereby reducing enzymatic degradation and clearance by the mononuclear phagocyte system.[7] This steric hindrance also contributes to increased thermal and physical stability by preventing protein aggregation.
However, PEGylated compounds are not immune to degradation. The primary degradation pathways include hydrolysis and oxidation. The stability of a PEGylated compound is influenced by factors such as the type of linker used to attach the PEG chain, pH, temperature, and exposure to light and oxidizing agents.
Degradation Kinetics
The rate of degradation of PEGylated compounds can be quantified by determining their half-life (t½) under various conditions. This data is crucial for establishing appropriate storage conditions and predicting shelf-life.
Table 2: Stability of PEGylated Compounds Under Various Conditions
| Compound | Condition | Half-life (t½) / Stability | Reference(s) |
| PEG-paclitaxel (5 kDa) | pH 9.0 | 7.6 minutes | [3] |
| PEG-paclitaxel (5 kDa) | pH 7.4 | 54 minutes | [3] |
| PEG-paclitaxel (5 kDa) | pH 6.0 | 311 minutes | [3] |
| PEG-asparaginase | 4°C, -20°C, and -80°C | Stable for at least 14 days (retains 95% of initial enzymatic activity) | [8] |
| Peginterferon alfa-2b | 2-8°C (liquid form) | Degradation observed | [9] |
| Peginterferon alfa-2b | ≤ -70°C (frozen form) | Stable for three months | [9] |
| L-asparaginase (unPEGylated) | pH 8.5, after 24h incubation | 61.64% activity retained | [10] |
| L-asparaginase (unPEGylated) | pH 4.5, after 24h incubation | 20.47% activity retained | [10] |
Experimental Protocols for Characterization and Stability Assessment
Accurate characterization and stability testing are paramount in the development of PEGylated therapeutics. The following sections provide detailed methodologies for key experiments.
Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins
SEC separates molecules based on their hydrodynamic radius, making it an ideal technique for characterizing the heterogeneity of PEGylated proteins and monitoring for aggregation or degradation.
Objective: To separate and quantify the native protein, PEGylated conjugates (mono-, di-, etc.), and high molecular weight aggregates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Refractive Index (RI) detector.
-
Size exclusion column (e.g., Tosoh TSKgel G4000SWXL, Shodex Protein KW803/804).[11][12]
-
Mobile Phase: Phosphate buffer (e.g., 150 mM sodium phosphate, pH 7.0).[13]
-
Sample: PEGylated protein solution, clarified by centrifugation (10,000 x g for 15 min) and filtration (0.45 µm).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[14]
-
Sample Injection: Inject a defined volume (e.g., 20 µL) of the clarified sample onto the column.[13]
-
Elution: Elute the sample with the mobile phase in isocratic mode.
-
Detection: Monitor the eluent using a UV detector at 214 nm or 280 nm, or an RI detector for molecules without a chromophore.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the different species. Larger molecules will elute earlier.
Workflow for Size Exclusion Chromatography:
SEC experimental workflow.
Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension, such as PEGylated nanoparticles or liposomes.
Objective: To determine the hydrodynamic diameter and size distribution of PEGylated nanoparticles.
Materials:
-
Dynamic Light Scattering instrument (e.g., Zetasizer).
-
Cuvettes (disposable or quartz).
-
Sample: Diluted suspension of PEGylated nanoparticles in an appropriate buffer.
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration to avoid multiple scattering effects. Filter the sample through a 0.22 µm filter to remove dust and large aggregates.
-
Instrument Setup: Set the measurement parameters, including temperature, solvent viscosity and refractive index, and scattering angle.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument software will analyze the fluctuations in scattered light intensity to generate a correlation function. From this, the diffusion coefficient is calculated and used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The polydispersity index (PDI) provides an indication of the width of the size distribution.
Logical Flow for DLS Data Interpretation:
DLS data analysis pathway.
Accelerated Stability Studies
Accelerated stability studies are designed to predict the long-term stability of a drug product by subjecting it to elevated stress conditions, such as high temperature and humidity. These studies are guided by the International Council for Harmonisation (ICH) guideline Q5C.[1][3]
Objective: To evaluate the stability of a PEGylated compound under accelerated conditions to predict its shelf-life.
Protocol:
-
Batch Selection: Select at least three representative batches of the drug product for testing.[5]
-
Storage Conditions: Store the samples in their final proposed packaging at accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH).[15]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).
-
Analytical Methods: At each time point, analyze the samples using a battery of stability-indicating methods, including:
-
Appearance: Visual inspection for color change, clarity, and particulates.
-
Purity and Degradation Products: SEC-HPLC to quantify aggregation and fragmentation.
-
Potency: A suitable bioassay to measure biological activity.
-
pH: Measurement of the solution's pH.
-
-
Data Evaluation: Analyze the data for trends in degradation and loss of potency. The data can be used to extrapolate the shelf-life under the recommended storage conditions.
Forced Degradation Studies: To develop and validate stability-indicating methods, forced degradation studies are performed under more extreme conditions (e.g., high/low pH, high temperature, oxidation, and light exposure) to intentionally degrade the product.[13][16][17][18]
Signaling Pathways and Mechanisms
Cellular Uptake of PEGylated Nanoparticles
PEGylated nanoparticles are typically internalized by cells through endocytosis. The specific pathway can vary depending on the cell type and the nanoparticle's properties. The primary endocytic pathways involved are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[19][20][21]
Cellular uptake pathways.
Mechanism of Reduced Immunogenicity by PEGylation
One of the key benefits of PEGylation is the reduction of a therapeutic protein's immunogenicity. This is primarily achieved through steric hindrance. The PEG chains mask the antigenic epitopes on the protein surface, preventing their recognition by B-cell receptors and subsequent uptake and processing by antigen-presenting cells (APCs) like dendritic cells. This, in turn, leads to reduced T-cell activation.[7]
The activation of T-cells is a critical step in the adaptive immune response. It begins with the recognition of an antigenic peptide presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an APC by a T-cell receptor (TCR).[22]
References
- 1. Paclitaxel-conjugated PEG and arginine-grafted bioreducible poly (disulfide amine) micelles for co-delivery of drug and gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Solid-phase PEGylation of recombinant interferon alpha-2a for site-specific modification: process performance, characterization, and in vitro bioactivity [pubmed.ncbi.nlm.nih.gov]
- 6. Pegylation: engineering improved pharmaceuticals for enhanced therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended enzymatic stability of reconstituted lyophilized PEG-asparaginase in vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wyatt.com [wyatt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Protein Forced Degradation Studies [intertek.com]
- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetics of hydroperoxide degradation by NADP-glutathione system in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of pegylated interferons for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Critical Role of Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, is pivotal to the success of an ADC, profoundly influencing its stability, efficacy, and safety profile. This in-depth technical guide explores the multifaceted role of linkers in ADC design and development, providing a comprehensive overview of linker technologies, mechanisms of action, and the experimental methodologies used for their evaluation.
The Linker: A Linchpin for ADC Performance
The linker in an ADC is not merely a passive connector; it is an active determinant of the therapeutic index of the conjugate.[1][2][3] An ideal linker must maintain a stable bond between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicities.[2][4][5] Conversely, upon reaching the target tumor cell, the linker must facilitate the efficient and selective release of the cytotoxic payload to exert its therapeutic effect.[5][6][7] This delicate balance between stability and conditional lability is the cornerstone of effective linker design.[4][8][9]
Linker chemistry also impacts crucial physicochemical properties of the ADC, including its solubility, aggregation propensity, and pharmacokinetics.[][11][12] The evolution from early-generation ADCs, which were often hampered by unstable linkers leading to poor efficacy and significant side effects, to the current generation of more sophisticated conjugates has been largely driven by advancements in linker technology.[2][5]
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers.[2][6][13][14][15] The choice between these two strategies has significant implications for the ADC's mechanism of action, efficacy, and potential for bystander killing.[13][15]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell by specific triggers.[4][13][16] This triggered release allows for the delivery of the unmodified, potent payload.[15] More than 80% of clinically approved ADCs utilize cleavable linkers.[4] There are three primary types of cleavable linkers based on their cleavage mechanism:
-
Enzyme-Cleavable Linkers: These are the most successfully employed cleavable linkers and are designed to be substrates for enzymes that are highly expressed in tumor cells, particularly within the lysosome.[8][15][17]
-
Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most common.[6][18] They are efficiently cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in cancer cells.[6][16][17]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and within lysosomes.[19] This strategy can also leverage the acidic and necrotic regions of tumors.[7]
-
-
pH-Sensitive Linkers (Acid-Cleavable Linkers): These linkers incorporate acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the more acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[6][12][16][17] However, the instability of some early acid-cleavable linkers in circulation led to off-target toxicity, as exemplified by the initial withdrawal of gemtuzumab ozogamicin (B1678132) (Mylotarg).[4][19]
-
Redox-Sensitive Linkers (Disulfide Linkers): These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[7][15][16] The rate of payload release can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[15]
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific chemical trigger for payload release.[4] Instead, the release of the payload-linker-amino acid complex occurs only after the complete proteolytic degradation of the antibody backbone within the lysosome.[6][13][14][16]
-
Thioether Linkers: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker that forms a stable thioether bond.[4][15] Ado-trastuzumab emtansine (Kadcyla®), a highly successful ADC, utilizes an SMCC linker.[4][15][16]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[14][15] However, the released payload remains attached to a part of the linker and an amino acid residue, which can sometimes reduce its potency.[4] Furthermore, because the charged payload-linker complex is less likely to diffuse across cell membranes, ADCs with non-cleavable linkers generally do not exhibit a significant bystander effect.[17][20]
Impact of Linker Chemistry on ADC Properties
The chemical structure of the linker has a profound impact on several key properties of an ADC, ultimately influencing its clinical success.
Stability and Pharmacokinetics
Linker stability is paramount for a safe and effective ADC.[4] Premature cleavage of the linker in circulation leads to the systemic release of the highly potent payload, causing off-target toxicity and reducing the amount of drug that reaches the tumor.[1][4][5] The stability of the linker directly affects the ADC's pharmacokinetic (PK) profile, including its half-life and clearance rate.[][21] For instance, ADCs with higher drug-to-antibody ratios (DARs) and more hydrophobic linkers tend to have faster clearance rates.[11][20]
Efficacy and the Bystander Effect
The efficiency of payload release at the tumor site is a critical determinant of an ADC's efficacy.[] Cleavable linkers can enable a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[15][16][20] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[15] Non-cleavable linkers, which release a charged, membrane-impermeable payload-linker complex, generally lack this bystander killing capability.[17][20]
Therapeutic Window
The therapeutic window of an ADC is the dose range that is effective without causing unacceptable toxicity. Linker design plays a crucial role in widening this window.[4] Highly stable, non-cleavable linkers can minimize off-target toxicity, thereby improving the safety profile.[14][15] Conversely, highly efficient and tumor-specific cleavable linkers can enhance efficacy at lower doses.[8]
Quantitative Data on Linker Performance
The following tables summarize key quantitative data related to the performance of different linker technologies.
Table 1: Comparative Stability of Common ADC Linkers
| Linker Type | Linker Example | Stability Metric (t½ in plasma) | Reference Compound(s) | Key Findings |
| Acid-Cleavable | Hydrazone | ~36 hours | Sacituzumab govitecan | Demonstrates moderate stability, necessitating the use of less potent payloads. |
| Enzyme-Cleavable | Val-Cit | >95% stable after 7 days (rat serum) | Anti-CD79b-vc-MMAE | High stability in circulation, with efficient cleavage by cathepsin B. |
| Enzyme-Cleavable | Tandem-Cleavage (β-glucuronide-dipeptide) | Significantly more stable than monocleavage linkers | Anti-CD79b conjugates | Tandem-cleavage design improves plasma stability and tolerability.[22] |
| Non-Cleavable | SMCC (Thioether) | High | Ado-trastuzumab emtansine (T-DM1) | Exhibits excellent plasma stability, minimizing off-target toxicity.[15][16] |
| Redox-Sensitive | SPDB (Disulfide) | Modulatable | Maytansinoid ADCs | Stability can be tuned by introducing steric hindrance around the disulfide bond.[1][15] |
Table 2: Impact of Linker on Drug-to-Antibody Ratio (DAR) and Efficacy
| ADC | Linker Type | DAR | In Vivo Model | Key Efficacy Finding |
| Anti-CD30-vc-MMAE | Enzyme-Cleavable (Val-Cit) | 2, 4, 8 | Xenograft | Higher DARs showed faster clearance and a narrower therapeutic index.[20] |
| Anti-CD22 ADCs | Enzyme-Cleavable (with PABC spacer) | Not specified | BJAB.Luc mouse model | Linker with PABC spacer enhanced MMAE concentration in tumor tissue and improved tumor regression.[12] |
| Site-specific PBD TDCs | Disulfide | 2 | Xenograft | Steric hindrance in the linker optimized stability without compromising payload release and efficacy.[23] |
Experimental Protocols for Linker Evaluation
A rigorous evaluation of linker stability and function is critical in ADC development. The following are detailed methodologies for key experiments.
Protocol for In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, rat, or mouse) at 37°C. Include a control sample incubated in a suitable buffer (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For analysis of intact/partially degraded ADC: Use immuno-affinity capture (e.g., with protein A/G beads) to isolate the ADC from plasma proteins.
-
For analysis of released payload: Precipitate plasma proteins (e.g., with acetonitrile) and collect the supernatant.
-
-
Analytical Techniques:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: To determine the average DAR and monitor changes in the drug load distribution over time.
-
LC-MS/MS: To quantify the concentration of released payload and identify metabolites. A "bottom-up" proteomics approach can be used to assess the stability at specific conjugation sites.[24]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining and the concentration of released payload at each time point. Determine the half-life (t½) of the ADC in plasma.
Protocol for In Vitro Cytotoxicity Assay (Cell Viability Assay)
Objective: To determine the potency (e.g., IC50) of the ADC against target antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol for Lysosomal Catabolism Assay
Objective: To confirm that the linker is cleaved, and the payload is released in a lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.
-
ADC Incubation: Incubate the ADC with the lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0).
-
Time Points: Collect samples at different time points.
-
Sample Analysis: Use LC-MS/MS to identify and quantify the released payload and any payload-linker metabolites.
-
Data Analysis: Determine the rate and extent of linker cleavage and payload release in a simulated lysosomal environment.
Visualizing ADC Mechanisms and Workflows
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
References
- 1. tandfonline.com [tandfonline.com]
- 2. abzena.com [abzena.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veranova.com [veranova.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. purepeg.com [purepeg.com]
- 11. Linker Design and Impact on ADC Properties | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. chempep.com [chempep.com]
- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. adcreview.com [adcreview.com]
- 19. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 20. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Azide-PEG9-amido-C4-Boc: A Technical Guide to a Versatile PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This technical guide provides an in-depth overview of Azide-PEG9-amido-C4-Boc, a heterobifunctional linker designed for the synthesis of PROTACs. This linker incorporates a polyethylene (B3416737) glycol (PEG) chain, an azide (B81097) group for click chemistry, and a Boc-protected amine, offering a versatile platform for PROTAC development.
Core Concepts of this compound in PROTAC Design
This compound is a molecule comprised of several key functional components that each contribute to its utility as a PROTAC linker:
-
Azide Group (N3): This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent linkage of the linker to a POI or E3 ligase ligand that has been functionalized with an alkyne group.
-
Polyethylene Glycol (PEG9): The nine-unit PEG chain imparts hydrophilicity to the PROTAC molecule. This is often crucial for improving the solubility of otherwise greasy PROTACs, which can enhance their cell permeability and overall drug-like properties. The flexibility of the PEG chain also provides the necessary conformational freedom for the PROTAC to effectively engage both the target protein and the E3 ligase to form a productive ternary complex.
-
Amido-C4 Spacer: The amide group and the four-carbon alkyl chain provide a stable connection between the PEG chain and the Boc-protected amine, contributing to the overall length and spatial orientation of the linker.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a terminal amine. This allows for selective deprotection under acidic conditions, revealing a primary amine that can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through standard amide bond formation.
The bifunctional nature of this linker, with an azide at one end and a protected amine at the other, enables a modular and controlled approach to PROTAC synthesis.
Hypothetical Application in PROTAC Synthesis: A Case Study
Due to the absence of publicly available data for specific PROTACs synthesized with this compound, this section will outline a hypothetical workflow for the creation of a PROTAC targeting a kinase of interest (KOI) for degradation via the Cereblon (CRBN) E3 ligase.
Experimental Workflow
The following diagram illustrates a potential synthetic workflow for assembling a PROTAC using this compound.
Caption: A hypothetical workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of DCM:TFA).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used in the next step without further purification.
Protocol 2: Amide Coupling with an E3 Ligase Ligand (Pomalidomide)
-
Dissolution: Dissolve the deprotected linker from Protocol 1, a carboxylic acid-functionalized pomalidomide derivative, and a peptide coupling reagent (e.g., HATU or HBTU) in an aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Purification: Upon completion, purify the resulting azide-functionalized pomalidomide intermediate by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolution: Dissolve the azide-functionalized pomalidomide intermediate and the alkyne-functionalized kinase inhibitor in a solvent mixture, typically t-butanol and water.
-
Catalyst Addition: Add a copper(II) sulfate (B86663) solution and a reducing agent such as sodium ascorbate. A copper-stabilizing ligand like TBTA or THPTA can also be included to improve reaction efficiency.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Purification: Purify the final PROTAC product by preparative HPLC to yield the desired compound with high purity. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Expected Outcomes
Following the synthesis of a novel PROTAC, a series of biological assays would be conducted to determine its efficacy. The quantitative data from these experiments are typically summarized in tables for clear comparison.
Table 1: Hypothetical Degradation and Potency Data for a Kinase-Targeting PROTAC
| Compound | DC50 (nM) | Dmax (%) | Cell Viability IC50 (µM) |
| Kinase Inhibitor | N/A | < 10 | 1.5 |
| PROTAC-1 | 50 | 95 | 0.8 |
| Negative Control | > 1000 | < 10 | > 10 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Cell Viability IC50: The concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Visualization
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound represents a valuable tool in the PROTAC designer's toolbox. Its combination of a PEG chain for improved physicochemical properties and orthogonal chemical handles for modular synthesis makes it a versatile linker for connecting a wide variety of POI and E3 ligase ligands. While specific examples of its application in the literature are currently limited, the principles outlined in this guide provide a solid framework for its successful implementation in the development of novel protein degraders. The hypothetical case study demonstrates a clear path from linker selection to the generation of crucial biological data, paving the way for the discovery of new therapeutics.
Methodological & Application
Application Notes: Synthesis of Azide-PEG9-amido-C4-Boc
Introduction
Azide-PEG9-amido-C4-Boc is a heterobifunctional linker molecule widely utilized in the fields of drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This linker possesses three key functional components: an azide (B81097) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine on a C4 alkyl chain that can be deprotected to reveal a primary amine for further conjugation.
Key Features and Applications
-
PROTAC Synthesis : The primary application of this compound is as a versatile linker in the modular synthesis of PROTACs. The azide moiety allows for efficient and specific conjugation to an alkyne-functionalized ligand for an E3 ubiquitin ligase or a target protein via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The terminal Boc-protected amine, upon deprotection, can be coupled to the other ligand, completing the PROTAC structure.
-
Bioconjugation : Beyond PROTACs, this linker is valuable for various bioconjugation applications where precise spacing and orthogonal reactivity are required. The PEG9 spacer improves the aqueous solubility and pharmacokinetic properties of the resulting conjugates.
-
Drug Delivery : In drug delivery systems, this molecule can be used to attach therapeutic agents to targeting moieties or nanoparticles, leveraging the biocompatibility of the PEG spacer.
Experimental Protocols
This section details a plausible multi-step synthetic route for this compound, starting from commercially available precursors. The synthesis involves three main stages:
-
Synthesis of Azido-PEG9-amine.
-
Synthesis of Boc-amido-C4-carboxylic acid.
-
Amide coupling of the two fragments followed by purification.
Stage 1: Synthesis of Azido-PEG9-amine
This stage describes the conversion of a readily available Boc-protected amino-PEG alcohol to the corresponding azide, followed by deprotection of the amine.
Step 1a: Mesylation of Boc-NH-PEG9-OH
-
Dissolve Boc-NH-PEG9-OH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/g) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (TEA, 1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-NH-PEG9-OMs.
Step 1b: Azidation of Boc-NH-PEG9-OMs
-
Dissolve the crude Boc-NH-PEG9-OMs (1.0 eq) in dimethylformamide (DMF, 15 mL/g).
-
Add sodium azide (NaN3, 5.0 eq) to the solution.
-
Heat the reaction mixture to 65-70 °C and stir for 12-16 hours.[1]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain crude Boc-NH-PEG9-N3.
Step 1c: Boc Deprotection to Yield Azido-PEG9-amine
-
Dissolve the crude Boc-NH-PEG9-N3 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (10 mL/g).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.
-
The resulting Azido-PEG9-amine TFA salt can be used directly in the next step or purified by column chromatography.
Stage 2: Synthesis of 6-(tert-butoxycarbonylamino)hexanoic acid (Boc-amido-C4-acid)
-
Dissolve 6-aminohexanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and water.
-
Add sodium bicarbonate (NaHCO3, 3.0 eq) to the solution.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a white solid.[2]
Stage 3: Amide Coupling and Purification
This final stage couples the two synthesized fragments to yield the target molecule, this compound.
-
Dissolve 6-(tert-butoxycarbonylamino)hexanoic acid (1.2 eq) in anhydrous DMF (10 mL/g).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Azido-PEG9-amine (1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO3 and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the pure this compound.
Data Presentation
Table 1: Summary of Reagents for Synthesis of this compound
| Step | Reagent | Molar Eq. | Purpose |
| 1a | Boc-NH-PEG9-OH | 1.0 | Starting Material |
| Triethylamine (TEA) | 1.5 | Base | |
| Methanesulfonyl Chloride (MsCl) | 1.2 | Mesylating Agent | |
| 1b | Boc-NH-PEG9-OMs | 1.0 | Intermediate |
| Sodium Azide (NaN3) | 5.0 | Azide Source | |
| 1c | Boc-NH-PEG9-N3 | 1.0 | Intermediate |
| Trifluoroacetic Acid (TFA) | Excess | Deprotecting Agent | |
| 2 | 6-Aminohexanoic Acid | 1.0 | Starting Material |
| Sodium Bicarbonate (NaHCO3) | 3.0 | Base | |
| Di-tert-butyl dicarbonate (Boc2O) | 1.1 | Boc Protecting Group Source | |
| 3 | Azido-PEG9-amine | 1.0 | Intermediate |
| 6-(tert-butoxycarbonylamino)hexanoic acid | 1.2 | Intermediate | |
| HATU | 1.2 | Coupling Agent | |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 | Base |
Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Azide-PEG9-amido-C4-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Azide-PEG9-amido-C4-Boc, a heterobifunctional linker, in click chemistry applications. This versatile reagent is particularly valuable in bioconjugation, drug delivery, and the synthesis of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The protocols cover two primary forms of azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the copper-free, strain-promoted reaction (SPAAC). Additionally, a protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group is included to expose a terminal amine for subsequent conjugation.
Molecular Structure and Functional Components
This compound is comprised of three key functional components:
-
Azide (B81097) Group (N3): Enables highly specific and efficient covalent bond formation with alkyne-containing molecules via "click" chemistry.[4][5]
-
PEG9 Spacer: A nine-unit polyethylene (B3416737) glycol chain that enhances the solubility and biocompatibility of the conjugated molecule, while also providing a flexible spacer to mitigate steric hindrance.[6][7]
-
Boc-Protected Amine: A terminal primary amine protected by a tert-butyloxycarbonyl group. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions to allow for further functionalization, such as amide bond formation.[4][8][9][10]
Caption: Functional components of the this compound linker.
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific alkyne-containing substrate and desired final product.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the 1,3-dipolar cycloaddition between the azide group of the linker and a terminal alkyne, catalyzed by copper(I).[5][11] The copper(I) is typically generated in situ from a copper(II) source and a reducing agent.[12][13]
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand
-
Solvent (e.g., DMSO, DMF, water, or mixtures)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule (1 equivalent).
-
Add 1.1 to 1.5 equivalents of the this compound stock solution.
-
Add the appropriate volume of solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
In a separate tube, premix the CuSO4 and THPTA solutions. Add this premixed catalyst solution to the reaction mixture to a final concentration of 0.1 to 0.25 mM copper. A 5:1 ligand to copper ratio is often used.[13]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 to 5 mM.[13]
-
-
Reaction and Monitoring:
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.
-
-
Purification:
-
Upon completion, the product can be purified by reverse-phase HPLC or silica (B1680970) gel chromatography. The choice of purification method will depend on the properties of the final conjugate.
-
| Parameter | Typical Value | Reference |
| Molar Ratio (Azide:Alkyne) | 1.1:1 to 1.5:1 | N/A |
| Copper(II) Sulfate Conc. | 0.1 - 0.25 mM | [13] |
| Sodium Ascorbate Conc. | 2.5 - 5 mM | [13] |
| Ligand:Copper Ratio | 5:1 | [13] |
| Reaction Time | 1 - 4 hours | [13] |
| Temperature | Room Temperature | [1] |
| Expected Yield | >90% (variable) | [1][14] |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide.[15][16] This method is ideal for biological applications where copper toxicity is a concern.[7]
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Biocompatible buffer (e.g., PBS, HEPES) or organic solvent (e.g., DMSO, DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the chosen reaction solvent to the desired concentration.
-
Dissolve the DBCO-functionalized molecule in the same solvent.
-
-
Reaction Setup:
-
Mix the this compound (1.1 to 1.5 equivalents) with the DBCO-functionalized molecule (1 equivalent). The reaction can be performed at concentrations ranging from micromolar to millimolar, depending on the reactants.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentration and reactivity of the specific DBCO reagent.[6][7]
-
Monitor the reaction progress by LC-MS, HPLC, or other appropriate analytical techniques. The disappearance of the DBCO reactant can be monitored by UV-Vis spectroscopy at approximately 310 nm.[7]
-
-
Purification:
-
The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC.
-
| Parameter | Typical Value | Reference |
| Molar Ratio (Azide:DBCO) | 1.1:1 to 1.5:1 | N/A |
| Reaction Time | 1 - 12 hours | [6][7] |
| Temperature | Room Temperature to 37°C | [6] |
| Solvent | PBS, HEPES, DMSO, DMF | [6][7] |
| Expected Yield | High to quantitative | [7] |
Protocol 3: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine, which can then be used for subsequent conjugation reactions. The most common method involves treatment with trifluoroacetic acid (TFA).[8][9]
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (optional, for TFA removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Reaction and Monitoring:
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed, typically within 1-2 hours.[8]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[8]
-
The resulting TFA salt of the amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[8]
-
| Parameter | Typical Value | Reference |
| TFA Concentration | 20-50% in DCM | [8] |
| Reaction Time | 1 - 2 hours | [8] |
| Temperature | 0°C to Room Temperature | [8] |
| Expected Yield | Typically quantitative | N/A |
Experimental Workflow
The following diagram illustrates the overall workflow for using this compound in a sequential conjugation strategy.
Caption: Workflow for sequential conjugation using this compound.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Combining triazole ligation and enzymatic glycosylation on solid phase simplifies the synthesis of very long glycoprotein analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with polyethylene (B3416737) glycol (PEG) linkers. This powerful "click chemistry" reaction is a cornerstone in bioconjugation and drug development, enabling the efficient and specific covalent linkage of molecules. The inclusion of PEG linkers offers significant advantages, including enhanced solubility, stability, and bioavailability of the resulting conjugates.
Introduction to CuAAC with PEG Linkers
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] Its biocompatibility and reliability have made it a favored method for conjugating a wide array of molecules, from small-molecule drugs to large biologics like proteins and antibodies.[2][3]
PEG linkers are polymers of ethylene (B1197577) glycol that are widely used in pharmaceutical and biotechnological applications.[3] When incorporated into bioconjugates, PEG linkers offer several key advantages:
-
Improved Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic molecules.[4][5]
-
Enhanced Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation, leading to a longer circulatory half-life.[4][5]
-
Reduced Immunogenicity: PEGylation can shield antigenic sites on a molecule, reducing its potential to elicit an immune response.[4]
-
Increased Bioavailability: By improving solubility and stability, PEGylation can lead to better absorption and distribution of a drug within the body.[4][5]
Core Applications
The combination of CuAAC and PEG linkers is a versatile tool with numerous applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylated Proteins and Peptides: Improving the pharmacokinetic properties of therapeutic proteins and peptides.[3]
-
Targeted Drug Delivery: Attaching targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles or liposomes.
-
Biomolecule Labeling: Introducing imaging agents (e.g., fluorescent dyes, radioisotopes) for diagnostic purposes.
-
Surface Modification: Functionalizing surfaces of materials for biomedical applications.
Data Presentation: CuAAC Reaction Parameters and Yields
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction time. The following tables provide a summary of typical reaction conditions and reported yields for CuAAC reactions involving PEG linkers.
Table 1: General CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| Azide-PEG Linker | 1.1 - 1.5 equivalents | A slight excess of the azide can improve reaction kinetics. |
| Copper(I) Source | 0.01 - 0.1 equivalents | Can be Cu(I) salts (e.g., CuI, CuBr) or generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent. |
| Reducing Agent | 0.1 - 1.0 equivalents | Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state. A fresh solution is crucial. |
| Ligand | 0.01 - 0.1 equivalents | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and increase reaction efficiency.[1] |
| Solvent | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO), or mixtures | The choice of solvent depends on the solubility of the substrates. Co-solvents can be used to improve solubility. |
| Temperature | Room temperature to 37°C | Mild reaction temperatures are generally sufficient. |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC. |
Table 2: Reported Yields for CuAAC Reactions with PEG Linkers
| Alkyne Substrate | Azide-PEG | Copper Source | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Resorcinarene | PEG-alkyne | CuBr | PMDETA | DMF | 48 | 84 | [1] |
| Coumarin | mPEG-alkyne | Cu(OAc)₂ | None | scCO₂ | 24 | 82.32 | [6] |
| Peptide | 18F-PEG-alkyne | Cu(OAc)₂ | NaAsc | H₂O/MeCN | - | Unsuccessful | [7] |
| Fluorinated OPI | Peptide-N₃ | CuSO₄ | NaAsc | CHCl₃/H₂O | 3 | >75 | [7] |
| TOCA analog | Alkyne analogs | CuSO₄ | NaAsc | pH 5.0 buffer | - | >98 | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of functionalized PEG linkers and the subsequent CuAAC reaction. Optimization may be required for specific substrates.
Protocol 1: Synthesis of Azide-Functionalized PEG (PEG-N₃)
This protocol describes a two-step synthesis of a monofunctional azide-PEG from a commercially available methoxy-PEG-alcohol (mPEG-OH).
Materials:
-
mPEG-OH
-
Mesyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Brine solution
-
Deionized water
Procedure:
-
Mesylation of mPEG-OH:
-
Dissolve mPEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) dropwise to the solution.
-
Add mesyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the organic layer with brine and then with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated PEG (mPEG-OMs).
-
-
Azidation of mPEG-OMs:
-
Dissolve the mPEG-OMs (1 eq.) in anhydrous DMF.
-
Add sodium azide (5 eq.) to the solution.
-
Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere.[8]
-
After cooling to room temperature, remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, mPEG-N₃.
-
Characterize the product using ¹H NMR and FTIR spectroscopy.
-
Protocol 2: Synthesis of Alkyne-Functionalized PEG (PEG-Alkyne)
This protocol describes the functionalization of a PEG-diol with an alkyne group using propargyl bromide.
Materials:
-
PEG-diol
-
Sodium hydride (NaH)
-
Propargyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve PEG-diol (1 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C and add sodium hydride (1.2 eq. per hydroxyl group) portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0°C and add propargyl bromide (1.2 eq. per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding deionized water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Filter and dry the precipitate to obtain the alkyne-functionalized PEG.
-
Characterize the product using ¹H NMR and FTIR spectroscopy.
Protocol 3: General CuAAC Bioconjugation
This protocol provides a general procedure for the conjugation of an alkyne-containing biomolecule to an azide-functionalized PEG.
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-PEG linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 200 mM in water)
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
-
DMSO or DMF (if needed as a co-solvent)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-biomolecule and azide-PEG in the chosen reaction buffer or a co-solvent if necessary.
-
Prepare a fresh stock solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule (1 eq.) and the azide-PEG (1.1-1.5 eq.).
-
Add the reaction buffer to the desired final volume.
-
Prepare a premix of CuSO₄ and THPTA ligand in a 1:2 to 1:5 molar ratio.[9]
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC, or LC-MS).
-
-
Purification of the PEGylated Conjugate:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials, copper catalyst, and other reagents. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[]
-
Ion-Exchange Chromatography (IEX): Can separate molecules based on charge differences between the native and PEGylated species.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purification and analysis, especially for smaller conjugates.[]
-
Dialysis or Ultrafiltration: Can be used to remove small molecule impurities.[]
-
Chelating Resins: To remove residual copper, which can be toxic to cells.[12]
-
-
Visualizations
CuAAC Reaction Mechanism
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow for CuAAC Bioconjugation
Caption: General experimental workflow for CuAAC-mediated bioconjugation with a PEG linker.
Benefits of PEGylation in Drug Delivery
Caption: Conceptual diagram illustrating the pharmacokinetic benefits of PEGylation for drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. static.igem.wiki [static.igem.wiki]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within a biological setting without interfering with native biochemical processes.[1] This reaction, also known as copper-free click chemistry, involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) (like DBCO or BCN) and an azide (B81097) to form a stable triazole linkage.[1][2] The primary advantage of SPAAC for in vivo applications is its ability to proceed efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, which are essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] Due to its biocompatibility, high specificity, and rapid reaction kinetics, SPAAC has become an invaluable tool for a range of applications, from molecular imaging to targeted drug delivery.[1][3][4]
Mechanism of Action
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne. This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed spontaneously under mild, physiological conditions.[][6] The reaction is highly selective, as both azides and cyclooctynes are largely inert to the functional groups found in biological systems.[3][][6] The efficiency and rate of the SPAAC reaction are highly dependent on the structure of the cyclooctyne, with modifications to the ring structure dramatically increasing reaction rates.[1][2]
Key Applications
SPAAC has been widely adopted across various fields of research and development due to its versatility and bioorthogonality.
1. Biomolecule Labeling and Bioconjugation
SPAAC is an ideal tool for labeling a wide array of biomolecules, including proteins, nucleic acids, lipids, and glycans, without disrupting their biological function.[3][7] This allows for precise tracking and visualization of molecules in living cells and tissues, aiding in the study of complex biological systems.[] The mild reaction conditions preserve the functionality of the biomolecules, which is crucial for assays where biological activity must be maintained.[3]
2. Targeted Drug Delivery
In therapeutics, SPAAC is highly beneficial for the synthesis of targeted drug delivery systems and antibody-drug conjugates (ADCs).[2][3][] For instance, a targeting ligand (like an antibody) can be functionalized with a cyclooctyne, and a therapeutic agent can be linked to an azide. The subsequent SPAAC reaction creates a stable conjugate. A common strategy involves metabolically labeling tumor cells with azide groups, followed by the administration of a cyclooctyne-modified drug carrier, enabling targeted drug delivery to the tumor site.[2]
3. In Vivo Imaging
SPAAC has revolutionized in vivo imaging by allowing researchers to attach imaging agents, such as fluorophores or radionuclides, to specific targets within living organisms.[1][2] Two prominent strategies are metabolic labeling and pre-targeting.
-
Metabolic Labeling: Cells can be metabolically engineered to express azide groups on their surface glycans. A cyclooctyne-conjugated imaging probe can then be administered, which will react with the azide-labeled cells, allowing for their visualization.[8][9]
-
Pre-targeting: This multi-step approach improves the target-to-background signal ratio.[1] First, a cyclooctyne-modified antibody is administered, which localizes to the target site. After the unbound antibody has cleared from circulation, a small, rapidly clearing azide-linked imaging agent is introduced, which "clicks" to the antibody at the target location.[1]
Quantitative Data: Reaction Kinetics
The choice of cyclooctyne is critical as it significantly influences the reaction rate. More strained cyclooctynes generally exhibit faster kinetics, which is advantageous for reactions at low concentrations typical in biological systems.
| Cyclooctyne Reagent | Common Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Dibenzocyclooctyne | DBCO, ADIBO | ~0.06 - 0.26 | Widely used due to a good balance of reactivity and stability.[2][10] |
| Bicyclononyne | BCN | >0.1 | Exhibits fast kinetics and is often used for protein labeling.[4][11] |
| Difluorinated Cyclooctyne | DIFO | ~0.06 | One of the earlier highly reactive cyclooctynes developed for live-cell imaging.[4] |
| Biarylazacyclooctynone | BARAC | >1.0 | Extremely reactive, suitable for applications in sensitive biological environments.[4] |
| trans-Cyclooctene | TCO | ~62 (with specific azides) | While technically an alkene, it participates in a similar strain-promoted reaction (SPIEDAC) and is noted for very fast kinetics.[12][13] |
| Fluorinated [11+1]CPP | fluor[11+1]CPP | 9.6 x 10⁻³ | A cycloparaphenylene-based alkyne with tunable reactivity.[14] |
Note: Reaction rates can vary based on the specific azide, solvent, and temperature.[1][14]
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-PEG-NHS Ester
This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG-NHS ester (or other DBCO derivative) dissolved in DMSO (10 mM stock).
-
Spin desalting column for purification.
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and dissolved in a compatible buffer. The concentration should ideally be around 1 mg/mL.
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 60-90 minutes with gentle mixing.
-
-
Quenching (Optional): To quench any unreacted NHS ester, you can add a small amount of a primary amine-containing buffer like Tris to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Purification: Remove the unreacted DBCO reagent and byproducts using a spin desalting column equilibrated with the desired storage buffer.
-
Characterization: Validate the final conjugate using SDS-PAGE and UV-Vis spectroscopy. The incorporation of DBCO can be quantified by measuring the absorbance at 310 nm.[15]
Protocol 2: Metabolic Labeling and In Vivo Imaging
This protocol outlines a general workflow for labeling tumor cells in a mouse model via metabolic glycoengineering followed by SPAAC.
Procedure:
-
Metabolic Labeling:
-
Administer the azide-functionalized metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) to the tumor-bearing mouse model. This is typically done via intraperitoneal or intravenous injection daily for 3-7 days.
-
This allows for the metabolic incorporation of azide groups onto the sialoglycans on the surface of cells, particularly rapidly dividing tumor cells.
-
-
Probe Administration:
-
Prepare the DBCO-conjugated imaging probe (e.g., DBCO-fluorophore or DBCO-chelator for PET) in a sterile, biocompatible buffer like PBS.
-
Inject the probe intravenously into the mice.
-
-
In Vivo Reaction and Clearance:
-
Allow the SPAAC reaction to proceed in vivo and for the unbound probe to clear from circulation. A typical time window before imaging is 2-3 hours post-injection.[1]
-
-
In Vivo Imaging:
-
Anesthetize the mice (e.g., using isoflurane).
-
Perform whole-body imaging using the appropriate modality (e.g., fluorescence imaging system, PET/CT scanner).
-
Acquire images and quantify the signal intensity in the tumor and other organs. A significantly higher signal is expected in the tumors of mice treated with Ac₄ManNAz compared to control groups.[1]
-
Protocol 3: Pre-targeted In Vivo Imaging
This protocol details a pre-targeting strategy for PET imaging in a tumor-bearing mouse model.
Procedure:
-
Targeting Agent Administration:
-
Inject the tumor-specific antibody conjugated to a cyclooctyne (e.g., Trastuzumab-DBCO) intravenously into the tumor-bearing mouse.
-
-
Accumulation and Clearance:
-
Wait for an extended period (e.g., 24, 48, or 72 hours) to allow for maximal tumor accumulation of the antibody and, critically, for the concentration of the unbound antibody in the bloodstream to decrease significantly.[1] This pre-targeting interval is key to achieving high tumor-to-blood ratios.[1]
-
-
Radiolabeled Probe Administration:
-
Prepare the radiolabeled azide probe (e.g., [⁶⁴Cu]Cu-N₃-NOTA) following established radiochemistry protocols.
-
Administer the small-molecule radiolabeled probe intravenously. Due to its small size, it will circulate rapidly and clear from non-target tissues.
-
-
In Vivo Click Reaction:
-
The azide probe will rapidly find and react with the DBCO-antibody localized at the tumor site.
-
-
Imaging:
-
After a short period to allow for clearance of the unbound radioprobe (typically 2-3 hours), anesthetize the mice.
-
Perform a whole-body PET/CT scan. The resulting images should show high signal intensity specifically at the tumor site, with a low background signal in other tissues.[1]
-
Quantify tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. What is SPAAC? | AxisPharm [axispharm.com]
- 6. jcmarot.com [jcmarot.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Functionalization of Nanoparticles with Azide-PEG9-amido-C4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and sensitive diagnostics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by reducing opsonization and phagocytic uptake. The incorporation of an azide (B81097) moiety provides a versatile handle for the covalent attachment of targeting ligands, therapeutic payloads, or imaging agents via highly efficient and specific "click chemistry" reactions.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles using Azide-PEG9-amido-C4-Boc. This heterobifunctional linker features a nine-unit PEG chain for hydrophilicity, an azide group for click chemistry conjugation, and a Boc-protected amine on a C4 spacer, which can be deprotected for further modification. This compound is a versatile reagent for creating advanced nanoparticle constructs.[5]
Applications
Nanoparticles functionalized with this compound are ideal platforms for a variety of biomedical applications:
-
Targeted Drug Delivery: The terminal azide group allows for the attachment of alkyne-modified targeting ligands such as antibodies, peptides, or small molecules, enabling specific delivery of therapeutic agents to diseased cells or tissues.[2][6]
-
Biomedical Imaging: Imaging probes, including fluorescent dyes or MRI contrast agents with alkyne groups, can be "clicked" onto the nanoparticle surface for highly sensitive and specific in vivo imaging and early disease diagnosis.[2][6]
-
Advanced Diagnostics: The functionalized nanoparticles can be used in the development of sensitive biosensors for the detection of disease biomarkers.[6]
-
PROTAC Development: As a PROTAC linker, this compound can be used to synthesize nanoparticle-based PROTACs for targeted protein degradation.[5][7]
Experimental Protocols
This section details the protocols for the functionalization of gold nanoparticles (AuNPs) as a model system with this compound, followed by conjugation to an alkyne-containing molecule.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of AuNPs with a diameter of approximately 20 nm, which will serve as the core for functionalization.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Bring a 100 mL solution of 0.01% (w/v) HAuCl₄ to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution to the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to deep red, which indicates the formation of AuNPs.[8]
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM) to confirm their size and monodispersity.
Protocol 2: Surface Modification of AuNPs with this compound
This protocol details the ligand exchange process to functionalize the AuNPs with the azide-PEG linker.
Materials:
-
Citrate-stabilized AuNPs (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
Procedure:
-
To 10 mL of the AuNP solution, add this compound (dissolved in a minimal amount of ethanol) to a final concentration of 1 mM.
-
Gently stir the mixture at room temperature for 24 hours to allow for ligand exchange.
-
Purify the azide-functionalized AuNPs by centrifugation at 12,000 x g for 20 minutes.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of fresh PBS.
-
Repeat the centrifugation and resuspension steps two more times to remove any unbound linker.
-
Characterize the functionalized AuNPs using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the azide and PEG groups, and dynamic light scattering (DLS) and zeta potential measurements to assess size and surface charge changes.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on AuNPs
This protocol describes the "clicking" of an alkyne-modified molecule (e.g., an alkyne-fluorophore for proof-of-concept) onto the azide-functionalized AuNPs.
Materials:
-
Azide-functionalized AuNPs (from Protocol 2)
-
Alkyne-modified molecule (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
Procedure:
-
To 1 mL of the azide-functionalized AuNP solution in PBS, add the alkyne-modified molecule to a final concentration of 100 µM.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ (final concentration 50 µM), THPTA (final concentration 250 µM), and freshly prepared sodium ascorbate (final concentration 500 µM) in PBS.
-
Add the catalyst solution to the AuNP and alkyne-molecule mixture.
-
Gently agitate the reaction mixture at room temperature for 2 hours, protected from light if using a fluorophore.
-
Purify the conjugated AuNPs by centrifugation at 12,000 x g for 20 minutes.
-
Remove the supernatant and resuspend the pellet in fresh PBS. Repeat the washing step twice.
-
Characterize the final conjugated nanoparticles using UV-Vis spectroscopy to observe any shifts in the surface plasmon resonance peak and fluorescence spectroscopy to confirm the presence of the fluorophore.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the nanoparticles at each stage of functionalization.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Stabilized AuNPs | 22.5 ± 1.2 | 0.18 | -45.3 ± 2.1 |
| Azide-PEG9-AuNPs | 45.8 ± 2.5 | 0.21 | -15.7 ± 1.8 |
| Cy5-Conjugated AuNPs | 48.2 ± 2.8 | 0.23 | -16.1 ± 2.0 |
Table 2: Spectroscopic Analysis of Nanoparticles
| Nanoparticle Sample | UV-Vis λmax (nm) | Fluorescence Emission λmax (nm) |
| Citrate-Stabilized AuNPs | 520 | N/A |
| Azide-PEG9-AuNPs | 522 | N/A |
| Cy5-Conjugated AuNPs | 523 | 670 |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Targeted Drug Delivery Signaling Pathway
Caption: Receptor-mediated endocytosis pathway.
References
- 1. irjweb.com [irjweb.com]
- 2. hiyka.com [hiyka.com]
- 3. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hiyka.com [hiyka.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Step-by-Step Guide for Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity is due to its ease of installation and stability in various reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] The removal of the Boc group, known as deprotection, is a critical step that relies on its lability under acidic conditions.[2] This application note provides detailed protocols for common Boc deprotection methods, a quantitative comparison of these methods, and diagrams illustrating the reaction mechanism and experimental workflows.
Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for Boc deprotection is through acid catalysis.[1] The process begins with the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] This protonation facilitates the fragmentation of the intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][4] The resulting tert-butyl cation is a reactive electrophile that can be neutralized by nucleophiles or deprotonate to form isobutylene (B52900) gas.[1][4][5] In sensitive substrates, this cation can cause side reactions like the alkylation of tryptophan or methionine residues, which can be mitigated by adding "scavenger" agents.[2]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols
The choice of deprotection method depends on the substrate's sensitivity to acid and the scale of the reaction.[1] Below are detailed protocols for commonly used procedures.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc removal.[2]
Reagents and Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA, or using 25-50% TFA in DCM.[6][7]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
Dissolve the residue in an appropriate organic solvent like ethyl acetate.[1]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another widely used protocol, often resulting in the precipitation of the amine as a hydrochloride salt, which can simplify purification.[2]
Reagents and Materials:
-
Boc-protected compound
-
4M HCl in 1,4-dioxane (B91453)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the 4M HCl in 1,4-dioxane solution.[1]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
Work-up:
-
Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a solvent like diethyl ether to remove impurities.[1]
-
If the product does not precipitate, the solvent can be removed in vacuo.[2]
Protocol 3: Lewis Acid-Mediated Deprotection (TMSI)
For substrates that are sensitive to strong acids, milder Lewis acid conditions can be employed.[8] Trimethylsilyl iodide (TMSI) is an effective reagent for this purpose.[8][9]
Reagents and Materials:
-
Boc-protected compound
-
Acetonitrile (MeCN)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (for zwitterionic products)
-
Trimethylsilyl iodide (TMSI)
-
Methanol (for quenching)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in a suitable organic solvent like acetonitrile.[9] For zwitterionic compounds like amino acids, a slurry can be formed in MeCN, to which 1 equivalent of BSA is added to form a clear solution.[9]
-
Add TMSI dropwise to the solution (typically 1-2 equivalents).[8][9]
-
Stir the reaction at room temperature. Reaction times can vary from 30 minutes to several hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[1]
Work-up:
-
Quench the reaction by adding methanol.[1]
-
Remove the solvent under reduced pressure.
-
For zwitterionic products, a base like tetrabutylammonium (B224687) hydroxide (B78521) can be added to neutralize the mixture, often causing the product to precipitate for easy isolation by filtration.[9]
-
Further purification may be required, such as column chromatography.[1]
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes and compares the different protocols for Boc deprotection.
| Method/Reagent(s) | Typical Solvent(s) | Temperature | Typical Time | Advantages | Disadvantages/Considerations |
| TFA / DCM | Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 h[1] | Fast, reliable, and highly effective for most substrates.[8] | Harsh acidic conditions may not be suitable for acid-sensitive functional groups.[8] TFA is corrosive and requires careful handling.[10] |
| HCl in Dioxane | 1,4-Dioxane, Ethyl Acetate | Room Temperature | 1 - 4 h[1] | Product often precipitates as the HCl salt, simplifying purification.[1] An alternative to TFA. | Dioxane is a potential carcinogen.[10] The resulting HCl salt may require an additional basic workup step to yield the free amine. |
| TMSI | Acetonitrile, Dichloromethane | Room Temperature | 30 min - 24 h[8][9] | Milder conditions suitable for acid-labile compounds.[8] | Reagent can be moisture-sensitive. Reaction times can be longer.[8] |
| Thermal | Water, Toluene, or solvent-free | High Temp (e.g., 150-180 °C)[11][12] | Variable | Avoids the use of strong acids.[1] Can be performed without solvent.[13] | High temperatures can degrade sensitive molecules. Not suitable for all substrates. |
Logical Workflow for Method Selection
Choosing the optimal deprotection strategy is crucial for a successful synthesis. The following workflow provides a decision-making guide.
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis.[1] While traditional methods using strong acids like TFA and HCl are robust and widely applicable, a range of milder alternatives exists for sensitive substrates.[1][13] Careful consideration of the substrate's properties, the presence of other functional groups, and the desired scale of the reaction will guide the selection of the most appropriate deprotection protocol, ensuring high yields and purity of the final amine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three key types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). These powerful ligation techniques are invaluable tools in chemical biology, drug discovery, and materials science for their high efficiency, selectivity, and biocompatibility.[1][2][][4][5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the rapid and efficient formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] This reaction is widely used for bioconjugation, labeling of biomolecules, and synthesis of complex molecular architectures.[2][6][7]
Signaling Pathway: CuAAC Reaction Mechanism
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow: CuAAC for Biomolecule Labeling
Caption: General workflow for labeling biomolecules using CuAAC.
Quantitative Data for CuAAC Reactions
| Parameter | Small Molecule Synthesis | Bioconjugation | Oligonucleotide Labeling |
| Catalyst Loading (Cu) | 0.5 - 2 mol%[8][9][10] | 50 - 250 µM[11] | 10-50 equivalents |
| Ligand:Cu Ratio | 1:1 to 5:1[11] | 2:1 to 5:1[12] | 5:1 |
| Reactant Concentration | 0.1 - 1 M | 10 µM - 1 mM[12] | 1-10 µM |
| Solvent | DMSO, t-BuOH/H₂O, liquid NH₃[9] | Aqueous buffers (PBS, Tris)[11] | Aqueous buffer with DMSO co-solvent[13][14] |
| Temperature | Room Temperature to 60°C[10] | Room Temperature or 4°C[15] | Room Temperature |
| Reaction Time | 5 minutes - 24 hours[8][10] | 30 minutes - 2 hours[15][16] | 30 - 60 minutes[16] |
| Typical Yield | >90%[17] | >85%[6] | High |
Detailed Protocol: CuAAC Labeling of a Protein
This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)[16]
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[11][15]
-
Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage, 100 mM in water)[6][15]
-
Purification tools (e.g., desalting column, dialysis cassette)
Procedure:
-
In a microcentrifuge tube, prepare the protein solution. For a final reaction volume of 500 µL, you might use a protein solution that results in a final alkyne concentration of 25-50 µM.[11][15]
-
Add the azide-functionalized dye to the protein solution. A 2 to 10-fold molar excess of the dye over the protein's alkyne groups is typically used.[11]
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.[11][16] For a final copper concentration of 100 µM, you would add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to the 500 µL reaction.
-
Add the premixed CuSO₄/THPTA solution to the protein/dye mixture.
-
If using, add aminoguanidine to a final concentration of 1-5 mM.[6][15]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[15][16]
-
Gently mix the reaction and incubate at room temperature for 1 hour.[15] For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purify the labeled protein from excess reagents using size exclusion chromatography (e.g., a desalting column) or dialysis.[13][18]
-
Analyze the final product by SDS-PAGE with fluorescence imaging and mass spectrometry to confirm conjugation and determine the degree of labeling.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[][19] This makes SPAAC highly suitable for applications in living systems, such as live-cell imaging and in vivo bioconjugation.[][20]
Signaling Pathway: SPAAC Reaction Mechanism
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow: SPAAC for Protein Labeling
Caption: General workflow for protein labeling via SPAAC.[19]
Quantitative Data for SPAAC Reactions
| Parameter | Bioconjugation (in vitro) | Live Cell Labeling |
| Cyclooctyne Reagent | DBCO, BCN, DIFO | DBCO, BCN |
| Reactant Molar Ratio | 5-20 fold excess of cyclooctyne[21] | 10-100 µM of cyclooctyne |
| Protein Concentration | 1-10 mg/mL | N/A |
| Solvent | Aqueous buffers (PBS, pH 7.4)[21] | Cell culture medium |
| Co-solvent | <10% DMSO or DMF[21] | <1% DMSO |
| Temperature | 4°C, Room Temp, or 37°C[21] | 37°C |
| Reaction Time | 1-12 hours (or overnight at 4°C)[21] | 30 minutes - 2 hours |
| Second-Order Rate Constant (k₂) | 10⁻³ to 34 M⁻¹s⁻¹[22] | - |
Detailed Protocol: SPAAC Labeling of an Azide-Modified Protein
This protocol outlines a general procedure for labeling a protein containing an azide group with a DBCO-functionalized fluorescent dye.[19]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., 10 mM stock solution in DMSO)
-
Purification tools (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare the azide-modified protein solution to a concentration of 1-10 mg/mL in an amine-free buffer.[19]
-
Prepare a stock solution of the DBCO-functionalized dye in DMSO (e.g., 10 mM).[19]
-
Add a 10-20 fold molar excess of the DBCO-dye solution to the protein solution. It is crucial to keep the final concentration of the organic solvent (DMSO) below 10% to prevent protein denaturation.[21]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 37°C for 1-4 hours.[21] Alternatively, the reaction can be performed at 4°C overnight with gentle mixing.[19][21]
-
Monitor the reaction progress using techniques like LC-MS or SDS-PAGE if possible.
-
Once the reaction is complete, remove the unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[19][21]
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.[19]
Sulfur(VI) Fluoride Exchange (SuFEx)
SuFEx is another powerful click reaction that involves the exchange of a fluoride atom on a high-valent sulfur center (S-F) with a nucleophile, typically a phenol (B47542) or an amine.[4][23] This reaction is known for the exceptional stability of the S-F bond under most conditions, which can be "clicked" into action under specific catalytic conditions, often metal-free.[23][24]
Signaling Pathway: SuFEx Reaction Mechanism
Caption: General mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.
Experimental Workflow: On-Resin SuFEx Synthesis
Caption: Workflow for an on-resin SuFEx reaction.[25]
Quantitative Data for SuFEx Reactions
| Parameter | Aryl Fluorosulfate Synthesis | On-Resin SuFEx with Phenols | SuFEx with Aliphatic Alcohols |
| SuFEx Hub | Sulfuryl fluoride (SO₂F₂) | Aryl fluorosulfate-resin | Aromatic sulfonyl fluorides |
| Nucleophile | Phenols | Phenols | Primary alkyl alcohols |
| Catalyst | BTMG, DBU, TEA | BTMG | BTMG |
| Catalyst Loading | 5.0 mol%[26] | 1 equivalent[25] | 20 mol%[26] |
| Additives | HMDS (1.0 equiv)[26] | HMDS (5 equiv)[25] | HMDS |
| Solvent | MeCN, DMF | Anhydrous DMF[25] | MeCN |
| Temperature | Room Temperature | 65°C[25] | Room Temperature[26] |
| Reaction Time | 5-15 minutes[26][27] | 16 hours[25] | ~5 minutes |
| Typical Yield | High to quantitative[26] | Full conversion[25] | Good conversion |
Detailed Protocol: Accelerated SuFEx Coupling
This protocol describes a general method for the accelerated SuFEx reaction between an aromatic sulfonyl fluoride and a phenol using BTMG and HMDS.[26]
Materials:
-
Aromatic sulfonyl fluoride
-
Phenol
-
Hexamethyldisilazane (HMDS)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aromatic sulfonyl fluoride (0.1 mmol, 1.0 equiv).
-
Add the phenol (0.1 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (MeCN) to achieve a suitable concentration (e.g., 0.1 M).
-
Add HMDS (0.1 mmol, 1.0 equiv).[26]
-
Add the BTMG catalyst. For reactions with phenols, a 5.0 mol% loading is often sufficient.[26] For more challenging substrates like primary alcohols, a higher loading of 20 mol% may be required.[26]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5 minutes.[26]
-
Upon completion, quench the reaction (e.g., with aqueous HCl) and perform a standard aqueous workup.
-
Purify the resulting sulfonate product by column chromatography.
-
Characterize the final product using NMR and high-resolution mass spectrometry (HRMS).
Reaction Monitoring and Characterization
Effective monitoring of reaction progress and thorough characterization of the final products are critical for successful click chemistry applications.
-
Reaction Monitoring: Progress can be tracked using various analytical techniques. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for small molecule reactions. For bioconjugations, SDS-PAGE can visualize the shift in molecular weight of a protein upon labeling. Real-time monitoring is also possible using techniques like inline ATR-IR spectroscopy or specialized NMR methods like SABRE.[22][28][29]
-
Purification: After the reaction, it is essential to remove unreacted starting materials, catalysts, and byproducts. For biomolecules, size-exclusion chromatography (e.g., desalting columns) and dialysis are effective.[21] For small molecules and oligonucleotides, purification can be achieved by precipitation or High-Performance Liquid Chromatography (HPLC).[13][30]
-
Characterization: The identity and purity of the final product should be confirmed. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for small molecules. For bioconjugates, Mass Spectrometry (MALDI-TOF or ESI-MS) is used to confirm the mass of the labeled biomolecule, and SDS-PAGE with fluorescence scanning (if a fluorophore was used) confirms successful conjugation.[19]
References
- 1. mt.com [mt.com]
- 2. labinsights.nl [labinsights.nl]
- 4. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 5. research.monash.edu [research.monash.edu]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 14. interchim.fr [interchim.fr]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. m.youtube.com [m.youtube.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. thieme-connect.com [thieme-connect.com]
- 28. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Modification of Proteins Using Azide Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The precise, site-specific modification of proteins is a powerful tool in chemical biology, drug development, and diagnostics. It allows for the introduction of a wide array of functionalities, such as fluorophores, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, onto a protein of interest without disrupting its native structure and function. The introduction of an azide (B81097) group as a chemical "handle" is a particularly versatile strategy due to its small size, stability under biological conditions, and its ability to undergo highly specific and efficient bioorthogonal "click chemistry" reactions.[1][2]
This document provides detailed application notes and protocols for the two primary methods of site-specific incorporation of azide linkers into proteins: Unnatural Amino Acid (UAA) Incorporation and Enzyme-Mediated Ligation . Additionally, it covers the subsequent modification of the azide-labeled protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Methods for Site-Specific Azide Incorporation
There are two main strategies for introducing an azide linker at a specific site within a protein:
-
Unnatural Amino Acid (UAA) Incorporation: This genetic method involves the co-expression of an engineered aminoacyl-tRNA synthetase and its cognate tRNA to incorporate an azide-containing unnatural amino acid, such as p-azido-L-phenylalanine (AzF), in response to a nonsense codon (e.g., the amber stop codon, UAG) that has been introduced at the desired location in the protein's gene.[3][4] This approach offers precise control over the modification site.
-
Enzyme-Mediated Ligation: This chemoenzymatic method utilizes an engineered enzyme, such as E. coli lipoic acid ligase (LplA), to covalently attach an azide-containing small molecule to a specific peptide recognition sequence that has been genetically fused to the protein of interest.[5][6] This method is particularly useful for modifying proteins in or on living cells.
A third, less site-specific method involves the chemical modification of reactive amino acid side chains. For instance, N-hydroxysuccinimidyl (NHS) esters functionalized with an azide can react with primary amines on lysine (B10760008) residues and the N-terminus.[7] While less precise, recent advancements have enabled highly specific N-terminal modification using reagents like 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC).[8][9]
Visualization of Workflows
Caption: Strategies for site-specific protein modification with azide linkers.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and outcomes for the different modification strategies.
Table 1: Comparison of Azide Incorporation Methods
| Parameter | Unnatural Amino Acid Incorporation (AzF) | Enzyme-Mediated Ligation (LplA) | N-Terminal Modification (6AMPC) |
| Specificity | High (single site) | High (single site at fusion tag) | High (N-terminus) |
| Typical Yield | Variable (dependent on expression) | Nearly quantitative (>90%)[5][10] | High (>90%)[8][9] |
| Reaction Time | 5 hours induction, then overnight[3] | 30 minutes[5][10] | 1-2 hours |
| Typical Protein Conc. | N/A (in vivo expression) | 10-50 µM | 10-100 µM |
| Reagent Concentration | 2 mM AzF in media[3] | 10-100 µM Azide Probe | 5-10 fold molar excess of 6AMPC |
| Key Reagents | p-azido-L-phenylalanine, engineered synthetase/tRNA | Engineered LplA, ATP, Azide-probe | 6-(azidomethyl)-2-pyridinecarbaldehyde |
| Advantages | Precise internal and terminal labeling | Fast, high yield, applicable in living cells | Specific N-terminal labeling, no fusion tag |
| Disadvantages | Lower protein expression yields, requires genetic engineering | Requires a fusion tag, enzyme needs to be purified | Limited to N-terminus, potential side reactions |
Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition |
| Key Reagents | Azide, Terminal Alkyne, Cu(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., TBTA) | Azide, Strained Alkyne (e.g., DBCO, BCN) |
| Toxicity | Copper can be toxic to cells and proteins | Generally considered biocompatible, "copper-free"[3] |
| Reaction Rate | Fast, nearly quantitative yields[11][12] | Generally slower than CuAAC, but highly efficient |
| Typical Reagent Conc. | 10-100 µM protein, 2-10 fold excess alkyne | 10-100 µM protein, 2-10 fold excess strained alkyne |
| Applications | In vitro labeling, fixed cells, purified proteins | Live cell imaging, in vivo labeling, sensitive proteins |
| Advantages | High efficiency, simple alkynes | Bioorthogonal, no metal catalyst needed |
| Disadvantages | Copper toxicity | Strained alkynes can be bulky and less stable |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-azido-L-phenylalanine (AzF)
This protocol describes the incorporation of the unnatural amino acid p-azido-L-phenylalanine (AzF) into a protein of interest at a specific site in E. coli. This is achieved by introducing an amber stop codon (UAG) at the desired location in the gene and co-expressing an engineered tRNA synthetase/tRNA pair that recognizes the UAG codon and incorporates AzF.[3]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired site
-
Plasmid for the AzF tRNA synthetase/tRNA pair (e.g., pEVOL-pAzF)
-
LB medium and UAA medium
-
Appropriate antibiotics
-
p-azido-L-phenylalanine (AzF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL-pAzF plasmid.
-
Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of UAA medium containing antibiotics. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add AzF to a final concentration of 2 mM. Shake for 30 minutes at 30°C.[3]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture at 30°C for 5 hours, then transfer to 16°C and grow overnight.[3]
-
Harvest the cells by centrifugation and purify the azide-modified protein using standard chromatography techniques.
Caption: Step-by-step workflow for incorporating p-azido-L-phenylalanine.
Protocol 2: Enzyme-Mediated Azide Ligation using LplA
This protocol describes the site-specific labeling of a protein fused to a LplA acceptor peptide (LAP) with an azide-containing probe, catalyzed by a mutant of E. coli lipoic acid ligase (LplA).[5][10]
Materials:
-
Purified protein of interest fused to the LAP tag
-
Engineered LplA (W37I mutant)
-
Azide probe (e.g., 10-azidodecanoic acid)
-
ATP
-
Labeling buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the LAP-tagged protein (10-50 µM) in labeling buffer.
-
Add the azide probe to a final concentration of 20-100 µM.
-
Add ATP to a final concentration of 1 mM.
-
Initiate the reaction by adding the engineered LplA enzyme to a final concentration of 1-5 µM.
-
Incubate the reaction at room temperature or 37°C for 30 minutes to 1 hour. The reaction is often nearly quantitative within 30 minutes.[5][10]
-
Quench the reaction if necessary, and remove excess azide probe and enzyme using size exclusion chromatography or dialysis.
Caption: Step-by-step workflow for LplA-mediated azide ligation.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-containing molecule to an azide-modified protein.[11][12]
Materials:
-
Azide-modified protein (10-100 µM) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule (2-10 fold molar excess over protein)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand stock solution (e.g., 10 mM in DMSO)
Procedure:
-
To the azide-modified protein solution, add the alkyne-containing molecule.
-
Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 100-500 µM.
-
Add CuSO₄ to a final concentration of 50-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the conjugated protein to remove excess reagents and copper using size exclusion chromatography, dialysis, or affinity purification.
Caption: Comparison of CuAAC and SPAAC for protein conjugation.
Applications in Drug Development
The site-specific introduction of azide linkers into proteins has numerous applications in the development of novel therapeutics and diagnostics.
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[13] Site-specific conjugation of the drug via an azide linker ensures a homogeneous product with a defined drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window compared to traditional, non-specific conjugation methods.[13]
-
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest and a ligand for an E3 ubiquitin ligase, connected by a linker.[14] Click chemistry is often used to rapidly synthesize libraries of PROTACs with different linkers to optimize degradation efficiency.[14]
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes to assess the functional state of enzymes in complex biological systems.[15] Probes containing an azide or alkyne group can be used to label active enzymes, which are then detected or purified via click chemistry. This is a valuable tool for target identification and validation in drug discovery.[15]
-
Peptide and Protein PEGylation: The attachment of polyethylene glycol (PEG) to a protein therapeutic can improve its pharmacokinetic properties, such as increasing its half-life in circulation. Site-specific PEGylation via an azide linker ensures that the PEG chain is attached at a location that does not interfere with the protein's biological activity.
Conclusion
The use of azide linkers for the site-specific modification of proteins provides a robust and versatile platform for a wide range of applications in research and drug development. The methods of unnatural amino acid incorporation and enzyme-mediated ligation offer precise control over the location of the azide handle. Subsequent bioorthogonal click chemistry reactions, such as CuAAC and SPAAC, allow for the efficient and specific conjugation of a diverse array of functional molecules. These technologies are instrumental in the creation of next-generation protein therapeutics, diagnostics, and research tools.
References
- 1. interchim.fr [interchim.fr]
- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An engineered aryl azide ligase for site-specific mapping of protein-protein interactions through photo-cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition. | Semantic Scholar [semanticscholar.org]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Azide-PEG9-amido-C4-Boc
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and handling Azide-PEG9-amido-C4-Boc for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffer. What should I do?
A1: Direct dissolution of this compound in aqueous buffers can be challenging. This is often due to the presence of the hydrophobic tert-butoxycarbonyl (Boc) protecting group and the amido-C4 alkyl chain, which can decrease overall water solubility despite the hydrophilic PEG9 chain. The recommended procedure is to first dissolve the compound in a water-miscible organic solvent.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a concentrated stock solution by dissolving the this compound in a minimal amount of DMSO or DMF.[1][2][3][4]
-
Once fully dissolved, slowly add the organic stock solution to your aqueous buffer with gentle vortexing or stirring.
-
Ensure the final concentration of the organic solvent in your aqueous solution is low enough (typically <1-5%) to not interfere with downstream biological experiments.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon addition to an aqueous buffer is a common issue and can be addressed by:
-
Reducing the Final Concentration: The final concentration of the PEG linker in the aqueous buffer may be too high. Try diluting it further.
-
Optimizing the Buffer pH: While PEG linkers are generally stable over a range of pH values, the pH of your buffer could influence the solubility of your entire system, especially if other molecules are present. For reactions involving NHS esters, a pH of 7-9 is recommended for efficient conjugation to primary amines.[1]
-
Sonication: Brief sonication in a water bath can help to break up aggregates and improve dispersion.
-
Warming: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility. However, be cautious about the thermal stability of your other reagents.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be attempted, but it should be done with caution. High temperatures can potentially lead to the degradation of the azide (B81097) or Boc groups. It is advisable to first try optimizing solvent systems and concentrations at room temperature.
Q4: Does the Boc protecting group affect the solubility of the compound?
A4: Yes, the Boc group is hydrophobic and can significantly decrease the aqueous solubility of the molecule. If your experimental workflow allows, deprotection of the Boc group to reveal the free amine will likely increase the hydrophilicity and aqueous solubility of the compound.[5] Boc deprotection is typically achieved under mild acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[6]
Q5: What are the best practices for storing this compound?
A5: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store at -20°C, desiccated, and protected from light.[1][7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3][4]
-
Stock Solutions: If you prepare a stock solution in an organic solvent like DMSO or DMF, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4][7] For best results, use freshly prepared solutions.[1][8]
Quantitative Solubility Data
No specific quantitative solubility data for this compound was found in the literature. Researchers are encouraged to determine the solubility for their specific applications and solvent systems. You can use the table below to record your experimental findings.
| Solvent System | Temperature (°C) | Maximum Achieved Concentration (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| DMF | 25 | ||
| 5% DMSO in PBS | 25 | ||
| Add your system |
Experimental Protocol: Solubilization of this compound
This protocol provides a general method for dissolving this compound for subsequent use in bioconjugation or other applications.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.
-
Prepare Stock Solution:
-
Add a small, precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
-
Dilution in Aqueous Buffer:
-
While gently vortexing your target aqueous buffer, slowly add the required volume of the organic stock solution drop by drop.
-
Continue to mix for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
-
Final Concentration Adjustment:
-
Ensure the final percentage of the organic solvent is compatible with your experimental system (typically below 5%, but ideally as low as possible).
-
If precipitation occurs, you may need to lower the final concentration of the PEG reagent or slightly increase the percentage of the co-solvent.
-
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues with this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform when I get a low bioconjugation yield?
A1: When faced with a low yield, start by systematically evaluating the following:
-
Reagent Quality: Confirm the activity and purity of your biomolecules and crosslinkers. Many crosslinkers are moisture-sensitive and can hydrolyze over time. It is recommended to use freshly prepared reagents.
-
Buffer Composition: Ensure your reaction buffer is free from interfering substances. For example, amine-containing buffers like Tris will compete with your biomolecule in amine-reactive conjugations (e.g., using NHS esters).
-
Reaction Parameters: Double-check that the pH, temperature, and reaction time are optimal for the specific conjugation chemistry you are using.
-
Molar Ratio: Verify the molar ratio of your reactants. An insufficient excess of the labeling reagent can lead to incomplete conjugation.
Q2: How can I confirm that my protein is suitable for conjugation?
A2: Protein suitability is critical for a successful bioconjugation. Key considerations include:
-
Purity: The presence of other proteins or contaminants can compete with the target protein for the conjugation reagent, lowering the yield of the desired conjugate. A purity of over 95% is recommended.
-
Concentration: Ensure you have an accurate measurement of your protein concentration. Methods like the Bradford or BCA assay are commonly used. For efficient conjugation, a protein concentration of at least 0.5-2 mg/mL is often recommended.[1][2]
-
Accessibility of Reactive Groups: The target functional groups (e.g., lysines, cysteines) on your protein must be accessible to the crosslinker. If they are buried within the protein's structure, the reaction efficiency will be low.
Q3: My bioconjugate appears to have formed, but I'm losing a significant amount during purification. What could be the issue?
A3: Significant loss during purification can be due to several factors:
-
Aggregation: The conjugation process, especially with hydrophobic crosslinkers or payloads, can lead to protein aggregation.[3] Aggregates are often removed during purification, leading to a lower yield of the desired monomeric conjugate.
-
Instability of the Linkage: The covalent bond formed might be unstable under the purification conditions (e.g., pH, buffer components). For instance, thioether bonds formed via maleimide (B117702) chemistry can undergo a retro-Michael reaction.
-
Inappropriate Purification Method: The chosen purification method (e.g., size exclusion chromatography, ion-exchange chromatography) may not be optimal for separating the conjugate from unreacted starting materials or byproducts, leading to sample loss.
Q4: How do I accurately determine the yield of my bioconjugation reaction?
A4: Accurately determining the yield involves quantifying the final purified bioconjugate. A common metric, especially for antibody-drug conjugates (ADCs), is the degree of labeling (DOL) or drug-to-antibody ratio (DAR).[4][5][6] This can be determined using several methods:
-
UV-Vis Spectrophotometry: By measuring the absorbance at two wavelengths (one for the protein, typically 280 nm, and one for the conjugated molecule), the DOL can be calculated.[4]
-
Mass Spectrometry: Techniques like intact protein mass spectrometry can directly measure the mass of the conjugate, allowing for the determination of the number of attached molecules.
-
Chromatography: Methods like hydrophobic interaction chromatography (HIC) can separate species with different numbers of conjugated molecules, allowing for quantification of the different species.
Troubleshooting Guides
Issue 1: Low or No Conjugation Product Observed
This is a common issue that can often be resolved by systematically working through the potential causes outlined below.
Troubleshooting Workflow for Low/No Conjugation
Caption: A decision tree for troubleshooting low bioconjugation yield.
| Potential Cause | Suggested Solution(s) |
| Inactive/Hydrolyzed Reagents | • Use fresh, high-quality crosslinkers and biomolecules.• For moisture-sensitive reagents like NHS esters, use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions and use them immediately.[7][8] |
| Inaccurate Reagent Concentration | • Accurately determine the concentration of your protein stock solution using a reliable method like the Bradford or BCA assay.[9][10] |
| Interfering Buffer Components | • Avoid buffers containing primary amines (e.g., Tris, glycine) when using amine-reactive crosslinkers. • Perform buffer exchange into a suitable reaction buffer (e.g., PBS, HEPES, borate) prior to conjugation.[11][12] |
| Suboptimal Reaction pH | • Adjust the pH of the reaction mixture to the optimal range for your specific chemistry. For example, NHS-ester reactions are typically optimal at pH 8.0-9.0, while maleimide-thiol reactions are best performed at pH 6.5-7.5.[1][13][14] |
| Incorrect Molar Ratio | • Optimize the molar excess of the crosslinker to the biomolecule. A 10-20 fold molar excess is often a good starting point for maleimide-thiol reactions, while a 15:1 ratio is suggested for some NHS ester conjugations.[7][13] |
| Inaccessible Reactive Sites on Protein | • If possible, consider denaturing and refolding the protein to expose buried reactive sites. • For thiol-maleimide conjugation, ensure that disulfide bonds are adequately reduced to free up cysteine residues.[15] |
| Low Protein Purity | • Purify the protein to >95% purity to remove competing substances. |
Issue 2: Product Aggregation
Aggregation is a common problem, particularly when conjugating hydrophobic molecules.
Logical Flow for Addressing Aggregation
Caption: Troubleshooting workflow for bioconjugate aggregation.
| Potential Cause | Suggested Solution(s) |
| High Hydrophobicity of Payload/Linker | • Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to increase the solubility of the final conjugate.[3] |
| High Drug-to-Antibody Ratio (DAR) | • A higher number of conjugated hydrophobic molecules increases the overall hydrophobicity and propensity for aggregation.[2] Reduce the molar excess of the payload-linker during the reaction to target a lower DAR. |
| Unfavorable Buffer Conditions | • Screen different buffer conditions, including pH and the addition of excipients like arginine, which are known to reduce aggregation.[3] |
| High Protein Concentration | • Perform the conjugation reaction at a lower protein concentration to reduce intermolecular interactions that can lead to aggregation. |
| Over-reduction of Antibody | • In the case of cysteine-based conjugation, excessive reduction of disulfide bonds can lead to antibody unfolding and aggregation.[2] Optimize the concentration of the reducing agent and the reduction time. |
Experimental Protocols
Protocol 1: Protein Concentration Determination using Bradford Assay
This protocol provides a general procedure for determining protein concentration.
Materials:
-
Bradford reagent
-
Protein sample
-
Bovine Serum Albumin (BSA) standard solutions (e.g., 0.05 to 0.5 mg/mL)[16]
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare Sample:
-
Dilute your protein sample to fall within the linear range of the BSA standard curve.
-
Add the Bradford reagent to your diluted sample and mix.
-
Incubate under the same conditions as the standards.
-
-
Measure Absorbance:
-
Measure the absorbance of the standards and your sample at 595 nm.[9]
-
-
Calculate Concentration:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of your protein sample, remembering to account for the dilution factor.[10]
-
Protocol 2: Buffer Exchange by Dialysis
This protocol is for removing interfering substances and exchanging the buffer of a protein solution.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Protein sample
-
Large volume of the desired new buffer (dialysate), typically 200-500 times the sample volume[12]
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane:
-
Wet the dialysis membrane according to the manufacturer's instructions.
-
-
Load Sample:
-
Pipette the protein sample into the dialysis tubing or cassette and seal securely.
-
-
Dialysis:
-
Immerse the sealed sample in the dialysate.
-
Place the beaker on a stir plate and stir gently at 4°C or room temperature.
-
Dialyze for 1-2 hours.[12]
-
-
Buffer Change:
-
Change the dialysate and continue dialysis for another 1-2 hours.
-
For optimal results, perform a third buffer change and dialyze overnight at 4°C.[12]
-
Protocol 3: NHS-Ester Conjugation to a Protein
This protocol outlines a general procedure for labeling proteins with an amine-reactive NHS ester.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.[7][17]
-
NHS-ester reagent dissolved in an anhydrous solvent like DMSO or DMF.[7][17]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Reagents:
-
Ensure the protein is in the correct buffer at the desired concentration. The optimal pH for NHS-ester coupling is between 8.0 and 9.0.[1]
-
Prepare a fresh stock solution of the NHS-ester reagent.
-
-
Conjugation Reaction:
-
Quench Reaction:
-
Add the quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts by dialysis, size exclusion chromatography, or another suitable method.
-
Protocol 4: Maleimide-Thiol Conjugation to a Protein
This protocol describes the labeling of a protein containing free sulfhydryl groups with a maleimide-functionalized molecule.
Materials:
-
Protein solution with free thiols in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5) at a concentration of 1-10 mg/mL.[15][18]
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Maleimide reagent dissolved in DMSO or DMF.
-
Quenching reagent (e.g., cysteine or N-acetylcysteine).
Procedure:
-
Protein Preparation (and optional reduction):
-
If necessary, reduce disulfide bonds in the protein by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
-
-
Prepare Maleimide Reagent:
-
Prepare a fresh stock solution of the maleimide reagent.
-
-
Conjugation Reaction:
-
Quench Reaction:
-
Add a thiol-containing reagent to quench any unreacted maleimide groups.[2]
-
-
Purification:
-
Purify the conjugate using a suitable chromatography method to remove unreacted reagents and byproducts.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. Quantifying proteins using the Bradford method [qiagen.com]
- 11. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 17. lumiprobe.com [lumiprobe.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Azide-PEG9-amido-C4-Boc from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The most common methods for removing unreacted this compound and other PEGylated reagents include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), dialysis, and precipitation.[][2][3] The choice of method depends on the properties of the target molecule, the scale of the purification, and the desired final purity.
Q2: How does Size Exclusion Chromatography (SEC) work for this separation?
A2: SEC separates molecules based on their size (hydrodynamic volume).[] The PEGylated product, being larger than the unreacted this compound, will elute first from the column. This technique is very efficient for removing low molecular weight by-products and unreacted PEG reagents.[]
Q3: When is Ion Exchange Chromatography (IEX) a suitable method?
A3: IEX is particularly useful when the PEGylation of the target molecule alters its overall surface charge.[][3] The PEG chains can shield the charges on the protein surface, leading to a change in its interaction with the IEX resin.[] This allows for the separation of the PEGylated product from the unreacted, and often differently charged, starting materials. IEX can even separate positional isomers of PEGylated proteins.[]
Q4: Can I use dialysis to remove the unreacted this compound?
A4: Dialysis is a simple method for removing small molecules from larger ones.[2] If your target molecule is significantly larger than this compound (Molecular Weight: approx. 750 g/mol ), you can use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to retain your product while allowing the smaller, unreacted PEG linker to diffuse out.[4][5][6]
Q5: How can I confirm that the unreacted this compound has been successfully removed?
A5: Several analytical techniques can be used to confirm the removal of the unreacted PEG linker. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, can be used to separate and quantify the unreacted PEG.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the presence of the characteristic PEG signals in the final product.[10] Mass spectrometry can confirm the molecular weight of the purified product.
Troubleshooting Guides
Issue 1: Poor separation of the PEGylated product and unreacted PEG using Size Exclusion Chromatography (SEC).
| Possible Cause | Troubleshooting Step |
| Inappropriate column choice: The pore size of the SEC resin is not optimal for the size difference between your product and the unreacted PEG. | Select a column with a fractionation range that provides good resolution between the molecular weight of your PEGylated product and the unreacted this compound. |
| Sample overload: Too much sample has been loaded onto the column, leading to band broadening and poor resolution. | Reduce the sample volume or concentration. As a general rule, the sample volume should not exceed 2-5% of the total column volume for optimal resolution.[11] |
| Non-ideal interactions: The molecules are interacting with the SEC matrix, causing tailing or altered elution times. | Adjust the mobile phase composition. Adding a small amount of organic modifier or increasing the ionic strength (e.g., 0.15 M NaCl) can help to minimize secondary interactions.[11] |
Issue 2: Low recovery of the PEGylated product after purification.
| Possible Cause | Troubleshooting Step |
| Adsorption to chromatography media: The product is non-specifically binding to the column material. | For SEC, ensure the mobile phase has sufficient ionic strength. For IEX, HIC, and RP-HPLC, optimize the elution conditions (e.g., gradient slope, mobile phase composition) to ensure complete elution of the product. |
| Precipitation during purification: The product is precipitating on the column or during dialysis due to buffer incompatibility or high concentration. | Ensure the buffer composition and pH are optimal for your product's stability. For dialysis, consider using a larger volume of dialysis buffer or performing the dialysis at a lower concentration. |
| Loss during sample handling: Product is lost during transfer steps or due to adhesion to container walls. | Use low-protein-binding tubes and pipette tips. Minimize the number of transfer steps. |
Issue 3: Incomplete removal of unreacted this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal purification parameters: The chosen method or its parameters are not effective enough for complete separation. | Re-optimize the purification protocol. For chromatography, this may involve adjusting the gradient, flow rate, or column type. For dialysis, a lower MWCO membrane or a longer dialysis time with more frequent buffer changes may be necessary. |
| Aggregation of unreacted PEG: The unreacted PEG may be forming aggregates that co-elute with the product in SEC. | Analyze the unreacted PEG alone under the same conditions to check for aggregation. Consider using a different purification technique if aggregation is an issue. |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Expected Purity |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | - Efficient removal of unreacted PEG.[]- Mild conditions, preserving protein activity. | - Cannot separate positional isomers.[2]- Lower resolution for species with small size differences.[2]- Limited sample loading capacity. | High |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge.[] | - Can separate positional isomers.[]- High resolution and capacity. | - Requires a charge difference between the product and impurities. | Very High |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | - Can be a good alternative or complementary step to IEX.[]- Operates under non-denaturing conditions. | - Lower capacity and resolution compared to IEX.[]- Can be less effective for separating PEGylated species.[2] | Medium to High |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase.[] | - High resolution, capable of separating isomers.[7]- Good for analytical and small-scale preparative purification. | - Can use denaturing organic solvents.- May not be suitable for all proteins. | Very High |
| Dialysis | Separation of small molecules from large molecules through a semi-permeable membrane.[6] | - Simple and cost-effective.[]- Gentle method. | - Slow process.- Inefficient for removing larger unreacted PEG molecules.- Cannot separate isomers. | Low to Medium |
| Precipitation | Differential precipitation of the product and unreacted PEG. | - Scalable and can handle large volumes.[12] | - May co-precipitate impurities.- Risk of product denaturation or aggregation.[12]- Requires careful optimization. | Low to Medium |
Experimental Protocols
Size Exclusion Chromatography (SEC)
Objective: To separate the larger PEGylated product from the smaller unreacted this compound.
Materials:
-
Column: A gel filtration column with a fractionation range appropriate for the size of the PEGylated product and the unreacted PEG (e.g., Superdex™ 75, BioSep™ SEC-s2000).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer that ensures the stability of the target molecule.[11] It is recommended to include 0.15 M NaCl to prevent ionic interactions.[11]
-
HPLC system with a UV detector.
Protocol:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the column manufacturer.
-
Prepare the sample by dissolving it in the mobile phase. If necessary, centrifuge or filter the sample to remove any particulates.
-
Inject the sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%) for optimal resolution.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile using the UV detector (e.g., at 280 nm for proteins).
-
Collect fractions corresponding to the different peaks. The PEGylated product should elute in the earlier fractions, followed by the smaller unreacted PEG linker.
-
Analyze the collected fractions using an appropriate analytical method (e.g., SDS-PAGE, HPLC) to confirm the separation and purity.
Ion Exchange Chromatography (IEX)
Objective: To separate the PEGylated product based on its altered surface charge.
Materials:
-
Column: A cation or anion exchange column (e.g., SP-Sepharose, Q-Sepharose), depending on the charge of the target molecule at the working pH.
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target molecule binds to the column.
-
Elution Buffer (Buffer B): The binding buffer containing a high concentration of salt (e.g., 1 M NaCl) or having a different pH to elute the bound molecules.
-
HPLC or chromatography system with a UV detector.
Protocol:
-
Equilibrate the IEX column with the binding buffer until the pH and conductivity are stable.
-
Load the sample onto the column. The sample should be in a low ionic strength buffer to ensure binding.
-
Wash the column with the binding buffer to remove any unbound impurities, including potentially the unreacted PEG linker if it does not bind under these conditions.
-
Elute the bound molecules using a linear gradient of the elution buffer (e.g., 0-100% Buffer B over 20 column volumes).
-
Monitor the elution profile at an appropriate wavelength.
-
Collect fractions across the gradient and analyze them to identify the fractions containing the pure PEGylated product.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high-resolution separation of the PEGylated product from unreacted PEG and other impurities.
Materials:
-
Column: A C4 or C18 reversed-phase column. C18 has been shown to provide good separation for PEGylated proteins.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
HPLC system with a UV detector.
Protocol:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-95% B over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect fractions and analyze for purity. The more hydrophobic species will elute later.
Dialysis
Objective: To remove the small unreacted this compound from a much larger target molecule.
Materials:
-
Dialysis membrane/cassette: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the target molecule but larger than the unreacted PEG linker (e.g., 3 kDa MWCO for a >30 kDa protein).[4]
-
Dialysis Buffer: A large volume of a buffer compatible with the stability of the target molecule.
Protocol:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the sample into the dialysis tubing or cassette.
-
Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer several times (e.g., after 2-4 hours, and then overnight) to ensure complete removal of the unreacted PEG.
-
After the final buffer change, recover the sample from the dialysis tubing/cassette.
Precipitation
Objective: To selectively precipitate the target molecule, leaving the unreacted PEG in the supernatant.
Materials:
-
Precipitating Agent: Polyethylene glycol (PEG) of a higher molecular weight (e.g., PEG 8000) or ammonium (B1175870) sulfate.
-
Centrifuge
Protocol (adapted from antibody precipitation):
-
Cool the reaction mixture on ice.
-
Slowly add a concentrated solution of the precipitating agent (e.g., a 50% w/v stock of PEG 8000) to the reaction mixture while stirring gently. The final concentration of the precipitating agent needs to be optimized for the specific target molecule.
-
Incubate the mixture on ice for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Centrifuge the mixture at a sufficient speed and duration to pellet the precipitate (e.g., 10,000 x g for 30 minutes at 4°C).
-
Carefully decant the supernatant, which contains the unreacted this compound.
-
Wash the pellet with a cold buffer containing a low concentration of the precipitating agent to remove residual impurities.
-
Resuspend the pellet in a suitable buffer for your downstream application.
Purification Method Selection Workflow
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Boc Deprotection of Complex Molecules
Welcome to the technical support center for Boc deprotection in complex molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the Boc deprotection of complex molecules?
A1: The most frequent challenges include incomplete deprotection, side reactions due to the reactive tert-butyl cation, and the unintended cleavage of other acid-labile protecting groups. Common side reactions are the alkylation of nucleophilic residues (tert-butylation), aspartimide formation in peptides, and pyroglutamate (B8496135) formation from N-terminal glutamine residues.[1][2]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: The progress of the reaction can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the deprotected product.
Q3: What are "scavengers" and why are they important in Boc deprotection?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation that is generated.[1] This prevents the tert-butyl cation from reacting with nucleophilic functional groups within your molecule, which would otherwise lead to unwanted side products.[4] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, anisole, and thioanisole.[1]
Q4: Can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups?
A4: Yes, selective deprotection is possible by carefully choosing the acidic reagent and reaction conditions. The Boc group is generally more sensitive to acid than other groups like tert-butyl (tBu) esters or ethers.[5] Using milder acidic conditions, such as 4M HCl in dioxane, can often achieve selective removal of the Boc group while leaving other, more robust acid-labile groups intact.[6]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptom: Analytical data (TLC, LC-MS, NMR) shows the presence of starting material after the expected reaction time.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient to completely cleave the Boc group.
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[3]
-
-
Inadequate Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions.
-
Solution: Extend the reaction time and continue to monitor the progress. Gentle heating may be applied, but be cautious as this can also increase the rate of side reactions.[3]
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting its exposure to the acid.
-
Solution: Ensure the chosen solvent provides good solubility for your compound. In some cases, a co-solvent may be necessary.
-
-
Steric Hindrance: The Boc-protected amine might be in a sterically hindered environment, making it less accessible to the acid.
-
Solution: More forcing conditions, such as a stronger acid, longer reaction time, or elevated temperature, may be required. The use of scavengers is highly recommended under these conditions to mitigate potential side reactions.
-
Issue 2: Observation of Side Products
Symptom: The crude product mixture contains significant impurities as observed by analytical techniques.
Possible Causes & Solutions:
-
Tert-Butylation: Nucleophilic residues in your molecule (e.g., tryptophan, methionine, tyrosine, cysteine) can be alkylated by the tert-butyl cation.[1]
-
Solution: Add scavengers to the reaction mixture to trap the tert-butyl cation. A common cocktail is a mixture of water and triisopropylsilane (TIS).[1]
-
-
Aspartimide Formation: In peptides containing aspartic acid, the side-chain carboxyl group can cyclize with the peptide backbone amide, especially when followed by residues like glycine (B1666218) or serine.[2]
-
Solution: Use milder deprotection conditions and shorter reaction times. For Fmoc-based solid-phase peptide synthesis, using Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH can significantly reduce aspartimide formation.[7]
-
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.[2]
-
Solution: Minimize prolonged exposure to strong acids. Ensure the complete coupling of the subsequent amino acid during peptide synthesis.[2]
-
Data Presentation
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp | 0.5 - 4 hours[8] | Highly effective, volatile (easy removal) | Strong acid, can cleave other acid-labile groups, promotes side reactions |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane, Room Temp | 0.5 - 2 hours[6] | Milder than TFA, can be more selective | Not as volatile, can be corrosive |
| p-Toluenesulfonic Acid (pTSA) | Catalytic amount in a suitable solvent | Variable | Solid, easy to handle, "greener" alternative | Can require heat, may be slower in solution |
| Phosphoric Acid (H₃PO₄) | Aqueous solution in THF | Variable | Mild, selective | Slower reaction times, workup can be more complex |
Table 2: Efficacy of Scavengers in Preventing S-tert-Butylation of a Cys-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Peptide | % S-tert-butylated Side Product |
| TFA/H₂O/TIS (95:2.5:2.5) | 92 | 8 |
| TFA/H₂O/Thioanisole (95:2.5:2.5) | 85 | 15 |
| TFA/H₂O/EDT (95:2.5:2.5) | 88 | 12 |
| TFA only | 60 | 40 |
| Data is illustrative and based on typical results. Actual percentages may vary depending on the substrate and reaction conditions. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS) and water)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add scavengers, such as triisopropylsilane (2.5-5% v/v) and water (2.5-5% v/v).
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
Boc-protected compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[6]
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents per equivalent of the Boc-protected compound).[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1][6] Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the precipitate by filtration and wash with cold ether.
-
Dry the product under vacuum.[6]
Protocol 3: Thermal Boc Deprotection
Materials:
-
Boc-protected compound
-
High-boiling point solvent (e.g., toluene, dioxane, or water)[9]
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave reactor)
-
Heating source (oil bath or microwave reactor)
Procedure:
-
Dissolve the Boc-protected compound in a suitable high-boiling point solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C).[9] Reaction times can range from minutes to several hours depending on the substrate and temperature.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product as necessary.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Prevention of tert-butylation side reaction using scavengers.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Purification Strategies for PEGylated Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated conjugates?
The main challenge in purifying PEGylated conjugates stems from the heterogeneity of the reaction mixture.[][2] The PEGylation process often results in a complex mix of:
-
Unreacted protein/peptide: The original, unmodified biomolecule.[2]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[2]
-
Multi-PEGylated species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[][2]
-
Positional isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[][2]
-
Hydrolysis fragments: Degradation products from the PEGylation reagents.[][2]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[2]
Q2: What are the most common methods for purifying PEGylated conjugates?
The most widely used purification techniques for PEGylated proteins are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity.[2] Non-chromatographic methods are also employed, particularly for initial cleanup and buffer exchange.[3]
Common Purification Methods:
| Method | Principle of Separation | Key Applications |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removal of unreacted PEG and native protein.[][2] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of positional isomers and species with different degrees of PEGylation.[][4] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of PEGylated species, often complementary to IEX.[] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Polarity (hydrophobicity) | Analytical characterization and purification of smaller PEGylated peptides and proteins.[] |
| Tangential Flow Filtration (TFF) / Ultrafiltration | Molecular weight cutoff | Removal of unreacted PEG and buffer exchange.[3][5] |
| Aqueous Two-Phase System (ATPS) | Partitioning in immiscible aqueous polymer solutions | Separation of PEGylated from un-PEGylated proteins.[] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated conjugates using various techniques.
General Workflow for Purification
Below is a generalized workflow for the purification of PEGylated conjugates. The specific combination and order of steps will depend on the properties of the conjugate and the scale of the purification.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of PEGylated conjugate and unreacted protein/PEG. | Inappropriate column choice (pore size). | Select a column with a suitable pore size that allows for the effective separation of the larger conjugate from the smaller unreacted species. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[2] |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[2] | |
| Low recovery of PEGylated compound. | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[2] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[2] | |
| Distorted peak shapes. | Unwanted interactions with the stationary phase. | For PEG analysis in organic solvents like THF, distorted peaks can occur. Consider using a different mobile phase or a column with a different stationary phase chemistry.[2] |
Ion Exchange Chromatography (IEX) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of PEGylated species. | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[2] |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[2] | |
| Low binding capacity. | Steric hindrance from the PEG chain. | The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[2][6] |
| Protein elutes in the flow-through. | Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[2] |
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between adjacent peaks. | HIC can have inherently lower resolution for some PEGylated proteins. | HIC can be a useful supplementary tool to IEX for proteins that are difficult to purify by IEX alone.[] Consider using monolithic columns, which have been shown to provide better resolution for PEGylated protein mixtures.[7] |
| Low capacity. | HIC generally has a lower capacity compared to IEX or SEC.[] | Optimize loading conditions and consider HIC as a polishing step rather than a primary capture step. |
| Precipitation of the sample upon salt addition. | The high salt concentrations required for binding can cause some proteins to precipitate. | Perform small-scale solubility tests with varying salt concentrations before loading onto the column. |
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape and recovery. | Strong hydrophobic interactions between the PEGylated conjugate and the stationary phase. | Increase the column temperature (e.g., up to 90°C) to improve peak shape and recovery.[8] Use a stationary phase with a larger pore size and appropriate hydrophobicity (e.g., C4 or C18).[8][9] |
| Peak broadening. | Dispersity of the attached PEG can lead to peak broadening.[10] | This is an inherent property of polydisperse PEG reagents. Using monodisperse PEG reagents can result in sharper peaks.[10] |
| Inadequate separation of positional isomers. | The hydrophobicity differences between isomers are too small. | Optimize the gradient slope and mobile phase composition. RP-HPLC is capable of separating positional isomers.[] |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial removal of unreacted PEG and protein from a PEGylated protein conjugate.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)
-
HPLC or FPLC system
-
Reaction mixture containing the PEGylated protein
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[11]
-
0.22 µm syringe filter[11]
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[11]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[2][11]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.[11] The larger PEGylated protein will elute earlier than the smaller, unreacted protein and PEG.[11]
-
Fraction Collection: Collect fractions as the sample elutes from the column.[11]
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[11]
-
Pooling: Pool the fractions containing the pure product.[11]
Protocol 2: Separation of PEGylated Species by Ion Exchange Chromatography (IEX)
This protocol outlines a general method for separating PEGylated proteins based on their degree of PEGylation and for resolving positional isomers.
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI)
-
HPLC or FPLC system
-
Partially purified PEGylated protein mixture (e.g., from SEC)
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0 for anion exchange)
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer for at least five column volumes.
-
Sample Loading: Load the sample onto the column. The sample should be in or have been buffer-exchanged into the Binding Buffer.
-
Washing: Wash the column with Binding Buffer until the baseline returns to zero to remove any unbound material.
-
Elution: Apply a linear gradient of increasing ionic strength by mixing the Binding Buffer and Elution Buffer (e.g., 0-100% Elution Buffer over 20 column volumes). The PEGylated species will elute at different salt concentrations depending on their net charge. Generally, a higher degree of PEGylation leads to more charge shielding and earlier elution.[]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE, HPLC, or mass spectrometry to identify the desired PEGylated species.
Visualizing Purification Logic
The following diagram illustrates the decision-making process for selecting a primary purification strategy based on the key differences between the components in the reaction mixture.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports | Publicación [silice.csic.es]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of Azide-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with azide-containing compounds. It provides essential guidance on stability, safe handling, and troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with azide (B81097) compounds.
Question: My azide-containing compound unexpectedly decomposed. What are the likely causes?
Answer: The decomposition of organic azides is often triggered by external energy sources.[1] Key factors include:
-
Heat: Many organic azides are thermally unstable and can decompose, sometimes explosively, upon heating.[2] Avoid high reaction temperatures and rotary evaporation unless the compound's stability is well-established.[3]
-
Light: Photochemical decomposition can occur, leading to the formation of nitrenes.[4] Store azide compounds in amber vials or protect them from light.[1]
-
Shock and Friction: Azides can be sensitive to mechanical shock and friction.[3] Avoid using metal spatulas for handling azide compounds, as this can form highly sensitive metal azides.[1] Ground glass joints should also be used with caution.[3]
-
Acidic Conditions: Contact with acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[1] Ensure your reaction and workup conditions are not acidic unless specifically required and controlled.
Question: I am planning a reaction with a novel azide compound. How can I assess its stability beforehand?
Answer: Two empirical rules can provide a preliminary assessment of the stability of an organic azide:
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio helps to estimate the energetic nature of the molecule.[1]
-
The "Rule of Six": This rule suggests that having at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (like azide, nitro, or diazo) provides enough dilution to render the compound relatively safe.[1]
| Stability Guideline | Recommendation |
| (NCarbon + NOxygen) / NNitrogen ≥ 3 | Generally considered stable enough for isolation and storage.[2] |
| 1 < C/N Ratio < 3 | Can be synthesized and isolated but should be stored at low temperatures (-18°C), in solution (≤1M), and in small quantities (<5g).[3][5] |
| C/N Ratio < 1 | Should not be isolated. Can be generated in situ as a transient intermediate if it's the limiting reagent and the total quantity is low (<1g).[2][3] |
Question: My reaction workup involving an azide compound is problematic. What are the best practices for purification?
Answer: Standard purification techniques must be modified for azide-containing compounds due to their potential instability:
-
Avoid Distillation and Sublimation: These methods involve heating, which can lead to violent decomposition.[6]
-
Preferred Methods: Purification should be limited to extraction and precipitation.[6] Column chromatography can be used for azides that are considered sufficiently stable (e.g., meeting the "Rule of Six").[5]
-
Solvent Choice: Never use halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[1][5]
Question: How should I handle and dispose of azide-containing waste?
Answer: Proper waste handling is critical to prevent accidents:
-
Segregation: Azide-containing waste must be collected separately from other chemical waste streams.[1]
-
No Acids: Never mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.[1]
-
Quenching: Before disposal, organic azides should be converted to a more stable derivative, such as an amine, through reduction.[1]
-
Labeling: Clearly label waste containers with the specific azide present and any other compatible constituents.[1]
Frequently Asked Questions (FAQs)
Q1: What makes azide compounds potentially explosive?
A1: The azide functional group (-N₃) is an "explosophore," meaning it's an energy-rich moiety.[1] The decomposition of an azide releases nitrogen gas (N₂), a very stable molecule, which is a thermodynamically favorable process that liberates a significant amount of energy.[7] This rapid release of energy and gas can result in an explosion, especially in confined spaces or with compounds that have a high nitrogen content.
Q2: Are there safer alternatives to common azidation reagents?
A2: While sodium azide is a common reagent, its high toxicity is a concern.[8] Alternative methods for introducing the azide group include using diphenylphosphoryl azide (DPPA) or 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) under specific reaction conditions.[4] For some applications, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a highly efficient and often safer way to utilize azides.[9]
Q3: How can I confirm the successful synthesis of my azide compound?
A3: Several analytical techniques can be used to verify the presence of the azide group:
| Analytical Technique | Key Indicator for Azide Presence |
| FTIR Spectroscopy | Strong, sharp absorption band around 2100 cm⁻¹.[10] |
| NMR Spectroscopy | Characteristic chemical shifts of nuclei adjacent to the azide group.[11] |
| Mass Spectrometry | A molecular ion peak corresponding to the expected molecular weight and potential fragmentation patterns showing the loss of N₂.[10] |
Q4: What are the immediate safety precautions I should take when working with azides?
A4: Always prioritize safety by implementing the following measures:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[3]
-
Engineering Controls: Conduct all experiments in a fume hood, preferably with a blast shield in place.[3]
-
Small Scale: Use the smallest possible amount of azide for your experiment.[2]
-
Avoid Contamination: Do not use metal spatulas or allow contact with heavy metals, which can form highly shock-sensitive metal azides.[1][8]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Azidation Reaction
-
Reaction Setup: In a fume hood with a blast shield, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Dissolve the substrate (e.g., an alkyl halide) in a suitable polar aprotic solvent such as DMF or DMSO. Add sodium azide in small portions with stirring. Note: Ensure all glassware is free of heavy metal contamination.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (avoiding excessive heat) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding it to a stirred mixture of water and an appropriate organic solvent for extraction. Caution: Do not add acid to the reaction mixture.
-
Extraction: Separate the organic layer, and wash it several times with water to remove the solvent and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature. Note: Do not distill to dryness.
Protocol 2: Quenching and Disposal of Residual Azide
-
Preparation: In a separate flask, prepare a fresh solution of sodium nitrite (B80452) in water (e.g., 20% w/v).
-
Quenching: Cool the azide-containing solution in an ice bath. While stirring, slowly add the sodium nitrite solution.
-
Acidification: Still in the ice bath, slowly add a dilute acid (e.g., 2M HCl) until the solution is acidic. The evolution of gas (N₂) should be observed. Caution: This step must be performed in a well-ventilated fume hood as toxic nitrogen oxides may be evolved.
-
Verification: Test the solution with starch-iodide paper to ensure excess nitrous acid is present (a blue-black color indicates completion).
-
Disposal: Neutralize the solution and dispose of it according to your institution's hazardous waste guidelines.
Visualizations
Caption: Troubleshooting azide decomposition.
Caption: Safe experimental workflow for azides.
Caption: Simplified azide decomposition pathway.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Organic azide - Wikipedia [en.wikipedia.org]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. ucd.ie [ucd.ie]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reducing Catalyst Toxicity in Copper-Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst toxicity and deactivation in copper-catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific issues encountered during experiments, presented in a direct question-and-answer format.
Issue 1: Low or Inconsistent Reaction Yields
Question: My reaction yield is poor or varies significantly between runs. Could the copper catalyst be deactivated?
Answer: Yes, catalyst deactivation is a primary cause of low and inconsistent yields. Deactivation can occur through several mechanisms, including poisoning, sintering (thermal aggregation), fouling, or changes to the catalyst's active sites.[1][2][3]
Troubleshooting Steps:
-
Check for Impurities: Ensure all reactants, solvents, and gases are of high purity.[1] Contaminants like sulfur or halides can act as catalyst poisons, irreversibly binding to the active copper sites.[3]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst sintering, where copper nanoparticles aggregate, reducing the active surface area.[4][5] Consider running the reaction at a lower temperature to minimize this effect.[1]
-
Evaluate Ligand Stability: The ligand is crucial for stabilizing the copper catalyst.[4][6] Ensure the ligand is pure and has not degraded. Experiment with different classes of ligands (e.g., diamines, phenanthrolines) as some provide greater stability.[4][7]
-
Ensure Solubility: Poor solubility of the catalyst, ligand, or substrates can lead to a heterogeneous mixture and slow, inconsistent reaction rates.[4] Select a solvent system where all components are fully dissolved at the reaction temperature.[4]
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. This may involve washing with a suitable solvent to remove adsorbed organic residues, followed by drying and potentially an oxidative treatment to remove coking.[1]
Issue 2: High Levels of Residual Copper in the Final Product
Question: My final product is contaminated with significant levels of copper. How can I minimize this leaching and effectively remove the residual catalyst?
Answer: Copper leaching is a critical issue, especially in pharmaceutical synthesis, as residual copper can be toxic. Minimizing leaching involves optimizing the reaction and employing effective post-reaction purification methods.
Primary Removal Strategies:
-
Aqueous Washes with Chelating Agents: This is a highly effective method.[8] The organic reaction mixture is washed with an aqueous solution containing a chelating agent like EDTA, aqueous ammonia (B1221849), or ammonium (B1175870) chloride.[8] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.[8]
-
Filtration/Adsorption: Passing the product solution through a plug of silica (B1680970) gel, Celite, or alumina (B75360) can remove both insoluble and some soluble copper species.[9] This is often used in combination with an aqueous wash for best results.[9]
-
Catalyst Immobilization: Supporting the copper catalyst on a solid matrix (heterogeneous catalysis) can significantly reduce leaching into the product solution.[10][11] This also simplifies catalyst recovery and reuse.[11]
dot graph MitigationStrategies { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Define Nodes main [label="Reducing Residual Copper", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; cat_mod [label="Catalyst Modification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proc_opt [label="Process Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; post_pur [label="Post-Reaction Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Catalyst Modification Sub-nodes immobilize [label="Immobilization\n(Solid Support)", fillcolor="#FFFFFF", fontcolor="#202124"]; ligand [label="Ligand Design", fillcolor="#FFFFFF", fontcolor="#202124"]; alloy [label="Alloying (e.g., with Ga, Pd)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Post-Reaction Purification Sub-nodes wash [label="Aqueous Wash\n(Chelators: EDTA, NH4OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; adsorb [label="Adsorption\n(Silica, Celite)", fillcolor="#FFFFFF", fontcolor="#202124"]; precip [label="Precipitation", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connect Main to Categories main -> cat_mod; main -> proc_opt; main -> post_pur;
// Connect Categories to Sub-nodes cat_mod -> immobilize; cat_mod -> ligand; cat_mod -> alloy;
post_pur -> wash; post_pur -> adsorb; post_pur -> precip; } DOT Caption: Strategies for mitigating residual copper contamination.
Issue 3: Poor Reaction Selectivity
Question: My reaction is producing significant side products, such as homocoupled species. How can I improve selectivity?
Answer: Poor selectivity is often a result of suboptimal reaction conditions or an inappropriate catalyst/ligand system.[4] Common side reactions like homocoupling are often promoted by the presence of oxygen during workup when using Cu(I) catalysts.[12]
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically screen different solvents, bases, and temperatures, as these can have a dramatic impact on selectivity.[4]
-
Ligand Selection: The ligand plays a crucial role in determining the electronic and steric environment around the copper center, which directly influences selectivity.[6] Experiment with different ligand types to find one that favors the desired reaction pathway.[4]
-
Control Workup Conditions: For reactions sensitive to air, such as those prone to Glaser-Hay coupling, ensure the copper catalyst is promptly and thoroughly removed after the reaction is complete.[12] Consider adding a mild reducing agent during workup to maintain the copper in its Cu(I) state and prevent unwanted oxidative coupling.[12]
Quantitative Data on Copper Removal
The efficiency of copper removal can vary based on the method chosen and the specific reaction context. The following table summarizes reported efficiencies for common purification techniques.
| Removal Method | Agent / Sorbent | Typical Residual Copper | Citation(s) |
| Aqueous Wash | Aqueous Ammonia / NH₄Cl | < 50 ppm | [9][12] |
| Aqueous Wash | EDTA Solution (0.1 M) | Effective, blue/green color disappears | [12] |
| Filtration | Celite / Silica Gel Plug | Effective for particulates; less so for soluble Cu | [9] |
Quantitative analysis of residual copper is typically performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12][13]
Key Experimental Protocols
Protocol 1: Copper Removal via Aqueous Wash with Chelating Agent
This protocol details a standard liquid-liquid extraction procedure using an ammonium hydroxide (B78521)/ammonium chloride solution to remove residual copper catalyst.[8][12]
Procedure:
-
Reaction Quench: Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Move the diluted mixture to a separatory funnel.
-
First Wash: Add an equal volume of a saturated aqueous ammonium chloride (NH₄Cl) solution containing approximately 5% ammonium hydroxide (NH₄OH) to adjust the pH to ~8.[8][12]
-
Extraction: Shake the funnel vigorously. A blue color in the aqueous layer indicates the successful formation of the copper-ammonia complex.[9][12]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Continue washing the organic layer with fresh NH₄OH/NH₄Cl solution until the aqueous layer remains colorless.[12]
-
Brine Wash: Perform a final wash with an equal volume of brine (saturated aqueous NaCl) to remove residual ammonia and water.[8][12]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[12]
Protocol 2: General Procedure for Quantifying Residual Copper by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard technique for quantifying trace metal impurities in final products, particularly Active Pharmaceutical Ingredients (APIs).[13][14]
Workflow Overview:
-
Sample Preparation: Accurately weigh a sample of the final compound. Digest the sample in a suitable vessel using high-purity nitric acid (e.g., Suprapur® 69% HNO₃) until fully dissolved.[14]
-
Dilution: Dilute the digested sample to a known final volume (e.g., 50.00 mL) and then perform a further dilution (e.g., 20-fold) with high-purity water before analysis.[14]
-
Calibration: Prepare a series of calibration standards with known copper concentrations (e.g., 0 to 500 µg/L) from a certified ICP-MS grade standard.[14]
-
Analysis: Introduce the prepared sample into the ICP-MS instrument. The sample is nebulized, atomized, and ionized in the argon plasma.[13] The instrument's mass spectrometer separates the copper ions based on their mass-to-charge ratio, and the detector quantifies them.
-
Quantification: The concentration of copper in the original sample is determined by comparing its signal intensity to the calibration curve generated from the standards.
dot graph TroubleshootingWorkflow { graph [splines=ortho, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low Yield / No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Check Reagent & Solvent Purity", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="2. Evaluate Reaction Temperature", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; check_ligand [label="3. Assess Ligand Choice & Stability", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; check_solubility [label="4. Confirm Component Solubility", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes poisoning [label="Potential Cause:\nCatalyst Poisoning", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sintering [label="Potential Cause:\nThermal Deactivation (Sintering)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; instability [label="Potential Cause:\nCatalyst/Ligand Instability", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; heterogeneity [label="Potential Cause:\nPoor Reaction Kinetics", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solution solution [label="Problem Resolved / Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_temp [label="Reagents Pure"]; check_temp -> check_ligand [label="Temp Optimal"]; check_ligand -> check_solubility [label="Ligand Suitable"]; check_solubility -> solution [label="All Soluble"];
// Edges to Outcomes check_reagents -> poisoning [style=dashed, color="#5F6368"]; check_temp -> sintering [style=dashed, color="#5F6368"]; check_ligand -> instability [style=dashed, color="#5F6368"]; check_solubility -> heterogeneity [style=dashed, color="#5F6368"]; } DOT Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. commons.clarku.edu [commons.clarku.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. analytik-jena.com [analytik-jena.com]
Technical Support Center: Safe Handling and Storage of Organic Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and storage of organic azides to prevent decomposition and ensure laboratory safety. Organic azides are energetic compounds and must be handled with appropriate precautions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with organic azides?
A1: Organic azides are potentially explosive and can decompose violently when subjected to external energy sources such as heat, light, friction, and pressure.[1] They also possess toxic properties. The primary risks are explosive decomposition and the formation of highly toxic and explosive hydrazoic acid, especially when in contact with acids.[1]
Q2: How can I assess the stability of a new organic azide (B81097) I plan to synthesize?
A2: Two empirical rules are crucial for a preliminary stability assessment:
-
The Carbon to Nitrogen (C/N) Ratio: As a general guideline, the number of nitrogen atoms should not exceed the number of carbon atoms.[1] A more refined rule is that the ratio of the number of carbon atoms plus oxygen atoms to the number of nitrogen atoms should be 3 or greater for a compound to be considered for isolation in larger quantities.[2]
-
The "Rule of Six": There should be at least six carbon atoms for every energetic functional group (e.g., azide, nitro, diazo).[1] This provides sufficient "dilution" of the energetic group within the molecule to render it relatively safe.[1]
Q3: What are the absolute "don'ts" when working with organic azides?
A3: To ensure safety, strictly avoid the following:
-
Do not mix with acids: This can generate highly toxic and explosive hydrazoic acid.[1]
-
Avoid contact with heavy metals: Metals like copper, lead, silver, mercury, and their salts can form extremely shock-sensitive and explosive heavy metal azides.[3][4] Do not use metal spatulas for handling azides.[3]
-
Do not use halogenated solvents: Solvents such as dichloromethane (B109758) and chloroform (B151607) can react with azides to form highly unstable di- and tri-azidomethane, respectively.[1]
-
Do not concentrate azide solutions by rotary evaporation or distillation. [3]
Q4: What are the recommended storage conditions for organic azides?
A4: Organic azides should be stored in a cool, dark place, away from sources of heat, light, pressure, and shock.[2][3] It is recommended to store them at low temperatures, such as in a refrigerator at -18°C.[1] If possible, store them as solutions, with concentrations not exceeding 1 M.[1]
Q5: How should I dispose of waste containing organic azides?
A5: Azide-containing waste should be collected in a separate, clearly labeled waste container.[1] Crucially, do not mix azide waste with acidic waste.[1] Before disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine, through a quenching process.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected violent decomposition during reaction. | - Overheating of the reaction mixture.- Presence of incompatible materials (e.g., metal ions, acids).- High concentration of the azide. | - Immediately remove the heat source and cool the reaction vessel in an ice bath.- Ensure the reaction is performed behind a blast shield.- In the future, run the reaction at a lower temperature and ensure all glassware is scrupulously clean and free of metal contaminants.- Work with more dilute solutions. |
| Formation of a precipitate when mixing an azide with a metal-containing reagent. | Formation of a highly sensitive heavy metal azide. | - EXTREME CAUTION IS ADVISED. Do not attempt to isolate or handle the precipitate. - If safe to do so, dilute the mixture with a high-boiling, non-halogenated solvent.- Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal of the hazardous material. |
| Low or no yield of the desired azide product. | - Incomplete reaction.- Decomposition of the azide during workup or purification. | - Monitor the reaction progress using a safe analytical technique (e.g., TLC with a non-destructive stain).- Avoid heating during workup. Use extraction and precipitation for purification rather than distillation or column chromatography on silica (B1680970) gel where possible.[5] |
| My azide solution is turning cloudy upon storage. | Possible decomposition or polymerization of the azide. | - Do not use the azide. - Quench the solution carefully with a reducing agent like triphenylphosphine (B44618) (see quenching protocol below) before disposal. |
Quantitative Data on Organic Azide Stability
The stability of organic azides can be quantitatively assessed through thermal analysis and impact sensitivity testing. Below are representative data for sulfonyl azides.
Table 1: Thermal Stability of Selected Sulfonyl Azides
| Compound | Onset Decomposition Temperature (Tonset, °C) | Enthalpy of Decomposition (ΔHD, kJ/mol) |
| Methanesulfonyl azide (MsN3) | 120 | -205 |
| p-Toluenesulfonyl azide (TsN3) | 135 | -201 |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 155 | -195 |
| 2-Nitrobenzenesulfonyl azide (o-NBSA) | 140 | -280 |
Data sourced from a study on diazo transfer reagents and presented for comparative purposes. The exact values can vary with the experimental setup.[6][7][8]
Table 2: Impact Sensitivity of Selected Energetic Materials (for context)
| Compound | Impact Sensitivity (h50, cm) |
| Lead Azide | 15-25 |
| RDX | 25-35 |
| PETN | 10-20 |
Note: Data for organic azides is not as systematically tabulated. The impact sensitivity of an organic azide is highly dependent on its structure. Low molecular weight azides and those with a high nitrogen content are generally more sensitive.
Experimental Protocols
Protocol 1: Quenching of Residual Organic Azides for Safe Disposal
This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials:
-
Solution containing the residual organic azide
-
Triphenylphosphine (PPh₃)
-
A suitable solvent (e.g., tetrahydrofuran (B95107) [THF] or diethyl ether)
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the solution containing the residual organic azide in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the azide) in a suitable solvent.
-
Slowly add the triphenylphosphine solution to the cooled azide solution with stirring.
-
Observe for effervescence (release of N₂ gas). Continue stirring until gas evolution ceases.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.
-
The resulting solution, now containing the more stable iminophosphorane, can be disposed of as organic waste according to your institution's guidelines.
Protocol 2: General Procedure for Differential Scanning Calorimetry (DSC) Analysis of an Organic Azide
WARNING: This procedure should only be performed by trained personnel using a properly calibrated DSC instrument. A very small sample size is crucial for safety.
Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to at least 0.01 mg)
-
Organic azide sample (typically 0.5 - 1.5 mg)
Procedure:
-
Sample Preparation:
-
Carefully weigh a small amount of the organic azide (0.5 - 1.5 mg) into a hermetically sealed aluminum pan.
-
Securely seal the pan using a crimper. This is critical to contain any potential pressure release during decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample holder.
-
Place an empty, sealed reference pan in the reference holder.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature that is safely above the decomposition event but below a point that could damage the instrument.
-
-
Data Analysis:
-
The DSC will record the heat flow to the sample as a function of temperature.
-
The decomposition will appear as a sharp exothermic peak.
-
The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.
-
The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak.
-
Visualizations
Caption: Decision tree for the safe handling of a new organic azide.
Caption: Decomposition pathways of organic azides.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to PEG vs. Non-PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of Polyethylene (B3416737) Glycol (PEG) and non-PEG linkers, summarizing their performance characteristics with supporting experimental data and detailed methodologies for key evaluation assays.
Fundamental Differences in Linker Technology
The primary distinction between linker types in ADCs lies in their chemical structure and properties, which in turn influence their biological behavior. Linkers can be broadly categorized as cleavable or non-cleavable, with both categories having PEGylated and non-PEGylated versions.
Non-PEG Linkers are typically composed of hydrocarbon chains, peptide sequences, or other chemical moieties. Their properties are highly dependent on their specific chemical composition.
PEG Linkers incorporate a polyethylene glycol chain, a hydrophilic and biocompatible polymer.[1] This addition is designed to favorably alter the physicochemical properties of the ADC.[2][3][4]
The decision to incorporate a PEG chain into a linker is a critical design choice that impacts multiple facets of ADC performance, from solubility and stability to pharmacokinetics and therapeutic efficacy.
Comparative Analysis of Linker Performance
The inclusion of a PEG moiety in an ADC linker offers several advantages, primarily related to improved hydrophilicity.[2][3][4] However, these benefits must be weighed against potential drawbacks and the specific therapeutic context.
| Feature | PEG Linkers | Non-PEG Linkers | Rationale & Supporting Data |
| Hydrophilicity & Solubility | High; excellent for hydrophobic payloads.[2][3][4] | Variable; can be a challenge with hydrophobic drugs. | PEGylation increases the overall water solubility of the ADC, which can prevent aggregation, a common issue with hydrophobic payloads that can lead to compromised efficacy and immunogenicity.[2] |
| Pharmacokinetics (PK) | Generally extends circulation half-life.[2][5] | Typically does not extend half-life. | The hydrophilic nature of PEG creates a hydration shell around the ADC, reducing non-specific clearance by the reticuloendothelial system and leading to longer circulation times and increased tumor accumulation.[2][5] Studies have shown that longer PEG chains can result in slower clearance.[6] |
| Drug-to-Antibody Ratio (DAR) | Can enable higher DAR.[2] | High DAR can lead to aggregation and rapid clearance. | By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can allow for the conjugation of a higher number of drug molecules per antibody, potentially increasing potency.[2] |
| Immunogenicity | Generally low.[1] | Potentially higher depending on the linker structure. | PEG is considered to be non-immunogenic and can shield the payload from the immune system. However, the potential for anti-PEG antibodies exists and should be considered.[7] |
| Payload Release | Can be designed as cleavable or non-cleavable.[8] | Primarily designed for specific cleavage mechanisms (e.g., enzymatic, pH-sensitive) or for stability (non-cleavable).[9] | The fundamental mechanism of payload release (cleavable vs. non-cleavable) is a critical design element independent of PEGylation. However, the presence of a PEG chain can influence the accessibility of the cleavable site to enzymes. |
| Bystander Effect | Dependent on the cleavability of the linker and the membrane permeability of the payload. | Dependent on the cleavability of the linker and the membrane permeability of the payload.[9][10] | The bystander effect, where the payload kills neighboring antigen-negative tumor cells, is primarily a function of the linker's cleavability and the physicochemical properties of the released payload.[9][10] Non-cleavable linkers generally do not facilitate a bystander effect.[2] |
Quantitative Data Summary
Direct head-to-head comparisons of PEG versus non-PEG linkers using the identical antibody and payload are limited in published literature.[2] The following tables present a summary of representative data compiled from various studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC₅₀)
| ADC Component | Linker Type | Target Cell Line | IC₅₀ (nM) | Reference |
| Affibody-MMAE | Non-PEG (SMCC) | NCI-N87 (HER2-positive) | ~0.9 | [11] |
| Affibody-MMAE | PEG4k | NCI-N87 (HER2-positive) | ~4.0 | [11] |
| Affibody-MMAE | PEG10k | NCI-N87 (HER2-positive) | ~20.2 | [11] |
| Anti-CD30-MMAE | Non-PEGylated Glucuronide | CD30+ Lymphoma Lines | Comparable to PEGylated versions | [12] |
| Anti-CD30-MMAE | PEGylated Glucuronide | CD30+ Lymphoma Lines | Comparable to non-PEGylated version | [12] |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, DAR, and cell line used. This table illustrates that while PEGylation can sometimes reduce in vitro potency, the effect is not always significant and depends on the overall ADC design.
Table 2: Pharmacokinetics
| ADC Component | Linker Type | Species | Half-life (t½) | Key Finding | Reference |
| Affibody-MMAE | Non-PEG (SMCC) | Mice | 19.6 min | Rapid clearance. | [13] |
| Affibody-MMAE | PEG4k | Mice | 49.0 min (2.5-fold increase) | PEGylation significantly prolongs half-life. | [13] |
| Affibody-MMAE | PEG10k | Mice | 219.5 min (11.2-fold increase) | Longer PEG chain further extends half-life. | [13] |
| Non-binding IgG-MMAE (DAR 8) | No PEG | Rats | ~1 day | Rapid clearance. | [1] |
| Non-binding IgG-MMAE (DAR 8) | PEG4 | Rats | ~3 days | PEGylation increases exposure. | [1] |
| Non-binding IgG-MMAE (DAR 8) | PEG8 | Rats | >4 days | Exposure plateaus with longer PEG chains. | [1] |
Table 3: In Vivo Efficacy
| ADC Component | Linker Type | Xenograft Model | Outcome | Reference |
| Affibody-MMAE | Non-PEG (SMCC) | NCI-N87 | Moderate tumor growth inhibition. | [11] |
| Affibody-MMAE | PEG10k | NCI-N87 | Significantly enhanced tumor growth inhibition compared to the non-PEG version. | [11] |
| Anti-CD70 ADC (DAR 8) | Non-PEGylated | Renal Cell Carcinoma | Modest tumor growth delay. | [14] |
| Anti-CD70 ADC (DAR 8) | PEGylated | Renal Cell Carcinoma | Complete tumor regressions. | [14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Add the diluted solutions to the wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. The IC₅₀ value is calculated from the dose-response curve.[6]
In Vivo Pharmacokinetic Study
Objective: To determine the clearance rate and half-life of an ADC in an animal model.
Methodology:
-
Animal Model: Use relevant species such as mice or rats.
-
ADC Administration: Administer a single intravenous dose of the ADC.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.
-
Sample Processing: Process blood samples to obtain plasma.
-
Quantification: Determine the concentration of the total antibody and/or conjugated ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, and half-life.[15]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, control antibody, and ADC). Administer the treatment as a single or multiple doses.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined size. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.[2]
Visualizing Key Concepts and Workflows
Signaling and ADC Mechanism
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Comparison
Caption: Experimental workflow for comparing PEG and non-PEG linker ADCs.
Conclusion
The choice between a PEG and a non-PEG linker is a critical decision in ADC design that must be guided by the specific properties of the antibody, payload, and the intended therapeutic application. PEG linkers offer significant advantages in improving the physicochemical properties and pharmacokinetic profiles of ADCs, particularly for those with hydrophobic payloads or when a high DAR is desired.[2][3][4] This can translate to improved in vivo efficacy and a wider therapeutic window.[11][14] However, the impact on in vitro potency needs to be carefully evaluated. Non-PEG linkers, while potentially posing challenges in terms of solubility and aggregation with certain payloads, can be highly effective and may be preferred when their specific cleavage mechanisms are advantageous and hydrophilicity is not a primary concern. Ultimately, a thorough in vitro and in vivo evaluation is essential to identify the optimal linker strategy for each unique ADC candidate.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization [mdpi.com]
- 8. purepeg.com [purepeg.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of these complex biotherapeutics, supported by experimental data and detailed protocols.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used strategy to improve the therapeutic properties of biopharmaceuticals, including their pharmacokinetic and pharmacodynamic profiles.[1][2] However, the inherent heterogeneity of PEGylation, arising from the polydispersity of the PEG polymer and the potential for multiple attachment sites, presents significant analytical challenges.[1][3] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural characterization of PEGylated proteins.[3]
This guide compares the performance of the most common MS ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), along with different analytical strategies and data analysis approaches.
Comparison of Ionization Techniques: MALDI-TOF vs. ESI-MS
The choice of ionization technique is critical for the successful analysis of PEGylated proteins. MALDI and ESI are the two most utilized methods, each with distinct advantages and limitations.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has traditionally been the technique of choice for determining the average molecular weight and degree of PEGylation.[3][4] It is particularly well-suited for analyzing heterogeneous samples and can provide excellent information on the total amount and distribution of PEG on a protein.[3]
Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), has gained popularity due to its potential for automated workflows and reduced sample preparation time.[3][4] ESI-MS is highly sensitive and can provide detailed information on the charge state distribution of the PEGylated protein.[5] However, the polydispersity of PEG and the overlapping protein charge states can lead to complex spectra that are challenging to interpret.[3]
To mitigate the complexity of ESI spectra, techniques such as post-column addition of amines (e.g., triethylamine (B128534) or diethylmethylamine) have been developed.[6] This method reduces the charge state of the PEGylated protein, resulting in a simpler, more easily interpretable mass spectrum.[6]
| Feature | MALDI-TOF MS | ESI-MS (Q-TOF & Orbitrap) |
| Primary Application | Average molecular weight, degree of PEGylation, heterogeneity assessment.[3][4] | Intact mass analysis, charge state distribution, coupling with LC for separation of isoforms.[3][4] |
| Mass Accuracy | Typically 25 ppm for peptide mass mapping.[7] | < 5 ppm for Orbitrap, enabling high confidence in molecular formula determination.[8][9] |
| Resolution | High resolution can be achieved (m/Δm of ~500 for a 20 kDa PEGylated peptide).[10][11] | Orbitrap offers superior resolution, allowing for baseline separation of glycoforms and other proteoforms.[6][12] TOF systems may struggle to resolve such features.[6] |
| Sensitivity | High sensitivity, capable of detecting low concentration samples.[13] | High sensitivity, crucial for detecting low-abundance species.[5] |
| Throughput | High throughput due to rapid analysis time.[5] | Can be high, especially with automated LC-MS systems.[3][4] |
| Sample Purity Requirement | More tolerant to buffers and salts. | Requires higher sample purity to avoid ion suppression.[5] |
| Key Advantage | Simpler spectra for heterogeneous samples, less prone to ion suppression. | Amenable to online separation (LC-MS), providing higher resolution of complex mixtures and detailed structural information.[3][4] |
| Key Disadvantage | Can induce fragmentation (in-source decay), which can be a disadvantage or an advantage for sequencing. | Complex spectra due to multiple charging and PEG polydispersity, requiring deconvolution.[3] |
Analytical Strategies: Top-Down vs. Bottom-Up Proteomics
Two primary strategies are employed for the MS-based analysis of PEGylated proteins: top-down and bottom-up proteomics.
Top-down proteomics involves the analysis of the intact PEGylated protein.[14][15] This approach provides a complete view of the molecule, including all post-translational modifications (PTMs) and the attached PEG chains.[14][15] Top-down analysis is particularly advantageous for characterizing the heterogeneity of PEGylation and identifying the exact mass of different proteoforms.[14] Techniques like MALDI in-source decay (ISD) can be used in a top-down manner to determine the PEGylation site without prior enzymatic digestion.[10][11]
Bottom-up proteomics , the more traditional approach, involves the enzymatic digestion of the PEGylated protein into smaller peptides prior to MS analysis.[14][15][16] While this method simplifies the analysis and is well-suited for identifying the protein backbone, it can lead to the loss of information regarding the intact PEGylated structure and the specific location of the PEG moiety.[17] However, bottom-up approaches are robust and benefit from well-established protocols and data analysis software.[17]
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of the intact protein.[14][15] | Analysis of peptides after enzymatic digestion.[14][15][16] |
| PEGylation Site Analysis | Direct localization of PEGylation sites on the intact protein.[10][11][15] | Indirectly inferred from the analysis of PEGylated peptides. |
| Characterization of Heterogeneity | Provides a comprehensive view of all proteoforms and their relative abundances.[14] | Information on the intact PEGylated protein is lost; heterogeneity is harder to assess.[17] |
| Sequence Coverage | Can provide 100% sequence coverage of the protein.[15] | Typically provides partial sequence coverage.[17] |
| Sample Complexity | Best suited for purified proteins or simple mixtures due to spectral complexity.[15] | Can handle more complex protein mixtures.[16] |
| Instrumentation | Requires high-resolution mass spectrometers like Orbitrap or FT-ICR.[14] | Can be performed on a wider range of mass spectrometers.[17] |
| Data Analysis | More complex data analysis due to the complexity of intact protein spectra.[14] | Well-established and mature bioinformatics tools are available.[17] |
Experimental Workflows and Protocols
Workflow for Intact PEGylated Protein Analysis by LC-ESI-MS
Caption: Workflow for intact PEGylated protein analysis by LC-ESI-MS.
Experimental Protocol: Reversed-Phase HPLC of PEGylated Proteins
This protocol is adapted from studies on the separation of PEGylated proteins.[2][18]
-
Sample Preparation: Dissolve the PEGylated protein in phosphate (B84403) buffer (pH 7.8). For analysis, dilute the sample in the aqueous mobile phase.[2]
-
HPLC System: Utilize a high-performance liquid chromatography system.
-
Column: A Jupiter C18 column often provides the best separation of PEGylated proteins from their unmodified counterparts.[2] A Jupiter C4 column can also be used and may offer better resolution of different PEGylated forms.[18]
-
Mobile Phases:
-
Gradient: A linear gradient from 20% to 65% of mobile phase B over 25 minutes is a good starting point.[2]
-
Flow Rate: 1 mL/min.[2]
-
Column Temperature: 45°C.[2]
-
Detection: Monitor protein elution at 220 nm.[2]
Workflow for PEGylation Site Determination by MALDI-ISD
Caption: Workflow for PEGylation site analysis using MALDI-ISD.
Experimental Protocol: MALDI In-Source Decay (ISD) Analysis
This protocol is based on a method for top-down determination of PEGylation sites.[10][11][19]
-
Sample Preparation:
-
MALDI-TOF MS Instrument Settings:
-
Data Acquisition: Acquire the ISD spectrum.
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., FlexAnalysis).[19]
-
Compare the fragment ion series (c- and z-ions) of the PEGylated peptide with that of the unmodified peptide.[10][11]
-
The truncation of the fragment ion series in the PEGylated peptide's spectrum indicates the site of PEG attachment.[10][11]
-
Data Analysis Software
The complex nature of mass spectra from PEGylated proteins necessitates specialized software for data processing and interpretation. Key functionalities include deconvolution of multiply charged ESI spectra and identification of PTMs.
| Software | Key Features for PEGylated Protein Analysis | Vendor |
| Agilent MassHunter BioConfirm | Provides tools for intact protein deconvolution (Maximum Entropy and Peak Modeling algorithms), sequence matching, and PTM identification.[20][21][22] The pMod algorithm is particularly useful for resolving overlapping peaks in complex spectra.[21] | Agilent Technologies |
| Genedata Expressionist | An enterprise-level, vendor-independent platform that automates the entire characterization workflow from data acquisition to reporting.[23][24] It supports intact protein analysis, peptide mapping, and characterization of PTMs.[24] | Genedata |
| UniDec | An open-source software capable of deconvoluting heterogeneous and complex native mass spectra of large protein assemblies.[25][26] | Open Source |
| PMI Intact | A parsimonious deconvolution algorithm that can process data from various instrument vendors and is effective for both native and denaturing conditions.[27] | Protein Metrics |
Conclusion
The selection of the most appropriate mass spectrometry method for analyzing PEGylated proteins depends on the specific analytical goal. MALDI-TOF MS remains a robust technique for determining the average molecular weight and degree of PEGylation. For more detailed characterization, including the separation of isoforms and precise intact mass determination, LC-ESI-MS, particularly with high-resolution instruments like Orbitraps, is the preferred method. Top-down proteomics strategies offer a comprehensive view of PEGylation heterogeneity and are powerful for pinpointing modification sites. The use of specialized data analysis software is crucial for extracting meaningful information from the complex spectra generated. By carefully considering the strengths and weaknesses of each approach, researchers can effectively characterize these important biotherapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 7. Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass measurement accuracy of the Orbitrap in intact proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 14. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blob.phenomenex.com [blob.phenomenex.com]
- 19. manoa.hawaii.edu [manoa.hawaii.edu]
- 20. agilent.com [agilent.com]
- 21. hpst.cz [hpst.cz]
- 22. m.youtube.com [m.youtube.com]
- 23. Expressionist Scalable Mass Spec Data Analysis | Genedata [genedata.com]
- 24. Genedata Expressionist for Mass Spectrometry | Scientific Computing World [scientific-computing.com]
- 25. Improved Peak Detection and Deconvolution of Native Electrospray Mass Spectra from Large Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The increasing complexity of bioconjugates, such as antibody-drug conjugates (ADCs), necessitates robust analytical methods to ensure their purity, homogeneity, and stability. High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the characterization of these complex biomolecules. This guide provides a detailed comparison of the most common HPLC methods used for bioconjugate purity assessment: Reverse-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), Hydrophobic Interaction (HIC-HPLC), and Ion-Exchange (IEX-HPLC). We present supporting experimental data, detailed protocols, and visual guides to aid in method selection and implementation.
Comparison of Key HPLC Methods for Bioconjugate Analysis
The selection of an appropriate HPLC method is contingent on the specific quality attributes of the bioconjugate that need to be assessed. Each technique offers a unique separation mechanism, making them suitable for analyzing different types of impurities and product-related variants.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion HPLC (SEC-HPLC) | Hydrophobic Interaction HPLC (HIC-HPLC) | Ion-Exchange HPLC (IEX-HPLC) |
| Primary Application | Drug-to-Antibody Ratio (DAR) on reduced chains, free drug analysis, hydrophobicity.[1][2][3] | Analysis of aggregates, fragments, and size variants.[4] | DAR and drug-load distribution on intact bioconjugates.[2][3] | Analysis of charge variants (e.g., deamidation, C-terminal lysine).[5] |
| Principle of Separation | Based on hydrophobicity of the analyte. | Based on the hydrodynamic volume (size) of the analyte.[6] | Based on hydrophobicity under non-denaturing conditions. | Based on the net surface charge of the analyte. |
| Sample State | Typically denatured (reduced for ADCs). | Native (non-denaturing). | Native (non-denaturing).[7] | Native (non-denaturing). |
| Typical Mobile Phases | Acetonitrile/water with TFA or formic acid.[8] | Aqueous buffers (e.g., phosphate (B84403) buffered saline).[6] | High salt concentration (e.g., ammonium (B1175870) sulfate) in an aqueous buffer, with a decreasing salt gradient.[9] | Aqueous buffers with a salt or pH gradient. |
| Resolution | High for fragments and small molecules. Moderate for intact proteins. | Good for separating monomers from aggregates and fragments. | High for resolving species with different drug loads.[3] | High for resolving species with minor charge differences. |
| Throughput | Moderate to High. | High. | Moderate. | Moderate. |
| Key Advantages | - Excellent for free drug quantification.- High resolution for smaller components. | - Mild, non-denaturing conditions.- Simple and robust method. | - Resolves drug-loaded species on intact bioconjugates.- Preserves the native structure.[7] | - Highly sensitive to small changes in charge.- Can identify post-translational modifications. |
| Key Disadvantages | - Denaturing conditions can alter the bioconjugate.- Not ideal for aggregate analysis. | - Limited resolution for species of similar size.- Potential for non-specific interactions with the column. | - High salt concentrations can be corrosive to instruments.- Mobile phases are often not MS-compatible. | - Method development can be complex.- Sensitive to mobile phase pH and ionic strength. |
Experimental Workflows and Method Selection
The characterization of a bioconjugate is a multi-step process that often requires the use of orthogonal analytical techniques to obtain a comprehensive purity profile.
Choosing the right HPLC method is critical for accurately identifying and quantifying specific impurities. The following diagram illustrates a logical approach to method selection based on the impurity of interest.
Detailed Experimental Protocols
The following are representative protocols for each of the discussed HPLC methods. Note that these are starting points and may require optimization for specific bioconjugates.
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Reduced ADC Analysis
This protocol is designed for the determination of the drug-to-antibody ratio (DAR) on the light and heavy chains of a reduced antibody-drug conjugate.
-
Column: A wide-pore C4 or C8 column (e.g., 300 Å, 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[8]
-
Gradient: 25-50% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 70-80°C.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
Inject 10-20 µL of the reduced sample.
-
Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Aggregate Analysis
This protocol outlines a general method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in bioconjugate samples.
-
Column: A silica-based SEC column with a suitable pore size (e.g., 300 Å, 7.8 x 300 mm, 2.7 µm).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[6]
-
Gradient: Isocratic.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient (25°C).
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Dilute the bioconjugate sample to 1 mg/mL using the mobile phase.[6]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Inject 20-50 µL of the filtered sample.
-
Protocol 3: Hydrophobic Interaction HPLC (HIC-HPLC) for Intact DAR Analysis
This protocol describes the separation of an intact ADC into its different drug-loaded forms to determine the drug distribution and average DAR.
-
Column: A HIC column with a butyl or phenyl stationary phase (e.g., 4.6 x 100 mm, 2.5 µm).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8.[9]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol.[9]
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Dilute the ADC sample to 2 mg/mL in 1 M Ammonium Sulfate.
-
Inject 10 µL of the diluted sample.
-
Protocol 4: Ion-Exchange HPLC (IEX-HPLC) for Charge Variant Analysis
This protocol is for the separation of bioconjugate charge variants that can arise from modifications such as deamidation or C-terminal lysine (B10760008) truncation.
-
Column: A strong or weak cation exchange column (e.g., 4.6 x 100 mm, 7 µm).
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: 0-50% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Desalt the bioconjugate sample into Mobile Phase A.
-
Adjust the concentration to approximately 1 mg/mL.
-
Inject 20 µL of the prepared sample.
-
Conclusion
The purity assessment of bioconjugates is a complex analytical challenge that requires a suite of orthogonal HPLC methods. RP-HPLC is a powerful tool for analyzing the components of reduced bioconjugates and quantifying free drug impurities. SEC-HPLC is the gold standard for the analysis of size variants such as aggregates and fragments. HIC-HPLC provides invaluable information on the drug-load distribution of intact bioconjugates under non-denaturing conditions. Finally, IEX-HPLC is essential for the detailed characterization of charge variants that can impact the efficacy and stability of the biotherapeutic. By understanding the principles, advantages, and limitations of each technique, and by employing optimized experimental protocols, researchers can ensure the comprehensive characterization and quality control of these promising therapeutic agents.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. cellmosaic.com [cellmosaic.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ymc.eu [ymc.eu]
A Comparative Guide to Azide-PEG9-amido-Alkyl-Boc Conjugates for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization and comparison of Azide-PEG9-amido-C4-Boc and its longer alkyl chain analogs, Azide-PEG9-amido-C12-Boc and Azide-PEG9-amido-C16-Boc. These heterobifunctional linkers are critical components in the synthesis of Proteolysis Targeting Chimeras (PROTACs), influencing their solubility, cell permeability, and overall efficacy in targeted protein degradation. This document outlines their key physicochemical properties, detailed experimental protocols for their characterization, and a comparative analysis of their performance attributes.
Introduction to Azide-PEG-amido-Alkyl-Boc Linkers in PROTACs
PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a crucial determinant of a PROTAC's success, as its length, flexibility, and chemical composition dictate the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The Azide-PEG9-amido-Alkyl-Boc series of linkers offers a modular platform for PROTAC synthesis. The azide (B81097) group provides a handle for "click chemistry," enabling efficient and specific conjugation to an alkyne-functionalized ligand. The polyethylene (B3416737) glycol (PEG)9 spacer enhances hydrophilicity and solubility, while the tert-butyloxycarbonyl (Boc)-protected amine allows for subsequent deprotection and conjugation to the other ligand. The variable-length alkyl chain (C4, C12, or C16) allows for tuning the overall lipophilicity and spatial orientation of the final PROTAC molecule.
Comparative Data of Azide-PEG9-amido-Alkyl-Boc Conjugates
The following table summarizes the key physicochemical properties of the this compound, Azide-PEG9-amido-C12-Boc, and Azide-PEG9-amido-C16-Boc linkers.
| Property | This compound | Azide-PEG9-amido-C12-Boc | Azide-PEG9-amido-C16-Boc |
| Synonyms | 5-(Azide-PEG9-ethylcarbamoyl)pentanoic t-butyl ester | 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester | 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester |
| Molecular Formula | C₃₀H₅₈N₄O₁₂ | C₃₈H₇₄N₄O₁₂ | C₄₂H₈₂N₄O₁₂ |
| Molecular Weight | 666.80 g/mol [1] | 779.01 g/mol [2][3][] | 835.12 g/mol [5] |
| PEG Units | 9 | 9 | 9 |
| Alkyl Chain Length | C4 | C12 | C16 |
| Reactive Groups | Azide, Boc-protected Amine | Azide, Boc-protected Amine | Azide, Boc-protected Amine |
| Solubility | High in aqueous and organic solvents | Moderate in aqueous solvents, high in organic solvents | Low in aqueous solvents, high in organic solvents |
| Hydrophobicity (est.) | Low | Moderate | High |
Performance Comparison and Alternatives
The choice of linker can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.
-
This compound : The shorter C4 alkyl chain maintains a higher degree of hydrophilicity, which can be advantageous for targets where solubility is a primary concern. However, the shorter length may limit the ability to span the distance between the target protein and the E3 ligase in some contexts.
-
Azide-PEG9-amido-C12-Boc and Azide-PEG9-amido-C16-Boc : The longer C12 and C16 alkyl chains increase the overall length and lipophilicity of the linker. This can improve cell membrane permeability and may be necessary to achieve a productive ternary complex geometry for certain target-E3 ligase pairs. However, increased lipophilicity can also lead to off-target effects and reduced solubility.
Alternatives to the Azide-PEG9-amido-Alkyl-Boc Series:
-
Alkyl-based Linkers : These linkers consist of saturated or unsaturated alkyl chains and are generally more hydrophobic than PEG-based linkers. They are synthetically accessible and chemically stable.
-
Pure PEG Linkers : Linkers composed solely of PEG units offer excellent hydrophilicity and biocompatibility. The length of the PEG chain can be readily tuned to optimize PROTAC performance.
-
Rigid Linkers : Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can reduce the flexibility of the linker, which can pre-organize the PROTAC into a conformation that favors ternary complex formation.
Experimental Protocols
Detailed methodologies for the characterization of Azide-PEG9-amido-Alkyl-Boc conjugates are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the conjugate.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
¹H NMR: Confirm the presence of characteristic peaks for the Boc group (singlet around 1.4 ppm), the PEG chain (a complex multiplet around 3.6 ppm), the alkyl chain protons, and the protons adjacent to the azide and amide functionalities.
-
¹³C NMR: Confirm the presence of carbons corresponding to the Boc group, the PEG backbone, the alkyl chain, and the carbonyl groups of the amide and ester.
-
Expected ¹H NMR Data Interpretation for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.44 | s | 9H | Boc (tert-butyl) |
| ~1.60 | m | 4H | -CH₂-CH₂-CO- (C4 alkyl) |
| ~2.20 | t | 2H | -CH₂-CO- (C4 alkyl) |
| ~3.38 | t | 2H | -CH₂-N₃ |
| ~3.5-3.7 | m | ~36H | PEG backbone (-O-CH₂-CH₂-O-) |
| ~6.5 | br s | 1H | -NH-CO- |
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the conjugate.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute the stock solution to 1-10 µg/mL with the mobile phase.
-
Data Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the conjugate.
Expected Mass Spectrometry Data:
| Compound | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| This compound | 667.42 | 689.40 |
| Azide-PEG9-amido-C12-Boc | 779.54 | 801.52 |
| Azide-PEG9-amido-C16-Boc | 835.61 | 857.59 |
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the conjugate.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD).
-
-
Data Analysis: A pure compound should exhibit a single major peak. The retention time will increase with the length of the alkyl chain due to increased hydrophobicity.
Expected HPLC Elution Order:
-
This compound (earliest elution)
-
Azide-PEG9-amido-C12-Boc
-
Azide-PEG9-amido-C16-Boc (latest elution)
Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Characterization Workflow
Caption: An overview of the analytical workflow for linker characterization.
References
A Head-to-Head Comparison of Fmoc and Boc Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective, data-driven comparison of these two predominant strategies, complete with detailed experimental protocols and visualizations to inform your selection process.
Core Principles: A Tale of Two Chemistries
Solid-phase peptide synthesis, a groundbreaking technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] This approach simplifies purification by allowing easy removal of excess reagents and byproducts through filtration and washing.[1] The fundamental difference between the two main SPPS strategies lies in the chemical nature of the α-amino protecting group and the corresponding conditions required for its removal.[1][2]
Boc Strategy: This classic approach employs the tert-butyloxycarbonyl (Boc) group, which is labile to moderately strong acids.[1] Deprotection is typically achieved using trifluoroacetic acid (TFA).[3] The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage of the peptide from the resin.[3]
Fmoc Strategy: The more modern Fmoc strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[3] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[4] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using TFA.[3][4] This "orthogonality" is a key advantage, as the deprotection schemes for the Nα and side-chain protecting groups are chemically distinct, preventing premature side-chain deprotection.[5][6][]
Performance Comparison: A Data-Driven Analysis
While both methods are capable of producing high-quality peptides, their performance can differ based on the specific peptide sequence, length, and complexity.[1] The Fmoc strategy has largely become the mainstream choice due to its milder reaction conditions and ease of automation.[6][] However, the Boc strategy retains advantages for certain applications, such as the synthesis of long or highly hydrophobic peptides where aggregation can be problematic.[3][]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM)[9] | Base (e.g., 20% piperidine in DMF)[9] |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based)[3] | Acid-labile (e.g., tert-Butyl-based)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5] | Mild acid (e.g., TFA with scavengers)[6] |
| Orthogonality | Partial (graduated acidolysis)[4] | High (base-labile vs. acid-labile)[5][6] |
| Typical Coupling Efficiency | Good, can be advantageous for difficult sequences[1] | Generally high, often exceeding 99%[1][] |
| Typical Peptide Purity | Can be lower due to repeated acid exposure[1] | Generally high due to milder conditions[1][6] |
| Automation Friendliness | Less common for modern synthesizers[5] | Standard for automated synthesizers[5][6] |
| Cost of Amino Acid Derivatives | Generally less expensive[1][] | Generally more expensive[1][] |
Case Study: Synthesis of Amyloid Beta (Aβ) Peptide (1-42)
Key Advantages and Disadvantages
| Strategy | Advantages | Disadvantages |
| Boc | - Robust and well-established method.[2] - Can be advantageous for synthesizing hydrophobic peptides and reducing aggregation.[3][] - Lower cost of Boc-protected amino acids.[] | - Requires harsh and hazardous reagents like HF for final cleavage, necessitating specialized equipment.[4][6] - Repeated acid deprotection steps can lead to side reactions and degradation of sensitive residues.[10] - Not a fully orthogonal system, which can lead to premature loss of side-chain protecting groups.[6] |
| Fmoc | - Milder deprotection and cleavage conditions, compatible with sensitive amino acids and post-translational modifications.[6][] - Fully orthogonal protecting group scheme enhances peptide purity.[5][6] - Amenable to automation and high-throughput synthesis.[5][6] - Deprotection can be monitored in real-time by UV absorbance of the dibenzofulvene byproduct.[3][] | - Fmoc-protected amino acids are generally more expensive.[] - The basic deprotection step can cause side reactions like aspartimide formation and diketopiperazine formation at the dipeptide stage.[2][11][12] - The liberated dibenzofulvene can react with nucleophiles.[3] |
Experimental Workflows and Protocols
The following diagrams and protocols illustrate the cyclical processes for both Fmoc and Boc solid-phase peptide synthesis.
Fmoc-SPPS Workflow
Caption: Cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Boc-SPPS Workflow
Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis.
Detailed Protocol: Fmoc-SPPS of a Model Dipeptide (Ac-Cys(Trt)-Ser(tBu)-NH2)
This protocol outlines the manual synthesis on a Rink Amide resin.
-
Resin Swelling and Preparation:
-
Swell Rink Amide resin (e.g., 1 g, 0.5 mmol/g) in dimethylformamide (DMF, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3 x 15 mL).
-
-
Fmoc Deprotection (First Amino Acid):
-
Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.
-
-
First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HCTU (3 eq.), and diisopropylethylamine (DIEA) (6 eq.) in DMF (10 mL).
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3 x 15 mL).
-
-
Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Cys(Trt)-OH (3 eq.) using the same activation method as in step 3.[5]
-
Wash the resin with DMF (3 x 15 mL).
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection step.
-
Treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 15 mL) and then with dichloromethane (B109758) (DCM) (3 x 15 mL).
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Detailed Protocol: Boc-SPPS of a Model Dipeptide (Ac-Cys(Acm)-Ser(Bzl)-NH2)
This protocol outlines the manual synthesis on an MBHA resin.[5]
-
Resin Swelling and Preparation:
-
First Amino Acid Coupling (Boc-Ser(Bzl)-OH):
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM (15 mL) for 2 minutes, twice.
-
Wash the resin with DCM (3 x 15 mL).
-
-
Second Amino Acid Coupling (Boc-Cys(Acm)-OH):
-
Repeat the Boc deprotection (step 3) and neutralization (step 4) steps.
-
Couple Boc-Cys(Acm)-OH (3 eq.) using the same activation method as in step 2.
-
Wash the resin with DMF and DCM.
-
-
N-terminal Acetylation:
-
Repeat the Boc deprotection and neutralization steps.
-
Treat the resin with acetic anhydride and DIEA in DCM.
-
Wash the resin with DCM.
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF containing a scavenger like anisole (B1667542) at 0°C for 1 hour in a specialized HF apparatus.[5]
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Purify the crude peptide using RP-HPLC.
-
Conclusion and Recommendations
The choice between Fmoc and Boc SPPS is not a one-size-fits-all decision and depends heavily on the specific peptide sequence, desired scale, and available laboratory infrastructure.
-
Fmoc-SPPS is the recommended strategy for general-purpose peptide synthesis , especially for complex peptides, those containing sensitive residues or post-translational modifications, and for automated synthesis.[6][] Its milder conditions and high orthogonality generally lead to higher purity products.[1][6]
-
Boc-SPPS remains a valuable tool for specific applications. It may be preferred for the synthesis of very long or highly hydrophobic sequences prone to aggregation during Fmoc synthesis.[3][] The lower cost of Boc-amino acids can also be a factor for large-scale production, provided the necessary equipment for handling HF is available.[]
Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each strategy, as outlined in this guide, will empower researchers to make an informed decision that best suits their specific peptide synthesis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. chempep.com [chempep.com]
A Researcher's Guide to Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates: A Comparative Analysis of Linker Length
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the therapeutic success of an antibody-drug conjugate (ADC). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a crucial parameter that can be modulated to optimize an ADC's efficacy, safety, and pharmacokinetic profile.
This guide provides an objective comparison of different lengths of PEG linkers used in ADCs, supported by experimental data. We will delve into the impact of PEG linker length on drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetics, and provide detailed methodologies for key experiments.
The Impact of PEG Linker Length on ADC Properties
The incorporation of PEG linkers in ADCs offers several advantages, including increased hydrophilicity, which can mitigate the aggregation often caused by hydrophobic drug payloads.[][2] This enhanced solubility can enable higher drug loading without compromising stability.[2] Furthermore, the hydrophilic nature of PEG can reduce non-specific interactions, leading to a longer circulation half-life and increased tumor accumulation.[3]
Physicochemical Properties: Drug-to-Antibody Ratio (DAR) and Stability
The length of the PEG spacer can influence the efficiency of the conjugation process and, consequently, the final drug-to-antibody ratio (DAR). The impact of PEG length on DAR is not always linear and can be influenced by the conjugation chemistry, the hydrophobicity of the payload, and the cleavable trigger.[4] For instance, in some cases, intermediate-length PEG spacers (e.g., PEG6, PEG8, PEG12) have been shown to yield higher drug loadings compared to shorter (PEG4) or longer (PEG24) spacers.[5]
PEG linkers also play a crucial role in the stability of ADCs by forming a protective hydrophilic shield around the molecule, which can reduce the propensity for aggregation.[6] This is particularly important for ADCs with high DARs and hydrophobic payloads.
Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Conjugation Chemistry | Payload/Trigger | Resulting DAR | Key Observations | Reference |
| PEG4 | Thiol-maleimide | Auristatin | ~2.5 | Lower drug loading observed in some instances. | [5] |
| PEG8 | Thiol-maleimide | Auristatin | ~5.0 | Intermediate PEG lengths can lead to higher drug loading. | [5] |
| PEG12 | Thiol-maleimide | Auristatin | ~3.7 | The optimal PEG length for high DAR can be system-dependent. | [5] |
| PEG24 | Thiol-maleimide | Auristatin | ~3.0 | Longer PEG chains may introduce steric hindrance, affecting conjugation efficiency. | [5] |
In Vitro Performance: Cytotoxicity
The in vitro cytotoxicity of an ADC is a critical measure of its potency. While PEGylation is primarily intended to improve in vivo properties, the length of the PEG linker can have a discernible impact on in vitro activity. Longer PEG chains can sometimes lead to a decrease in potency, potentially due to steric hindrance that may interfere with the ADC's binding to its target antigen or the subsequent internalization and payload release.[7]
One study on miniaturized ADCs demonstrated that while the incorporation of 4 kDa and 10 kDa PEG linkers significantly prolonged the circulation half-life, it also resulted in a 4.5- and 22-fold reduction in in vitro cytotoxicity, respectively.[4][7]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Construct | PEG Linker Length | Target Cell Line | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) | Key Observations | Reference |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 (HER2+) | ~1.0 | - | High potency without PEG linker. | [4] |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87 (HER2+) | ~4.5 | 4.5 | Longer PEG chain leads to a moderate decrease in cytotoxicity. | [4] |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 (HER2+) | ~22.0 | 22.0 | Significant reduction in cytotoxicity with a very long PEG chain. | [4] |
In Vivo Performance: Efficacy and Pharmacokinetics
The true benefit of optimizing PEG linker length is often most evident in in vivo studies. Longer PEG chains generally lead to a longer circulation half-life and increased exposure (Area Under the Curve, AUC), which can translate to improved tumor growth inhibition.[8][9]
A key finding from pharmacokinetic studies is that there appears to be a threshold effect for PEG length on ADC clearance. Clearance rates were observed to increase rapidly for conjugates with PEGs smaller than PEG8, while longer PEGs (PEG8, PEG12, and PEG24) resulted in slower clearance, similar to the unconjugated antibody.[10] This slower clearance allows for greater accumulation of the ADC in the tumor, potentially enhancing its therapeutic effect.[9]
However, the relationship between linker length and in vivo efficacy is a balance. While a longer half-life is generally desirable, excessively long linkers might impede tumor penetration. The optimal PEG length often represents a compromise between improved pharmacokinetics and retained biological activity.[7]
Table 3: Impact of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy
| PEG Linker Length | Half-life (t½) Extension | Clearance Rate | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations | Reference |
| < PEG8 | Shorter | Rapid | May be suboptimal due to rapid clearance. | A threshold effect is observed around PEG8 for clearance. | [10] |
| PEG8 | Significantly Extended | Slow | Improved | Slower clearance leads to increased exposure and efficacy. | [9][10] |
| PEG12 | Significantly Extended | Slow | Improved | Often represents a good balance of PK and efficacy. | [9] |
| PEG24 | Significantly Extended | Slow | Improved | Similar PK profile to PEG8 and PEG12. | [9][11] |
| 4 kDa | 2.5-fold | Slower | Improved (vs. No PEG) | A balance of extended half-life and retained potency is crucial. | [4][7] |
| 10 kDa | 11.2-fold | Slowest | Most Improved (in the studied model) | The most significant half-life extension led to the best therapeutic outcome in this specific miniaturized ADC model. | [4][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
A general workflow for the synthesis and characterization of ADCs with varying PEG linkers is outlined below.
Protocol for ADC Synthesis (Thiol-Maleimide Conjugation):
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl groups. The molar ratio of TCEP to antibody needs to be carefully optimized to achieve the desired number of reactive sites.
-
Linker-Payload Conjugation: Dissolve the maleimide-functionalized PEG linker-payload in a suitable solvent (e.g., DMSO) and add it to the reduced antibody solution. The reaction is typically carried out at room temperature for a specified period.
-
Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or other suitable purification methods.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase liquid chromatography (RPLC), or mass spectrometry (MS).[3][12]
-
Aggregation: Assess the level of aggregation using size-exclusion chromatography (SEC).[11][13]
-
Purity and Identity: Confirm the purity and identity of the ADC using methods like SDS-PAGE and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. worthe-it.co.za [worthe-it.co.za]
A Researcher's Guide to Validating Bioconjugation Success: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step. This guide provides a detailed comparison of mass spectrometry and other common analytical techniques for validating bioconjugation, with a focus on providing actionable experimental data and protocols to inform your selection of the most appropriate validation method.
The covalent attachment of molecules, such as drugs, labels, or polymers, to proteins, antibodies, or oligonucleotides—a process known as bioconjugation—is fundamental to the development of novel therapeutics, diagnostics, and research tools. A crucial aspect of this process is the rigorous validation of conjugation success, ensuring the desired product is formed with the correct stoichiometry and purity. While mass spectrometry (MS) has emerged as a powerful tool for this purpose, a variety of other techniques are also widely employed. This guide will delve into a comparative analysis of these methods, offering insights into their respective strengths and limitations.
Mass Spectrometry: A Deep Dive into Molecular Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the bioconjugate, offering unambiguous confirmation of successful conjugation and allowing for the determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[1][2] Liquid chromatography-mass spectrometry (LC-MS) is a particularly popular method for analyzing ADCs.[1][2][3]
Key Mass Spectrometry Techniques
-
Electrospray Ionization (ESI-MS): A soft ionization technique well-suited for large biomolecules, ESI-MS can be coupled with liquid chromatography (LC) for high-resolution separation and analysis.[4]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is known for its high throughput and tolerance to complex mixtures, making it a valuable tool for rapid screening of conjugation reactions.
Quantitative Comparison of Mass Spectrometry Performance
| Parameter | LC-MS (ESI-QTOF) |
| Average DAR Accuracy | High (often within 0.1 DAR unit of HIC)[4][5] |
| Precision (%CV) | < 1.5% for intact ADCs[1] |
| Sensitivity (LOD/LOQ) | LLOQ of 0.5-1 µg/mL for DAR analysis in plasma[3] |
| Resolution | High, capable of resolving different drug loads |
| Throughput | Moderate |
Experimental Workflow: LC-MS for ADC DAR Determination
Detailed Experimental Protocol: LC-MS Analysis of an ADC
1. Sample Preparation:
- For ADCs in a biological matrix like serum, perform affinity purification using Protein A or G beads to isolate the ADC.[3][6]
- Wash the beads with a high-salt buffer (e.g., 1 M NaCl in HEPES) to remove non-specifically bound proteins.[6]
- Elute the ADC using a low pH buffer (e.g., 1% formic acid) and immediately neutralize the eluate (e.g., with 0.5% ammonium (B1175870) hydroxide).[6]
- For improved spectral resolution, consider deglycosylating the ADC by incubating with PNGase F overnight at 37°C.[1]
- Dilute the purified ADC to a final concentration of approximately 0.1-1 mg/mL in an appropriate buffer.
2. LC-MS Analysis:
- LC System: An Agilent 1290 Infinity UHPLC system or equivalent.[1][6]
- Column: A reversed-phase column suitable for proteins, such as an Agilent PLRP-S 1000Å, 8 µm, 2.1 x 50 mm column.[1]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- MS System: An Agilent 6550 iFunnel Q-TOF or equivalent high-resolution mass spectrometer.[1][6]
- Ionization Source: Electrospray Ionization (ESI).
- Acquisition Mode: Positive ion mode, acquiring data over an m/z range of 500-4000.
3. Data Analysis:
- Deconvolute the raw mass spectra using software such as Agilent MassHunter BioConfirm to obtain the zero-charge mass of the different ADC species (unconjugated, and with 1, 2, 3, etc., drugs).[1][6]
- Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative peak intensities in the deconvoluted spectrum.[1]
Alternative Validation Techniques: A Comparative Overview
While mass spectrometry provides detailed molecular information, other techniques offer complementary data and can be more accessible in certain laboratory settings.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[7] For ADCs, the addition of hydrophobic drug molecules increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[7][8] HIC is often considered the gold standard for determining DAR and drug-load distribution for cysteine-linked ADCs.[9]
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[10][11] It is primarily used to detect and quantify aggregates and fragments in bioconjugate preparations.[11][12][13] While not ideal for resolving different drug-loaded species, SEC can be coupled with MS (SEC-MS) for DAR analysis under native conditions.[4][5][14]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight under denaturing conditions.[15][16][17] The conjugation of a drug or other molecule to a protein results in an increase in its molecular weight, which can be visualized as a shift in the band position on the gel. This provides a qualitative or semi-quantitative assessment of conjugation success.[15]
Quantitative Comparison of Alternative Techniques
| Parameter | HIC-UV | SEC-UV | SDS-PAGE |
| Average DAR Accuracy | High, often used as a reference method[4][5] | Not directly applicable for DAR | Low (Qualitative/Semi-quantitative) |
| Precision (%CV) | Good | High for aggregate/fragment analysis | Moderate |
| Sensitivity (LOD/LOQ) | Moderate | Moderate | Low (µg range) |
| Resolution | Good for resolving DAR species[8] | High for size variants | Low to moderate |
| Throughput | Moderate | High | High |
Experimental Workflow: HIC for ADC DAR Determination
Detailed Experimental Protocol: HIC Analysis of an ADC
1. Sample Preparation:
- Dilute the ADC sample to a concentration of 1-2 mg/mL in a high-salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[7]
2. HIC-HPLC Analysis:
- HPLC System: An Agilent 1290 Infinity II Bio LC System or equivalent.[18]
- Column: A HIC column, such as a Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.
- Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
- Mobile Phase B: 50 mM sodium phosphate, pH 7.0 (potentially with a small percentage of isopropanol).[7][18]
- Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
- Flow Rate: 0.5-1.0 mL/min.[7]
- Detection: UV absorbance at 280 nm.
3. Data Analysis:
- Integrate the peak areas corresponding to the different DAR species (unconjugated antibody elutes first, followed by species with increasing drug load).[7]
- Calculate the weighted average DAR using the following formula: DAR = Σ [(Peak Area of species * Number of drugs on species)] / (Total Peak Area)
Detailed Experimental Protocol: SDS-PAGE Analysis of a Protein Conjugate
1. Sample Preparation:
- In a microcentrifuge tube, mix approximately 10-20 µg of your protein conjugate with an equal volume of 2X Laemmli sample buffer.[19] The sample buffer should contain SDS to denature the protein and a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds.
- Heat the sample at 95-100°C for 5-10 minutes.[15][19]
- Briefly centrifuge the tube to collect the sample at the bottom.
2. Gel Electrophoresis:
- Load the prepared samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel (the percentage of acrylamide (B121943) will depend on the size of your protein).[15][20]
- Place the gel in an electrophoresis chamber and fill it with running buffer (e.g., Tris-Glycine-SDS).
- Apply a constant voltage (typically 100-150 V) and run the gel until the dye front reaches the bottom.[15]
3. Visualization:
- Carefully remove the gel from the cassette.
- Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.[20]
- Destain the gel until the protein bands are clearly visible against a clear background.
- Analyze the gel by comparing the migration of the conjugated protein band to the unconjugated protein and the molecular weight marker to confirm a size shift indicative of successful conjugation.
Conclusion: Selecting the Right Tool for the Job
The choice of validation technique for your bioconjugation reaction depends on the specific information required, the nature of your bioconjugate, and the available instrumentation.
-
For definitive confirmation of conjugation, accurate DAR determination, and detailed structural information , LC-MS is the method of choice, providing unparalleled molecular-level detail.[1][2]
-
For routine and robust DAR analysis of cysteine-linked ADCs , HIC is a reliable and widely accepted method.[9]
-
To assess aggregation and fragmentation , SEC is the most appropriate technique.[11][12]
-
For a rapid, qualitative assessment of conjugation success , SDS-PAGE offers a simple and accessible option.
By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select the most suitable method to validate their bioconjugation success, ensuring the quality and reliability of their valuable biomolecular reagents and therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. criver.com [criver.com]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. lcms.cz [lcms.cz]
- 5. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. shodex.com [shodex.com]
- 11. agilent.com [agilent.com]
- 12. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 18. agilent.com [agilent.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Protein analysis SDS PAGE [qiagen.com]
The Crucial Role of Linker Length in a Nutshell: A Comparative Guide to Optimizing Antibody-Drug Conjugate Efficacy
For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is a paramount determinant of its therapeutic success. Among the critical components of an ADC, the linker—the chemical bridge between the monoclonal antibody and the cytotoxic payload—plays a pivotal role in dictating the conjugate's stability, potency, and overall therapeutic index. This guide provides an objective comparison of how linker length influences ADC efficacy, supported by experimental data, detailed methodologies for key validation assays, and visualizations of critical pathways and workflows.
The length of the linker in an ADC is a finely tuned parameter that significantly impacts its pharmacological properties. An ideal linker must be long enough to avoid interfering with the antibody's antigen-binding capacity while being short enough to maintain stability and influence the physicochemical properties of the ADC. The choice of linker length can affect everything from plasma stability and pharmacokinetics to the efficiency of payload release and the potency of the ADC's bystander effect.
Comparative Analysis of Linker Length on ADC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on key performance indicators of ADCs. It is important to note that direct head-to-head comparisons across different studies are challenging due to variations in antibodies, payloads, conjugation chemistries, and experimental conditions.
Table 1: Impact of PEG Linker Length on In Vivo Efficacy of an Anti-CD30 ADC with MMAE Payload
| Linker Type | Number of PEG Units | Average Tumor Weight Reduction (%) | Plasma Exposure (AUC) | Tumor Exposure (AUC) |
| Non-PEGylated Control | 0 | 11% | Baseline | Baseline |
| Short PEG | 2 | 35-45% | Increased | Increased |
| Short PEG | 4 | 35-45% | Increased | Increased |
| Long PEG | 8 | 75-85% | Significantly Increased | Significantly Increased |
| Long PEG | 12 | 75-85% | Significantly Increased | Significantly Increased |
| Long PEG | 24 | 75-85% | Significantly Increased | Significantly Increased |
This table is a summary of findings where increasing the PEG chain length in the linker led to increased plasma and tumor exposures, resulting in a binary and significant improvement in tumor weight reduction for longer PEG chains (8, 12, and 24 units) compared to shorter chains (2 and 4 units) and a non-PEGylated control.
Table 2: Influence of Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Linker Type | In Vitro Cytotoxicity (IC50) Reduction | Half-life Extension |
| No PEG Insertion (HM) | Baseline | Baseline |
| 4 kDa PEG Insertion (HP4KM) | 4.5-fold reduction | 2.5-fold extension |
| 10 kDa PEG Insertion (HP10KM) | 22-fold reduction | 11.2-fold extension |
This table illustrates that while longer PEG linkers can significantly extend the circulatory half-life of a smaller targeting moiety like an affibody, they can also lead to a reduction in in vitro cytotoxicity. The overall in vivo efficacy is a balance of these competing effects.
Experimental Protocols for Assessing ADC Efficacy
Accurate and reproducible assessment of ADC efficacy is crucial for the selection of lead candidates. Below are detailed methodologies for key experiments cited in the evaluation of ADCs with varying linker lengths.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC constructs with varying linker lengths
-
Isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the isotype control ADC in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted ADCs or controls. Include untreated wells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
In Vitro Bystander Killing Co-Culture Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells, a crucial property for treating heterogeneous tumors.[1][2][3]
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive NCI-N87)
-
Antigen-negative (Ag-) cancer cell line sensitive to the payload, engineered to express a fluorescent protein (e.g., GFP-MCF7)[3]
-
Complete cell culture medium
-
ADC constructs with varying linker lengths
-
Isotype control ADC
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) into a 96-well plate.[1] Also, seed monocultures of each cell line as controls. The total cell number per well should be kept constant.
-
ADC Treatment: Treat the co-cultures and monocultures with a concentration of the ADC that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.[1]
-
Incubate the plate for 96-144 hours.
-
Data Acquisition: Quantify the number of viable Ag- (fluorescent) cells using a fluorescence microscope or a plate reader.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture to determine the extent of the bystander effect.
In Vivo Tumor Xenograft Study
This study assesses the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line for tumor implantation
-
ADC constructs with varying linker lengths
-
Vehicle control (e.g., PBS)
-
Isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, isotype control ADC, and different ADC constructs).
-
Administer the treatments intravenously at specified doses and schedules.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC construct compared to the vehicle control.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in ADC research.
Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC) from tumor cell targeting to apoptosis.
References
A Comparative Guide to Purity Analysis of Synthesized PROTACs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Proteolysis Targeting Chimmers (PROTACs) is a multistep process that can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. Accurate assessment of the purity of synthesized PROTACs is critical to ensure the reliability and reproducibility of preclinical studies and to meet regulatory requirements for clinical development. This guide provides an objective comparison of the three most common analytical techniques for PROTAC purity analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for PROTAC purity analysis depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or absolute quantification. HPLC, LC-MS, and qNMR are often used as orthogonal methods to provide a comprehensive purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ions. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Primary Application | Quantification of the main component and known impurities relative to a reference standard. | Identification and quantification of the main component and impurities, including those without a UV chromophore. | Absolute quantification of the main component and impurities with known structures without the need for a specific reference standard for each analyte. Structural confirmation. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Quantitative Accuracy | High, but dependent on the availability of pure reference standards for each component. | High, can be used for relative and absolute quantification with appropriate standards. | High, provides absolute purity without the need for a reference standard of the analyte itself. |
| Impurity Detection | Detects impurities with a UV chromophore. May miss impurities that co-elute with the main peak or lack a chromophore. | Detects a wide range of impurities, including those without a chromophore. Can identify unknown impurities through mass determination. | Detects all proton-containing impurities. Can quantify residual solvents and water. |
| Structural Information | None. | Provides molecular weight information, which aids in structural elucidation. | Provides detailed structural information for both the main component and impurities. |
| Throughput | High. | High. | Lower. |
Case Study: Purity Analysis of a Synthesized Pomalidomide-Based PROTAC
To illustrate the complementary nature of these techniques, consider a hypothetical batch of a newly synthesized PROTAC derived from pomalidomide. The purity of this batch was assessed using HPLC, LC-MS, and qNMR.
Table 1: Comparative Purity Analysis of a Pomalidomide-Based PROTAC
| Analytical Method | Purity (%) | Detected Impurities | Notes |
| HPLC (UV at 254 nm) | 98.5 | Impurity A (0.8%), Impurity B (0.5%), Unknown (0.2%) | Purity is calculated as the area percentage of the main peak. Impurities A and B were identified by comparison with reference standards of potential byproducts. |
| LC-MS | 98.6 | Impurity A (m/z confirmed), Impurity B (m/z confirmed), Impurity C (m/z detected, no UV absorbance) | Confirmed the identity of Impurities A and B. Detected an additional impurity (Impurity C) that was not visible in the HPLC-UV chromatogram. |
| Quantitative ¹H NMR (qNMR) | 97.2 | Impurity A (0.7%), Residual Dichloromethane (1.5%), Water (0.6%) | Provided absolute purity without the need for a reference standard of the PROTAC. Quantified residual solvent and water, which are not detected by HPLC-UV. |
This case study highlights that while HPLC provides a good initial assessment of purity, orthogonal methods like LC-MS and qNMR are crucial for a comprehensive analysis. LC-MS can identify impurities that are missed by UV detection, and qNMR provides an absolute purity value while also quantifying non-UV active components like residual solvents.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for the purity analysis of a synthesized PROTAC.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized PROTAC by separating it from potential impurities and quantifying the relative peak areas using UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Materials:
-
Synthesized PROTAC sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standards for known impurities (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the PROTAC sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the PROTAC and potential impurities have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthesized PROTAC and to identify and quantify potential impurities.
Instrumentation:
-
LC-MS system, typically a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or a triple quadrupole instrument).
Materials:
-
Synthesized PROTAC sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the PROTAC sample (e.g., 10 µg/mL) in the initial mobile phase composition.
-
UPLC Conditions:
-
Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient, for example, 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for PROTACs.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the PROTAC and potential impurities (e.g., m/z 100-1500).
-
Data Acquisition: Acquire data in full scan mode to detect all ions. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the PROTAC. Identify peaks corresponding to impurities and determine their molecular weights. Quantify purity based on the peak areas in the total ion chromatogram (TIC) or extracted ion chromatograms.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthesized PROTAC and to identify and quantify any proton-containing impurities, including residual solvents.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Materials:
-
Synthesized PROTAC sample (accurately weighed)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone; accurately weighed)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the PROTAC sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 2 mg).
-
Dissolve both the sample and the internal standard in a precise volume of deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
Proper phasing and baseline correction of the spectrum.
-
-
-
Data Analysis:
-
Identify a well-resolved signal from the PROTAC that does not overlap with any impurity signals.
-
Identify a well-resolved signal from the internal standard.
-
Integrate the selected signals from the PROTAC and the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process for synthesized PROTACs.
Caption: Workflow for the comprehensive purity analysis of a synthesized PROTAC.
Caption: Strengths and weaknesses of orthogonal analytical methods for PROTAC purity.
A Comparative Guide to Spectroscopic Methods for Confirming Click Chemistry Reactions
For researchers, scientists, and drug development professionals, the successful confirmation of a click chemistry reaction is a critical step in the synthesis of novel molecules, bioconjugates, and pharmaceuticals. This guide provides an objective comparison of common spectroscopic methods used for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific application.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, valued for its high yield, stereospecificity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3] The choice of analytical technique to verify the formation of this triazole is crucial for ensuring the purity and identity of the final product. The most commonly employed spectroscopic methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.
Comparison of Spectroscopic Methods
Each spectroscopic technique offers distinct advantages and disadvantages in terms of sensitivity, the structural information it provides, and the experimental setup required. The following table summarizes the key quantitative parameters for each method.
| Spectroscopic Method | Key Indicator of Reaction Success | Typical Signal/Change | Sensitivity | Sample Requirements | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Appearance of a new triazole proton signal and disappearance of reactant signals.[4] | Singlet between 7.5 and 8.8 ppm for the C5-proton of the 1,4-disubstituted 1,2,3-triazole.[4] Disappearance of the alkyne proton signal (typically 2-3 ppm).[4] | Moderate | Milligram quantities, soluble in deuterated solvent.[4] | Provides detailed structural information, non-destructive, allows for quantification.[4][5] | Lower sensitivity compared to MS, requires deuterated solvents.[6] |
| Mass Spectrometry (MS) | Detection of the product's molecular ion peak corresponding to the expected mass of the triazole.[7] | A peak at [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product. | High | Microgram to nanogram quantities, soluble in a volatile solvent.[8][9] | Highly sensitive, provides accurate molecular weight confirmation, compatible with complex mixtures.[3][10] | Provides limited structural information on its own, ionization can be matrix-dependent.[11] |
| FTIR Spectroscopy | Disappearance of the characteristic azide (B81097) peak.[12] | Disappearance of the strong, sharp azide asymmetric stretching vibration around 2100-2150 cm⁻¹.[12] | Low to Moderate | Milligram quantities, can be solid or liquid.[12] | Non-destructive, simple sample preparation, can be used for real-time monitoring.[12][13] | Lower sensitivity, water absorption can interfere, may not be suitable for complex mixtures.[12] |
| UV-Vis Spectroscopy | Change in the absorbance spectrum upon formation of the triazole product.[14] | Appearance of a new absorbance band or a shift in the maximum absorbance wavelength.[14][15] | Varies | Microliter to milliliter quantities, sample must be in solution and have a chromophore.[16] | Simple, can be used for kinetic studies and high-throughput screening.[15][17] | Only applicable if reactants or products have a distinct chromophore, provides limited structural information.[16] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for each spectroscopic technique, along with graphical representations of the experimental workflows.
¹H NMR Spectroscopy
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Acquire ¹H NMR spectra of the starting azide and alkyne materials to serve as references.[4]
-
Set up the click reaction according to your established procedure.[4]
-
To monitor the reaction, withdraw a small aliquot (a few drops) from the reaction mixture at various time points.[4]
-
Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL.[4]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the reaction mixture.[4]
-
-
Data Analysis:
-
Compare the spectrum of the reaction mixture to the reference spectra of the starting materials.[4]
-
Confirm the disappearance or significant reduction in the intensity of the characteristic peaks of the reactants, particularly the alkyne proton.[4]
-
Identify the appearance of a new singlet in the downfield region (typically 7.5-8.8 ppm), corresponding to the triazole ring proton.[4]
-
Observe any shifts in the signals of protons adjacent to the azide and alkyne functional groups upon triazole formation.[4]
-
Mass Spectrometry
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction product in a suitable volatile solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 10-100 µg/mL.[8]
-
If necessary, dilute the sample further with the same solvent or a mixture of solvents compatible with the ionization source (e.g., 50:50 methanol/water).[18]
-
Filter the sample if any precipitate is present to avoid clogging the instrument.[8]
-
For complex samples, such as those from biological systems, upstream purification using techniques like solid-phase extraction (SPE) or liquid chromatography (LC) may be necessary.[18]
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in the appropriate mass range to include the expected molecular weights of the starting materials and the product.
-
-
Data Analysis:
-
Look for the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) that corresponds to the calculated molecular weight of the triazole product.[7]
-
Confirm the absence or significant reduction of the molecular ion peaks corresponding to the starting materials.
-
FTIR Spectroscopy
Protocol for FTIR Analysis:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the liquid or solid sample directly on the ATR crystal.[12]
-
For transmission FTIR, prepare a KBr pellet for a solid sample or use a liquid cell for a liquid sample.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the solvent.[12]
-
Record the FTIR spectrum of the azide-containing starting material to establish the initial intensity of the azide peak.[12]
-
Initiate the click reaction and collect spectra at regular time intervals for real-time monitoring, or analyze the final product.[12]
-
-
Data Analysis:
Logical Relationship for Confirmation
The confirmation of a successful click reaction often relies on a combination of these techniques to provide orthogonal evidence. The logical flow involves observing the consumption of starting materials and the formation of the new product with its characteristic spectral features.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Magritek [magritek.com]
- 6. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Click-Mass Spectrometry of lipids - Technologie [provendis.info]
- 11. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Collection - Mechanistic Insights into Cu(I)-Catalyzed AzideâAlkyne âClickâ Cycloaddition Monitored by Real Time Infrared Spectroscopy - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. UV/VIS Spectroscopy Applications in Chemistry - Avantes [avantes.com]
- 18. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison: Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Polyethylene (B3416737) glycol (PEG) linkers, prized for their hydrophilicity and biocompatibility, are a cornerstone of modern drug delivery systems. The architectural choice between a linear and a branched PEG linker can profoundly influence a drug's solubility, stability, pharmacokinetic profile, and overall efficacy. This guide provides an objective, data-driven comparison to inform the selection of the optimal PEG linker architecture for your specific application.
The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of repeating ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[][2] This structural divergence leads to significant differences in their physicochemical and biological properties.
At a Glance: Key Differences Between Linear and Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene glycol units.[3] | Multiple PEG arms extending from a central core.[][3] |
| Hydrodynamic Volume | Smaller for a given molecular weight.[3] | Larger for a given molecular weight, which can reduce renal clearance.[3][] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule.[3] | Potentially higher, as one linker can attach multiple drug molecules.[3][5] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[3] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[3] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight.[3] | Significantly longer circulation time in the bloodstream.[3][] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation.[2][3] | Can be higher, potentially impacting binding affinity and enzymatic cleavage.[6] |
| Synthesis & Cost | Generally simpler and less expensive to produce.[2] | More complex synthesis.[] |
Quantitative Data Comparison
The structural differences between linear and branched PEG linkers translate into measurable differences in their physical properties, most notably the hydrodynamic radius. A larger hydrodynamic volume is a key factor in reducing renal clearance and extending the in vivo half-life of a therapeutic.[3][7]
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[6] |
Table 2: Hydrodynamic Radii of Polymeric Nanocarriers
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Linear | 12 | 5.42 ± 0.28 |
| Linear | 20 | 7.36 ± 0.20 |
| Four-Arm Branched | 20 | 6.83 ± 0.09 |
| Linear | 40 | 9.58 ± 0.35 |
| Four-Arm Branched | 40 | 9.25 ± 0.40 |
| This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights.[6] |
A study comparing linear and branched PEGylated proteins found that while branched PEGs are thought to extend in vivo circulation half-lives due to a greater hydrodynamic volume, experimental and predicted viscosity radii showed no significant difference for the same total molecular weight of PEG adducts.[7][8] This suggests that factors other than just size, such as the linker's flexibility and shielding effect, may play a more significant role in the extended circulation of branched PEG-proteins.[8]
Visualizing the Concepts
To better understand the structural differences and their implications, the following diagrams illustrate the basic architectures and a typical experimental workflow for evaluating PEGylated conjugates.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Experimental Protocols
Reproducible and valid experimental findings are paramount. Below are summarized methodologies for key experiments used to compare linear and branched PEG linkers.
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
Objective: To measure and compare the hydrodynamic volume of proteins or nanoparticles conjugated with linear versus branched PEG linkers.
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography system with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare solutions of the unmodified protein/nanoparticle and the PEGylated conjugates (linear and branched) at a known concentration.
-
Injection and Elution: Inject a defined volume of each sample into the SEC column. The molecules will elute based on their hydrodynamic size, with larger molecules eluting first.
-
Data Acquisition: Monitor the elution profile using a detector, typically a UV-Vis spectrophotometer at 280 nm for proteins.
-
Calibration: Run a set of protein standards with known hydrodynamic radii to create a calibration curve of elution volume versus hydrodynamic radius.
-
Data Analysis: Determine the elution volume for each sample and use the calibration curve to calculate the corresponding hydrodynamic radius.[7]
Protein Solubility Assay
Objective: To quantitatively assess the impact of linear and branched PEGylation on protein solubility.
Methodology:
-
Sample Preparation: Prepare stock solutions of the unmodified and PEGylated proteins.
-
Solubility Induction: Induce liquid-liquid phase separation by adding a precipitant, such as polyethylene glycol (PEG), in increasing concentrations to aliquots of the protein solutions.
-
Equilibration and Centrifugation: Allow the samples to equilibrate, then centrifuge to separate the soluble and insoluble fractions.
-
Quantification of Soluble Protein: Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., UV-Vis spectrophotometry at 280 nm).
-
Data Analysis: Plot the logarithm of the soluble protein concentration against the precipitant concentration to determine the solubility profile for each conjugate.[6]
ADC Stability in Serum
Objective: To evaluate the stability of Antibody-Drug Conjugates (ADCs) with linear or branched linkers in a biologically relevant medium by monitoring the drug-to-antibody ratio (DAR) over time.
Methodology:
-
Serum Incubation: Incubate the ADCs (with both linear and branched linkers) in serum (e.g., human or mouse) at 37°C.
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
ADC Purification: At each time point, purify the ADC from the serum proteins. This can be achieved using methods like affinity chromatography (e.g., Protein A or Protein G) that specifically bind the antibody portion of the ADC.
-
DAR Measurement: Determine the DAR of the purified ADC at each time point. This can be done using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Data Analysis: Plot the DAR as a function of time for both the linear and branched linker ADCs to compare their stability profiles in serum. A slower decrease in DAR indicates greater stability.[6]
Conclusion: Selecting the Right Architecture
The decision between linear and branched PEG linkers is a critical design choice in the development of bioconjugates and drug delivery systems.[6] Branched PEG linkers often provide advantages in creating a larger hydrodynamic volume, which can lead to reduced renal clearance and a longer in vivo half-life.[3][6] They also offer the potential for a higher drug payload in applications like antibody-drug conjugates.[3][5]
However, the increased steric hindrance of branched linkers can sometimes negatively affect binding affinity and the enzymatic cleavage of the linker.[6] Linear linkers, with their simpler structure, may offer more predictable behavior and less steric interference.[2][6] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the conjugated drug, and the desired pharmacokinetic and pharmacodynamic profile. The comparative data and experimental protocols presented in this guide provide a foundational framework for making an informed decision in the selection of PEG linker architecture.
References
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the In Vivo Maze: A Comparative Guide to PEG Linker Stability
For researchers, scientists, and drug development professionals, the journey of a therapeutic molecule through the complex in vivo environment is a critical determinant of its efficacy and safety. The choice of a linker, particularly the widely utilized polyethylene (B3416737) glycol (PEG) linker, plays a pivotal role in this journey. This guide provides an objective comparison of the in vivo stability of different PEG linkers, supported by experimental data, to aid in the rational design of next-generation therapeutics.
The stability of a PEG linker directly impacts the pharmacokinetic profile, biodistribution, and ultimate therapeutic index of a drug conjugate. A linker that is too labile can lead to premature drug release and off-target toxicity, while an overly stable linker might hinder the release of the active drug at the target site. This guide delves into the nuances of PEG linker stability, offering a comparative analysis of different linker technologies and the experimental protocols used to evaluate them.
Decoding In Vivo Stability: A Comparative Data Analysis
The in vivo stability of a PEG linker is not a monolithic property but is influenced by a multitude of factors including its chemical structure, the nature of the conjugated molecule, and the biological environment it encounters. The following table summarizes quantitative data from various studies, offering a comparative overview of the in vivo half-lives of different PEG linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in the conjugated drug, animal models, and analytical methods used.
| Linker Type | Specific Chemistry/Example | PEG Size (if specified) | In Vivo Half-life | Animal Model | Reference |
| Non-Cleavable | Thioether (e.g., SMCC) | 20 - 80 kDa | ~5 - 6 days (in vitreous) | Non-human primate | [1] |
| Branched PEG | 40 kDa | ~24 hours | Mouse | [2] | |
| Branched PEG | 40 kDa | ~48 hours | Rat | [2] | |
| Cleavable | pH-Sensitive (Hydrazone) | Not specified | ~2 days | Not specified | [1] |
| Enzyme-Sensitive (Val-Cit) | Not specified | >100 hours (in human plasma) | In vitro | [1] | |
| Reductively Cleavable (Disulfide) | Not specified | Variable (can be modulated by steric hindrance) | Not specified | [1] | |
| β-eliminative | Not specified | 56-fold increase in drug half-life | Rat | [2][3] | |
| Affibody Conjugate (No PEG) | - | 19.6 minutes | Mouse | [4][5] | |
| Affibody Conjugate | 4 kDa | 49 minutes (2.5-fold increase) | Mouse | [4][5] | |
| Affibody Conjugate | 10 kDa | 219.5 minutes (11.2-fold increase) | Mouse | [4][5] |
The Experimental Blueprint: Protocols for Assessing In Vivo Stability
A robust evaluation of in vivo linker stability relies on well-designed experimental protocols. The following methodologies are commonly employed to elucidate the pharmacokinetic profile and metabolic fate of PEGylated conjugates.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PEGylated conjugate and its metabolites in a living organism.
Animal Models: Mice and rats are the most commonly used species for initial pharmacokinetic screening. Non-human primates may be used in later stages of preclinical development to obtain data that is more predictive of human pharmacokinetics.[2]
Experimental Procedure:
-
Dosing and Administration: The PEGylated conjugate is administered to the animals, typically via intravenous (IV) or subcutaneous (SC) injection. The dose and formulation are carefully selected based on the therapeutic agent and the objectives of the study.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours).
-
Plasma/Serum Preparation: The collected blood is processed to separate plasma or serum, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the intact conjugate, the released drug, and any major metabolites in the plasma/serum samples is quantified using validated analytical methods.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Bioanalytical Methods for Quantification
Objective: To accurately and precisely measure the concentration of the PEGylated conjugate and its related species in biological matrices.
Commonly Used Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules, peptides, and proteins in complex biological samples. It offers high sensitivity, selectivity, and the ability to differentiate between the intact conjugate, free drug, and metabolites.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific immunoassay that can be used to quantify the concentration of the antibody-drug conjugate (ADC) or the total antibody.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to monitor the integrity of the PEGylated conjugate and detect the presence of aggregates or fragments.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo stability of different PEG linkers.
Caption: A streamlined workflow for assessing the in vivo stability of various PEG linkers.
The Signaling Pathway of Drug Action with Cleavable Linkers
The mechanism of action for many targeted therapies, such as Antibody-Drug Conjugates (ADCs), relies on the intracellular cleavage of the linker to release the cytotoxic payload. The following diagram illustrates a simplified signaling pathway for an ADC with a cleavable PEG linker.
Caption: Intracellular trafficking and activation of an ADC with a cleavable linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
Safety Operating Guide
Safe Disposal of Azide-PEG9-amido-C4-Boc: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Azide-PEG9-amido-C4-Boc, a PEG-based PROTAC linker used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with hazardous waste regulations. Organic azides are energetic compounds that can be sensitive to shock, heat, and friction, necessitating careful handling and disposal.[1]
Core Principles of Azide (B81097) Waste Management
Due to their potential hazards, organic azides should never be disposed of directly in standard laboratory waste streams or down the drain.[1][2] The primary and recommended method for the disposal of an organic azide like this compound is to first convert it into a more stable, non-hazardous derivative, such as an amine, through a chemical quenching process.[1][3] All materials contaminated with the azide, including empty containers, gloves, and absorbent paper, must be treated as hazardous waste.[4]
Experimental Protocol: Quenching of this compound via Staudinger Reduction
The following protocol details the conversion of the azide functional group to a stable amine using triphenylphosphine (B44618). This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[4][5]
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)
-
Water
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Ensure the azide-containing waste is dissolved in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: For every 1 equivalent of this compound, slowly add 1.1 equivalents of triphenylphosphine to the solution at room temperature with stirring.[3]
-
Reaction: The reaction is typically accompanied by the evolution of nitrogen gas.[3] Continue stirring the mixture at room temperature until gas evolution ceases. To ensure the reaction is complete, it is recommended to stir for an additional hour after gas evolution has stopped.[3]
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine.
-
Disposal: The final solution, now containing the more stable amine derivative, can be collected in a properly labeled hazardous waste container for organic waste, in accordance with your institution's hazardous waste disposal procedures.
Alternative Method: Destruction of Inorganic Azides
While reduction to an amine is the preferred method for organic azides, another common procedure for the destruction of inorganic azides involves the use of nitrous acid. This method is presented for informational purposes and is particularly relevant for quenching unreacted sodium azide that may be present as a starting material in some syntheses. This procedure must be performed in a chemical fume hood due to the release of toxic nitric oxide gas.[4][5][6]
Quantitative Parameters for Sodium Azide Destruction
| Parameter | Value/Instruction | Citation |
| Maximum Azide Concentration | ≤ 5% aqueous solution | [4][5][6] |
| Quenching Reagent | 20% aqueous solution of sodium nitrite (B80452) | [4][6][7] |
| Reagent Stoichiometry | 1.5 g of sodium nitrite per 1 g of sodium azide (approx. 40% excess) | [4][6][7] |
| Acidification | Gradual addition of 20% sulfuric acid until the solution is acidic | [4][6][7] |
| Completion Test | Test with starch-iodide paper; a blue color indicates excess nitrite and complete decomposition. | [4][6] |
Caution: The order of addition is critical. Acid must be added to the mixture of azide and nitrite. Adding acid before the nitrite can lead to the formation of highly toxic and explosive hydrazoic acid.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Safety Precautions for Handling Azides
-
Avoid Incompatibilities: Keep azides away from acids, heavy metals (including metal spatulas and drainpipes), and halogenated solvents like dichloromethane (B109758) and chloroform.[1][5][6] Contact with these can form highly toxic, shock-sensitive, or explosive compounds.[1][5][6]
-
Storage: If storage is necessary, organic azides should be kept at low temperatures (preferably -18°C) and protected from light.[1]
-
Scale: Always work on the smallest possible scale. Do not scale up reactions without a thorough safety review.[5]
-
Spills: In case of a small spill in a fume hood, absorb the material with a non-reactive absorbent, clean the area with a soap and water solution (pH > 9), and collect all cleanup materials as hazardous waste.[4][5] For large spills, evacuate the area and contact your institution's environmental health and safety department.[5]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chem.washington.edu [chem.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unomaha.edu [unomaha.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Azide-PEG9-amido-C4-Boc
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Azide-PEG9-amido-C4-Boc.
The safe handling of chemical reagents is paramount in a laboratory setting. This guide provides detailed procedural information for the use of this compound, a molecule combining a reactive azide (B81097), a polyethylene (B3416737) glycol (PEG) linker, and a Boc-protected amine. The primary hazard associated with this compound is the azide functional group, which is acutely toxic and potentially explosive. Adherence to the following protocols is critical to ensure personal safety and the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with proper engineering controls, is essential when working with this compound.
| Equipment Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | All manipulations that could generate aerosols or vapors must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2] |
| Safety Shower & Eyewash Station | Must be readily accessible in the event of accidental exposure.[1][3] | |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Wear appropriate gloves to prevent skin contact.[1][2] Inspect gloves for integrity before each use and change them immediately if contaminated. |
| Eye & Face Protection | Chemical safety goggles | Goggles are mandatory to protect the eyes from splashes.[2][4] |
| Face shield | Wear a face shield in addition to goggles when there is a significant risk of splashing or explosion.[4] | |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing.[2][5] |
| Chemical-resistant apron | Consider wearing a chemical-resistant apron over the lab coat when handling larger quantities or if there is a high potential for splashing.[4] | |
| Footwear | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Handling:
-
Review Safety Documentation : Before beginning any work, thoroughly review this guide and the available Safety Data Sheet (SDS) for any azide-containing compounds.[1]
-
Work Area Preparation : Conduct all handling of this compound within a designated area inside a chemical fume hood.[2] Ensure the work surface is clean and uncluttered.
-
Don Appropriate PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer :
-
Reaction Setup :
-
Avoid using glassware with ground glass joints if possible, as friction can be a source of ignition.[2][5] If their use is unavoidable, ensure they are clean and properly lubricated.
-
Do not heat azide-containing compounds unless specifically required by a validated protocol, and even then, with extreme caution and appropriate safety measures (e.g., blast shield).[1]
-
Avoid contact with incompatible materials such as acids, heavy metals, and halogenated solvents.[6] Reaction with acids can generate highly toxic and explosive hydrazoic acid.[6]
-
Spill Management:
-
Small Spills (in a fume hood) :
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Waste Management Protocol
Proper disposal of azide-containing waste is critical to prevent accidental explosions and environmental contamination.
-
Waste Segregation : All waste contaminated with this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., gloves, absorbent pads, pipette tips), must be collected as hazardous waste.[1][5]
-
Waste Containers :
-
No Drain Disposal : Under no circumstances should any azide-containing waste be disposed of down the drain.[2][4] Azides can react with metals in the plumbing (e.g., copper, lead) to form highly explosive metal azides.[4]
-
Container Decontamination : Any non-disposable equipment or containers that come into contact with the compound must be decontaminated. The rinsate from this decontamination must also be collected as hazardous waste.[1]
-
Waste Pickup : Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
